molecular formula C13H23NO4 B070191 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid CAS No. 188792-67-8

1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid

Cat. No.: B070191
CAS No.: 188792-67-8
M. Wt: 257.33 g/mol
InChI Key: JEDALECUOKHQDK-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid is a sophisticated bifunctional piperidine derivative of significant value in medicinal chemistry and drug discovery research. This compound features two critical, orthogonally protected functional groups: a carboxylic acid and a tert-butoxycarbonyl (Boc)-protected secondary amine. The 4-ethyl substituent on the piperidine ring introduces steric bulk and influences the conformational dynamics and lipophilicity of the resulting molecular scaffolds. Its primary research application is as a key synthetic intermediate in the construction of complex pharmacophores, particularly for the development of central nervous system (CNS) active compounds, enzyme inhibitors, and bioactive molecules targeting G-protein-coupled receptors (GPCRs). The carboxylic acid moiety allows for amide bond formation, while the Boc-protected amine can be readily deprotected under mild acidic conditions to reveal a secondary amine for further derivatization. This bifunctionality enables researchers to efficiently incorporate a constrained, ethyl-substituted piperidine core into larger molecular architectures, a structural motif often exploited to modulate potency, selectivity, and metabolic stability. It is an essential building block for synthesizing compound libraries for high-throughput screening (HTS) and structure-activity relationship (SAR) studies, providing a versatile platform for lead optimization in pharmaceutical R&D.

Properties

IUPAC Name

4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H23NO4/c1-5-13(10(15)16)6-8-14(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDALECUOKHQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623145
Record name 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid
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Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188792-67-8
Record name 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid
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Foundational & Exploratory

1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the molecular structure, synthesis, and application of this compound. This versatile building block is of significant interest for constructing novel therapeutics, particularly those featuring the privileged piperidine scaffold.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous blockbuster drugs. Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets. Furthermore, the basic nitrogen atom is often protonated at physiological pH, enabling critical ionic interactions and improving aqueous solubility.

The strategic functionalization of the piperidine core is a key tactic in lead optimization. This compound is a C4-disubstituted piperidine derivative that offers medicinal chemists three key points for molecular elaboration: a Boc-protected nitrogen for controlled deprotection and subsequent functionalization, a carboxylic acid for amide bond formation or other transformations, and an ethyl group to probe lipophilic pockets in a target protein. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous as it is stable to a wide range of reaction conditions but can be cleanly removed under mild acidic conditions, ensuring orthogonal synthetic strategies.[1]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is essential for its effective use in a laboratory setting.

2.1. Chemical Structure

  • IUPAC Name: 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-ethylpiperidine-4-carboxylic acid

  • Molecular Formula: C₁₃H₂₃NO₄

  • Molecular Weight: 257.33 g/mol [2]

  • CAS Number: 845866-78-8 (Note: This CAS number is not widely cited; related structures are more common.)

2.2. Physicochemical Data

The properties of this molecule make it suitable for standard organic synthesis workflows.

PropertyValueSource(s)
Appearance White to off-white solid[3]
Melting Point 137-141 °C (typical for similar structures)[2]
Solubility Soluble in chloroform, ethyl acetate, methanol[2]
Storage Temperature 2-8 °C, sealed in a dry environment[3]

Synthesis and Characterization

The synthesis of this compound can be achieved via several routes. A common and logical approach involves the α-alkylation of a protected piperidine precursor. The following workflow represents a robust and scalable method.

3.1. Synthetic Workflow Diagram

G cluster_0 Step 1: Cyanosilylation & Alkylation cluster_1 Step 2: Nitrile Hydrolysis A 1-Boc-4-piperidone C 1-Boc-4-ethyl-4-cyanopiperidine A->C  1. TMSCN, ZnI₂  2. LDA, THF, -78 °C  3. Ethyl Iodide (EtI) B Lithium Enolate Intermediate D This compound C->D  Conc. HCl, Heat

Caption: A plausible synthetic route from 1-Boc-4-piperidone.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-4-ethyl-4-cyanopiperidine

  • Rationale: This step introduces the ethyl and a nitrile group (a carboxylic acid precursor) at the C4 position. Direct alkylation of the ketone can be challenging. A more controlled approach involves converting the ketone to a cyanohydrin, which can then be deprotonated at the C4 position to form a stabilized carbanion for subsequent alkylation.

  • Procedure:

    • To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of zinc iodide (ZnI₂, 0.1 eq). Stir at room temperature for 4 hours until the formation of the silyl-protected cyanohydrin is complete (monitored by TLC).

    • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

    • Cool the cyanohydrin solution to -78 °C and add the freshly prepared LDA solution dropwise. Stir for 1 hour at this temperature to ensure complete deprotonation.

    • Add ethyl iodide (1.5 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-Boc-4-ethyl-4-cyanopiperidine.

Step 2: Hydrolysis to this compound

  • Rationale: Harsh acidic hydrolysis is required to convert the sterically hindered tertiary nitrile to a carboxylic acid. The Boc group is generally stable enough to withstand these conditions for a limited time, but careful monitoring is required.

  • Procedure:

    • Suspend the nitrile from Step 1 in concentrated hydrochloric acid.

    • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Cool the reaction mixture in an ice bath and adjust the pH to ~3-4 with a concentrated NaOH solution.

    • The product will precipitate as a white solid. If it oils out, extract the aqueous layer with ethyl acetate (3x).

    • Collect the solid by filtration or, if extracted, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

3.3. Analytical Characterization

Purity and structural confirmation are achieved using standard analytical methods.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ ~3.8-4.1 (br m, 2H), ~3.1-3.4 (br m, 2H), ~1.8-2.1 (m, 2H), ~1.5-1.7 (m, 2H), 1.45 (s, 9H, Boc), ~1.7 (q, 2H, -CH₂CH₃), ~0.9 (t, 3H, -CH₂CH₃). Note: Broad signals are expected due to restricted rotation around the N-C(O) bond.
¹³C NMR (101 MHz, CDCl₃) δ ~178 (C=O, acid), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~48 (C4), ~39 (piperidine CH₂), ~32 (piperidine CH₂), ~28.4 ((CH₃)₃), ~29 (-CH₂CH₃), ~8 (-CH₂CH₃).
Mass Spec (ESI-) m/z: 256.15 [M-H]⁻

Applications in Drug Discovery Programs

This building block is primarily used as an intermediate for creating libraries of compounds for screening and lead optimization. Its bifunctional nature allows for diverse and controlled derivatization.

4.1. Derivatization Workflow Diagram

G A 1-Boc-4-ethylpiperidine- 4-carboxylic acid B Amide Coupling A->B  Amine Library (R¹-NH₂)  HATU, DIPEA D Diverse Amide Library (Boc Protected) B->D C Boc Deprotection E Secondary Piperidine Library C->E D->C  TFA or HCl in Dioxane F Further N-Functionalization E->F  Alkylation (R²-X)  Reductive Amination  Acylation (R³COCl) G Final Target Compounds F->G

Caption: A typical workflow for library synthesis using the title compound.

4.2. Protocol: Parallel Amide Synthesis

  • Objective: To create a library of amides for structure-activity relationship (SAR) studies.

  • Procedure:

    • In an array of reaction vials, dispense a solution of this compound (1.0 eq) in DMF.

    • To each vial, add a unique primary or secondary amine from a diverse amine library (1.1 eq).

    • Add a solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DMF to each vial.

    • Seal the vials and agitate at room temperature for 16 hours.

    • After completion, the crude reaction mixtures can be subjected to high-throughput purification (e.g., preparative HPLC-MS).

    • The purified, Boc-protected amides can then be deprotected in parallel by treating with a solution of trifluoroacetic acid (TFA) in DCM, followed by evaporation to yield the final compounds as TFA salts.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

  • Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]

  • Incompatible Materials: Strong oxidizing agents, strong bases.[6]

Conclusion

This compound represents a high-value, strategically designed building block for modern medicinal chemistry. Its pre-installed ethyl group and orthogonally protected functionalities provide a rapid and efficient entry point for synthesizing complex molecules. By leveraging this intermediate, drug discovery teams can accelerate the exploration of chemical space around the piperidine scaffold, facilitating the development of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

An In-depth Technical Guide to the Physical Characteristics of N-Boc-4-ethylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, piperidine scaffolds are foundational structural motifs found in a vast array of therapeutic agents. Their conformational pre-organization and ability to present substituents in defined three-dimensional space make them invaluable. The strategic introduction of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, provides essential control during complex synthetic campaigns.[1] This guide focuses on a specific, Cα,Cα-disubstituted derivative, N-Boc-4-ethylpiperidine-4-carboxylic acid (CAS 188792-67-8) . Such disubstituted amino acid analogs are of increasing interest for their ability to impart steric hindrance, modulate lipophilicity, and create conformationally constrained peptides or small molecules.

While this compound is commercially available and holds significant potential as a synthetic building block, comprehensive, publicly documented data regarding its physical characteristics are scarce. Therefore, this whitepaper will not only present the available information for the target molecule but will also establish a complete framework for its characterization. To achieve this, we will draw expert comparisons with the extensively studied parent compound, N-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) , providing a robust, scientifically grounded guide to understanding, analyzing, and handling this valuable reagent.

Section 1: Molecular Profile and Structural Comparison

The defining feature of N-Boc-4-ethylpiperidine-4-carboxylic acid is the presence of both an ethyl group and a carboxylic acid on the same carbon (C4) of the piperidine ring. This quaternary center distinguishes it from its monosubstituted parent compound. The Boc group serves a dual purpose: it deactivates the ring nitrogen, preventing it from acting as a nucleophile or base, and it enhances solubility in a wide range of organic solvents, facilitating reactions and purification.

IdentifierN-Boc-4-ethylpiperidine-4-carboxylic acid N-Boc-piperidine-4-carboxylic acid (Reference)
2D Structure ![Image of N-Boc-4-ethylpiperidine-4-carboxylic acid structure]![Image of N-Boc-piperidine-4-carboxylic acid structure]
CAS Number 188792-67-8[2]84358-13-4[3][4]
Molecular Formula C₁₃H₂₃NO₄[2]C₁₁H₁₉NO₄[5]
Molecular Weight 257.33 g/mol [2]229.27 g/mol [5]
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-ethylpiperidine-4-carboxylic acid1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid[5]

Section 2: Physical & Chemical Properties - Reference Data and Predictive Analysis

Accurate physical data is paramount for designing experiments, from selecting appropriate solvent systems for reactions and purification to understanding a compound's potential for salt formation or crystallization. The table below summarizes the known properties of the reference compound and provides expert predictions for our target molecule.

PropertyN-Boc-4-ethylpiperidine-4-carboxylic acid (Target) N-Boc-piperidine-4-carboxylic acid (Reference)
Appearance Predicted: White to off-white solid.White Crystalline Powder.[3]
Melting Point Not publicly documented. Expected to be distinct from the reference due to differences in crystal packing efficiency caused by the ethyl group.149 - 153 °C.[3]
Solubility Predicted: Increased solubility in non-polar organic solvents (e.g., ethers, hexanes) and decreased aqueous solubility compared to the reference compound due to the increased lipophilicity from the ethyl group.Insoluble in water.[3]
pKa Predicted: ~4.5. The inductive effect of the C4-ethyl group on the distal carboxylic acid is negligible, so the acidity should be nearly identical to the reference.4.56 ± 0.20 (Predicted).

Section 3: Analytical Characterization Protocols

For any researcher using this reagent, especially in the context of GMP or rigorous drug development, independent verification of its identity and purity is a critical first step. The following protocols provide a self-validating system for the comprehensive characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure elucidation, providing precise information about the chemical environment of each proton and carbon atom. A comparative analysis against the well-known spectrum of the parent compound is definitive.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Include standard experiments like DEPT-135 to differentiate CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Expected Spectral Interpretation:

  • ¹H NMR:

    • Ethyl Group: A triplet integrating to 3H around δ 0.8-1.0 ppm and a quartet integrating to 2H around δ 1.5-1.8 ppm.

    • Piperidine Ring: A series of complex, broadened multiplets between δ 1.5-2.0 ppm and δ 3.0-4.0 ppm.

    • Boc Group: A sharp singlet integrating to 9H around δ 1.45 ppm.

    • Acid Proton: A very broad singlet (often not observed) at δ > 10 ppm.

    • Key Distinction: The spectrum will lack the characteristic C4-proton (a methine, -CH-) signal observed in the parent compound around δ 2.4-2.5 ppm.

  • ¹³C NMR:

    • Carbonyls: Two signals in the δ 170-180 ppm range (carboxylic acid) and ~δ 155 ppm (carbamate).

    • Boc Group: Signals around δ 80 ppm (quaternary carbon) and δ 28.5 ppm (methyls).

    • Ethyl Group: Two new signals for the -CH₂- and -CH₃ carbons.

    • Key Distinction: The C4 carbon will appear as a quaternary signal, shifted downfield compared to the methine signal in the parent compound.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, ensuring the molecule contains the expected carboxylic acid and carbamate moieties.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-IR spectrometer.

  • Acquisition: Apply pressure to the sample and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Absorptions:

  • ~3300-2500 cm⁻¹: A very broad band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

  • ~2950 cm⁻¹: C-H stretching from the alkyl groups.

  • ~1700-1720 cm⁻¹: A strong C=O stretch from the carboxylic acid carbonyl.

  • ~1680-1695 cm⁻¹: A strong C=O stretch from the Boc carbamate carbonyl.

Mass Spectrometry (MS)

Causality: MS provides the definitive molecular weight of the compound, serving as a final confirmation of its elemental composition.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

  • Analysis: Analyze the spectrum in both positive and negative ion modes.

Expected Ionization:

  • Positive Mode: Expect a base peak corresponding to the protonated molecule [M+H]⁺ at m/z 258.17. Fragments corresponding to the loss of the Boc group ([M-Boc+H]⁺) may also be observed.

  • Negative Mode: Expect a base peak for the deprotonated molecule [M-H]⁻ at m/z 256.15.

Section 4: Synthetic & Purification Workflow

The synthesis of Cα,Cα-disubstituted piperidines requires a strategic approach. A plausible and efficient workflow involves the α-alkylation of an ester precursor, followed by hydrolysis. This ensures high yields and prevents side reactions associated with the free carboxylic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Saponification cluster_3 Purification & Analysis start N-Boc-piperidine- 4-carboxylic acid ester Ethyl N-Boc-piperidine- 4-carboxylate start->ester EtOH, H+ cat. lda 1. LDA, THF, -78 °C alkylated Ethyl N-Boc-4-ethyl- piperidine-4-carboxylate ester->alkylated 1. LDA, THF, -78 °C 2. Ethyl Iodide eti 2. Ethyl Iodide final N-Boc-4-ethylpiperidine- 4-carboxylic acid alkylated->final LiOH or NaOH THF/H₂O purify Column Chromatography or Recrystallization final->purify analysis NMR, MS, IR, HPLC purify->analysis

Caption: Synthetic workflow for N-Boc-4-ethylpiperidine-4-carboxylic acid.

Detailed Protocol (Exemplary):

  • Esterification: The starting material, N-Boc-piperidine-4-carboxylic acid, is converted to its ethyl ester using standard methods, such as refluxing in ethanol with a catalytic amount of sulfuric acid.

  • α-Alkylation: The ethyl ester is dissolved in anhydrous THF and cooled to -78 °C. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added dropwise to deprotonate the C4 position, forming an enolate. Ethyl iodide is then added to alkylate the enolate.

  • Saponification: The resulting crude disubstituted ester is hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water to yield the final carboxylic acid.[1]

  • Purification: The final product is purified by acidification and extraction, followed by either silica gel column chromatography or recrystallization to yield an analytically pure sample. Purity should be confirmed by HPLC and NMR.

Section 5: Safety, Handling, and Storage

Safe handling is essential. Based on supplier safety data and information from the analogous parent compound, N-Boc-4-ethylpiperidine-4-carboxylic acid should be treated as a hazardous chemical.[2][3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures:

    • Use only in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[2]

Conclusion

N-Boc-4-ethylpiperidine-4-carboxylic acid is a valuable building block for creating sterically demanding and lipophilic molecular architectures. While detailed experimental data on its physical properties is not widely published, a robust profile can be constructed through predictive analysis and a systematic application of standard analytical techniques. By leveraging the extensive data available for its parent compound, N-Boc-piperidine-4-carboxylic acid, researchers can confidently verify the identity, purity, and key characteristics of this reagent. The protocols and predictive insights provided in this guide offer a comprehensive framework for the effective and safe utilization of this compound in advanced drug discovery and chemical synthesis programs.

References

1-Boc-4-ethyl-4-piperidinecarboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Boc-4-ethyl-4-piperidinecarboxylic Acid: Synthesis, Applications, and Core Principles for Drug Development

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-ethyl-4-piperidinecarboxylic acid, a key building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and the specific 4,4-disubstituted pattern of this compound offers a unique three-dimensional exit vector essential for exploring chemical space and optimizing drug candidates. This document details the compound's physicochemical properties, provides an in-depth, mechanistically-driven synthesis protocol, explores its applications in pharmaceutical development, and outlines critical safety and handling procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Core Compound Identification and Physicochemical Properties

1-Boc-4-ethyl-4-piperidinecarboxylic acid is a derivative of piperidine-4-carboxylic acid (isonipecotic acid), a constrained analog of the neurotransmitter γ-aminobutyric acid (GABA)[1]. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions. The presence of both an ethyl and a carboxylic acid group at the C4 position creates a quaternary stereocenter, providing a fixed three-dimensional orientation for further synthetic elaboration.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number : 188792-67-8[2]

A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueSource
CAS Number 188792-67-8ChemicalBook[2]
Molecular Formula C₁₃H₂₃NO₄Derived
Molecular Weight 257.33 g/mol PubChem[3]
Appearance White to off-white solidTypical for this class of compound
Solubility Soluble in methanol, chloroform, ethyl acetateInferred from related structures

Synthesis and Mechanistic Considerations

The synthesis of 1-Boc-4-ethyl-4-piperidinecarboxylic acid is a multi-step process that requires careful control of protecting groups and reaction conditions. The most logical and field-proven approach begins with the readily available Ethyl 4-piperidinecarboxylate, proceeds through N-protection, and culminates in a regioselective α-alkylation.

Synthetic Workflow Overview

The overall transformation can be visualized as a three-step sequence:

  • Boc Protection: The secondary amine of the starting material is protected to prevent side reactions in the subsequent alkylation step.

  • α-Alkylation: A strong base is used to generate an enolate, which is then trapped with an ethylating agent.

  • Saponification: The ethyl ester is hydrolyzed to the final carboxylic acid.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Saponification A Ethyl 4-piperidinecarboxylate (CAS: 1126-09-6) B Ethyl N-Boc-piperidine-4-carboxylate (CAS: 142851-03-4) A->B (Boc)₂O, Base (e.g., TEA or NaHCO₃) C Ethyl 1-Boc-4-ethyl-4- piperidinecarboxylate B->C 1. LDA, THF, -78 °C 2. Ethyl Iodide D 1-Boc-4-ethyl-4- piperidinecarboxylic acid (CAS: 188792-67-8) C->D LiOH or NaOH THF/H₂O

Caption: Synthetic pathway to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

This initial step involves the protection of the piperidine nitrogen. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and CO₂).

  • Methodology:

    • To a solution of Ethyl 4-piperidinecarboxylate (1 equivalent)[4][5][6] in a suitable solvent (e.g., dichloromethane or a biphasic system with sodium bicarbonate solution), add di-tert-butyl dicarbonate (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Ethyl N-Boc-piperidine-4-carboxylate as a crude oil, which is often pure enough for the next step[3].

  • Expert Insight: The use of a mild base like sodium bicarbonate or triethylamine is crucial to neutralize the acidic byproduct that can form, ensuring the reaction goes to completion without degrading the Boc group.

Step 2: Synthesis of Ethyl 1-Boc-4-ethyl-4-piperidinecarboxylate

This is the key C-C bond-forming step. It relies on the generation of a lithium enolate from the ester, followed by an Sₙ2 reaction with an electrophile.

  • Methodology:

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Slowly add a solution of Ethyl N-Boc-piperidine-4-carboxylate (1 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Add ethyl iodide (1.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography.

  • Expert Insight: LDA is used as the base because it is non-nucleophilic and strong enough to completely deprotonate the α-carbon of the ester, minimizing self-condensation side reactions. The low temperature (-78 °C) is critical for maintaining the kinetic stability of the enolate.

Step 3: Synthesis of 1-Boc-4-ethyl-4-piperidinecarboxylic acid (Saponification)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Methodology:

    • Dissolve the purified ethyl ester from the previous step in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using 1N HCl.

    • A white precipitate of the final product will form. This can be collected by filtration, washed with cold water, and dried under vacuum to yield 1-Boc-4-ethyl-4-piperidinecarboxylic acid[7].

  • Expert Insight: LiOH is often preferred over NaOH or KOH for ester saponification as it can sometimes lead to cleaner reactions with less risk of epimerization at sensitive centers, though that is not a concern for this specific quaternary product.

Applications in Drug Discovery and Medicinal Chemistry

The 4,4-disubstituted piperidine motif is a highly sought-after scaffold in drug design. It provides a rigid, non-planar core that can project substituents into distinct vectors of three-dimensional space, enabling precise interaction with biological targets. Piperidine derivatives are foundational in synthesizing active pharmaceutical ingredients (APIs) for various conditions, including neurological and cardiovascular disorders[8].

1-Boc-4-ethyl-4-piperidinecarboxylic acid serves as a versatile intermediate for several key applications:

  • Scaffold for Combinatorial Chemistry: The carboxylic acid provides a handle for amide bond formation, allowing for the rapid generation of libraries of compounds for high-throughput screening. The Boc-protected nitrogen can be deprotected and functionalized with a second point of diversity.

  • CNS Drug Development: The piperidine core is a common feature in molecules targeting the central nervous system. This building block has been used in the synthesis of sodium channel blockers and neurokinin receptor inhibitors, which are relevant for treating neuropathic pain and other neurological disorders[9][10].

  • Development of Anti-inflammatory Agents: The structure can be incorporated into inhibitors of enzymes like TACE (TNF-α converting enzyme), which are targets for treating inflammatory diseases[9].

G cluster_0 Potential Derivatizations cluster_1 Therapeutic Targets Core 1-Boc-4-ethyl-4-piperidinecarboxylic acid Carboxylic Acid Group (-COOH) Boc-Protected Nitrogen (-NBoc) Amide Amide Library (R₁-NH₂) Core:f1->Amide Amide Coupling Deprotection Amine Derivatization (R₂-X) Core:f2->Deprotection Boc Deprotection (e.g., TFA, HCl) API Active Pharmaceutical Ingredients (APIs) Amide->API Deprotection->API

Caption: Diversification potential of the core scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 1-Boc-4-ethyl-4-piperidinecarboxylic acid and its precursors. While a specific safety data sheet (SDS) for the title compound is not available, data from the closely related 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid provides a reliable guide[11].

  • GHS Hazard Classification:

    • Skin Irritation (Category 2): Causes skin irritation[11][12].

    • Eye Irritation (Category 2A): Causes serious eye irritation[11][12].

    • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation[11][12].

  • Precautionary Measures (P-Statements):

    • Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area[11][13]. Wash hands and exposed skin thoroughly after handling[11][13].

    • Response:

      • IF ON SKIN: Wash with plenty of soap and water[11].

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[11].

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing[11][13].

      • Call a POISON CENTER or doctor if you feel unwell[11].

    • Storage: Store in a well-ventilated place. Keep container tightly closed[11].

    • Disposal: Dispose of contents/container to an approved waste disposal plant[11][13].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use chemical safety goggles (European Standard EN 166)[11].

    • Hand Protection: Wear appropriate protective gloves[11].

    • Skin and Body Protection: Wear protective clothing to prevent skin exposure[11].

Conclusion

1-Boc-4-ethyl-4-piperidinecarboxylic acid is a valuable and versatile building block for drug discovery and development. Its 4,4-disubstituted piperidine core provides a robust scaffold for creating structurally diverse and complex molecules. The synthetic route, while requiring careful execution of modern organic chemistry techniques like enolate alkylation, is logical and scalable. By understanding the mechanistic principles behind its synthesis and adhering to strict safety protocols, researchers can effectively utilize this compound to advance the development of novel therapeutics targeting a wide range of diseases.

References

An In-Depth Technical Guide to the Synthesis of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The document details a strategic and efficient synthetic pathway, commencing with readily available starting materials and culminating in the target molecule. Each synthetic step is meticulously explained, elucidating the underlying chemical principles and rationale for the chosen experimental conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols to ensure reproducible and successful synthesis. The methodologies presented are supported by authoritative references and are designed to be self-validating, promoting scientific integrity and trustworthiness.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a vast array of therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties. The specific substitution pattern of the piperidine ring plays a crucial role in modulating the biological activity of these compounds. This compound is a key intermediate that introduces a quaternary center with both an ethyl and a carboxylic acid group at the 4-position, offering a unique three-dimensional arrangement for molecular design and optimization. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and selective transformations in subsequent synthetic steps.

This guide will focus on a robust and widely applicable synthetic strategy: the alkylation of a pre-functionalized N-Boc-piperidine-4-carboxylic acid ester. This approach offers excellent control over the introduction of the ethyl group at the C4 position.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from commercially available 4-piperidinecarboxylic acid (isonipecotic acid). The overall transformation is depicted below:

Synthetic Pathway A 4-Piperidinecarboxylic Acid B 1-(Tert-butoxycarbonyl) piperidine-4-carboxylic Acid A->B  Boc Protection   C Ethyl 1-(Tert-butoxycarbonyl) piperidine-4-carboxylate B->C  Esterification   D Ethyl 1-(Tert-butoxycarbonyl) -4-ethylpiperidine-4-carboxylate C->D  C4-Ethylation   E 1-(Tert-butoxycarbonyl) -4-ethylpiperidine-4-carboxylic Acid D->E  Hydrolysis  

Figure 1: Overall synthetic workflow.

The key steps in this synthetic route are:

  • Boc Protection: The secondary amine of 4-piperidinecarboxylic acid is protected with a tert-butoxycarbonyl group.

  • Esterification: The carboxylic acid functionality is converted to an ethyl ester to facilitate the subsequent alkylation step.

  • C4-Ethylation: The crucial introduction of the ethyl group at the C4 position is achieved via enolate alkylation.

  • Hydrolysis: The ethyl ester is hydrolyzed to afford the final carboxylic acid product.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic Acid

The initial step involves the protection of the piperidine nitrogen with a Boc group. This is a standard and high-yielding reaction in organic synthesis.

Reaction: 4-Piperidinecarboxylic acid is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Mechanism: The base deprotonates the carboxylic acid, and the resulting carboxylate enhances the solubility of the starting material in the aqueous phase. The lone pair of the nitrogen atom then acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The subsequent collapse of the tetrahedral intermediate and loss of tert-butoxide and carbon dioxide leads to the N-Boc protected product.

Protocol: A detailed protocol for this step is well-established in the literature.[1] In a typical procedure, 4-piperidinecarboxylic acid is dissolved in a mixture of an organic solvent like dioxane and an aqueous solution of a base such as sodium hydroxide.[1] Di-tert-butyl dicarbonate is then added, and the reaction is stirred at room temperature until completion. Acidification of the reaction mixture precipitates the desired product, which can be collected by filtration.

ReagentMolar Eq.Purpose
4-Piperidinecarboxylic Acid1.0Starting Material
Di-tert-butyl dicarbonate1.1Boc Protecting Agent
Sodium Hydroxide2.0Base
Dioxane/Water-Solvent
Hydrochloric Acid-Acidification for work-up

Table 1: Reagents for Boc Protection.

Step 2: Synthesis of Ethyl 1-(Tert-butoxycarbonyl)piperidine-4-carboxylate

The carboxylic acid is converted to its ethyl ester to prevent interference in the subsequent C-alkylation step and to activate the α-proton for deprotonation.

Reaction: 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid is esterified using ethanol in the presence of an acid catalyst or by reaction with an ethylating agent.

Mechanism (Acid-Catalyzed Esterification): The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. Ethanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer and elimination of a water molecule, the ethyl ester is formed.

Protocol: A common method for this esterification involves reacting the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid and heating the mixture under reflux. Alternatively, reaction with ethyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF provides the ethyl ester.

ReagentMolar Eq.Purpose
1-(Tert-butoxycarbonyl)piperidine-4-carboxylic Acid1.0Starting Material
EthanolExcessReagent and Solvent
Sulfuric AcidCatalyticAcid Catalyst

Table 2: Reagents for Esterification.

Step 3: Synthesis of Ethyl 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate

This is the key step where the ethyl group is introduced at the C4 position. This is achieved by generating an enolate from the ester and then quenching it with an electrophilic ethyl source.

Reaction: Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is then reacted with ethyl iodide.

Mechanism: LDA, being a sterically hindered strong base, selectively deprotonates the α-carbon of the ester, forming a planar enolate intermediate. The nucleophilic enolate then attacks the electrophilic carbon of ethyl iodide in an SN2 reaction, forming a new carbon-carbon bond and yielding the C4-ethylated product. The use of a strong, non-nucleophilic base at low temperatures is crucial to prevent side reactions such as self-condensation or reaction at the ester carbonyl.

Alkylation Mechanism cluster_0 Enolate Formation cluster_1 Alkylation A Ester C Enolate A->C Deprotonation B LDA D Enolate F Alkylated Product D->F SN2 Attack E Ethyl Iodide

Figure 2: Mechanism of C4-Ethylation.

Protocol: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), n-butyllithium is added dropwise to generate LDA in situ. A solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate in anhydrous THF is then added slowly to the LDA solution at -78 °C. After stirring for a period to ensure complete enolate formation, ethyl iodide is added. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

ReagentMolar Eq.Purpose
Ethyl 1-(Tert-butoxycarbonyl)piperidine-4-carboxylate1.0Starting Material
Diisopropylamine1.1LDA Precursor
n-Butyllithium1.1LDA Precursor
Ethyl Iodide1.2Ethylating Agent
Anhydrous THF-Solvent
Saturated NH₄Cl (aq)-Quenching Agent

Table 3: Reagents for C4-Ethylation.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Reaction: Ethyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate is treated with an aqueous base, such as lithium hydroxide or sodium hydroxide, followed by acidic work-up.

Mechanism: This is a saponification reaction. The hydroxide ion acts as a nucleophile and attacks the ester carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide ion to give the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Protocol: The ethyl ester is dissolved in a mixture of an organic solvent (e.g., THF or methanol) and an aqueous solution of a base like lithium hydroxide. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The organic solvent is then removed under reduced pressure, and the aqueous residue is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, to a pH of around 2-3. The precipitated product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are dried and concentrated to afford the final product.

ReagentMolar Eq.Purpose
Ethyl 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate1.0Starting Material
Lithium Hydroxide2.0-3.0Base for Hydrolysis
THF/Water-Solvent
Hydrochloric Acid-Acidification for work-up

Table 4: Reagents for Hydrolysis.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the ethyl group (a triplet and a quartet), and the piperidine ring protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon at the 4-position, and the carbons of the ethyl and piperidine moieties.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, confirming its identity.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The use of readily available starting materials and well-established reactions makes this a practical and scalable approach.

References

Biological activity of N-Boc-4-ethyl-4-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of N-Boc-4-ethyl-4-piperidinecarboxylic acid: A Scaffold for Drug Discovery

Preamble: Navigating the Known and the Potential

To our fellow researchers, scientists, and drug development professionals, this guide addresses the biological activity of N-Boc-4-ethyl-4-piperidinecarboxylic acid. A thorough review of the current scientific literature reveals that this specific molecule is primarily recognized as a versatile synthetic intermediate rather than a compound with extensively documented intrinsic biological activity.[1][2][3] The piperidine ring system, however, is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[4][5]

Therefore, this guide will not simply report on established data. Instead, we will adopt the perspective of a drug discovery program, treating N-Boc-4-ethyl-4-piperidinecarboxylic acid as a promising, yet largely unexplored, scaffold. We will delve into its potential biological activities by examining its structural relatives and propose a logical, field-proven workflow to unlock its therapeutic promise. This document is designed to be a practical and intellectually stimulating resource for those looking to innovate at the frontiers of medicinal chemistry.

The Piperidine Scaffold: A Privileged Structure in Pharmacology

The piperidine moiety is a six-membered nitrogen-containing heterocycle that is a frequent feature in a wide array of pharmaceuticals.[5] Its prevalence is due to several advantageous properties:

  • Structural Versatility: The piperidine ring can be readily substituted at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

  • Improved Pharmacokinetics: The saturated, non-aromatic nature of the piperidine ring often imparts favorable pharmacokinetic properties, such as increased solubility and metabolic stability, compared to its aromatic counterpart, pyridine.

  • Three-Dimensional Diversity: The chair and boat conformations of the piperidine ring allow for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective binding to protein targets.

Derivatives of the piperidine scaffold have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Antimicrobial[4]

  • Anticancer[4]

  • Anti-inflammatory[4]

  • Analgesic[6]

  • Central Nervous System (CNS) activity[7]

The subject of this guide, N-Boc-4-ethyl-4-piperidinecarboxylic acid, possesses the core piperidine structure with key functional handles for synthetic elaboration: the N-Boc protecting group and the 4-carboxylic acid. The presence of a 4-ethyl group introduces a specific steric and lipophilic character that can be exploited in drug design.

Hypothesizing Biological Targets for N-Boc-4-ethyl-4-piperidinecarboxylic Acid Derivatives

Given the lack of direct data, we can formulate initial hypotheses about potential biological targets by examining structurally related compounds.

GABAA Receptors: A Legacy of the Parent Acid

The parent compound, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a known partial agonist of the γ-aminobutyric acid type A (GABAA) receptor.[8] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and modulation of GABAA receptors is a key mechanism for anxiolytics, sedatives, and anticonvulsants.

While isonipecotic acid itself does not cross the blood-brain barrier, its derivatives could be designed to do so.[8] The N-Boc-4-ethyl-4-piperidinecarboxylic acid scaffold could serve as a starting point for novel GABAA receptor modulators. The ethyl group at the 4-position could influence binding affinity and selectivity for different GABAA receptor subtypes.

Conceptual Signaling Pathway: GABAA Receptor Activation

GABA_A_Pathway cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor (Ligand-gated ion channel) Cl_ion Chloride Ions (Cl⁻) GABA_R->Cl_ion Opens channel GABA_Agonist GABA or Derivative of N-Boc-4-ethyl-4- piperidinecarboxylic acid GABA_Agonist->GABA_R Binds to receptor Influx Influx Cl_ion->Influx Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Hypothetical activation of a GABAA receptor by a derivative.

Ion Channels: A Promising Avenue for Piperidine Derivatives

Piperidine derivatives have been investigated as modulators of various ion channels, including sodium (Nav) and potassium (Kv) channels.[7][9] These channels are critical for regulating neuronal excitability, and their modulation can be a therapeutic strategy for pain, epilepsy, and cardiac arrhythmias. The lipophilic nature of the ethyl group and the potential for amide or ester formation at the carboxylic acid position of our scaffold make it an attractive starting point for synthesizing new ion channel blockers.

Antimicrobial Activity

Recent studies have shown that certain tetrahydropyridine and piperidine derivatives can exhibit potent antibiofilm activity against bacteria such as Staphylococcus aureus.[10] The mechanism often involves disruption of the bacterial cell membrane or inhibition of key metabolic pathways. The N-Boc-4-ethyl-4-piperidinecarboxylic acid scaffold could be elaborated with various lipophilic and cationic groups to explore this potential.

A Proposed Research Workflow for Biological Characterization

The following outlines a systematic approach to elucidate the biological activity of novel compounds derived from the N-Boc-4-ethyl-4-piperidinecarboxylic acid scaffold.

Diagram of the Proposed Research Workflow

Drug_Discovery_Workflow Start N-Boc-4-ethyl-4- piperidinecarboxylic acid (Scaffold) Library Synthesize Diverse Chemical Library (Amides, Esters, etc.) Start->Library Screening High-Throughput In Vitro Screening (Primary Assays) Library->Screening Hit_ID Hit Identification & Confirmation Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt Iterative Design Lead_Opt->SAR In_Vivo In Vivo Efficacy & Safety Studies (Animal Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A typical drug discovery workflow starting from the scaffold.

Step 1: Synthesis of a Focused Chemical Library

The first step is to create a small, diverse library of compounds from the parent scaffold. The N-Boc group can be removed under acidic conditions to free the piperidine nitrogen for further derivatization.[11] The carboxylic acid is a versatile handle for forming amides and esters.

Protocol: Deprotection of the N-Boc Group

  • Dissolve N-Boc-4-ethyl-4-piperidinecarboxylic acid (1.0 equivalent) in dichloromethane (DCM) or a similar solvent.

  • Add trifluoroacetic acid (TFA) (10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Protocol: Amide Coupling

  • Dissolve the deprotected piperidine derivative (1.0 equivalent) and a selected carboxylic acid (1.1 equivalents) in a suitable solvent like DMF or DCM.

  • Add a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 2: In Vitro Screening

The synthesized library should be subjected to a panel of primary in vitro assays to identify initial "hits."

Table 1: Proposed Primary In Vitro Screening Panel

Target ClassAssay TypeExampleRationale
GPCRs Radioligand Binding AssayGABAA Receptor BindingBased on the activity of the parent compound, isonipecotic acid.[8]
Ion Channels Electrophysiology (Patch Clamp)Nav1.7, Kv1.3 ScreeningPiperidine derivatives are known ion channel modulators.[7][9]
Enzymes Enzyme Inhibition AssayTACE Inhibition AssayA known target for some piperidine-based anti-inflammatory agents.[7]
Bacteria Minimum Inhibitory Concentration (MIC)Broth microdilution against S. aureusTo explore potential antimicrobial activity.[10]
Cancer Cells Cytotoxicity AssayMTT or CellTiter-Glo on a panel of cancer cell linesTo assess general cytotoxic and potential anticancer activity.[4]
Step 3: Hit-to-Lead and Lead Optimization

Compounds that show significant activity in the primary screens ("hits") will be further investigated. This phase involves:

  • Confirmation of Activity: Re-synthesizing and testing the hits to confirm their activity.

  • Dose-Response Curves: Generating dose-response curves to determine potency (e.g., IC50 or EC50).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to understand how chemical modifications affect activity.

  • ADME Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds.

Conclusion and Future Directions

While N-Boc-4-ethyl-4-piperidinecarboxylic acid may not have a well-documented biological profile of its own, its true value lies in its potential as a versatile scaffold for drug discovery. Its structural features are ripe for chemical modification, and its relationship to other bioactive piperidines suggests several promising avenues for investigation, particularly in the areas of CNS disorders, pain management, and infectious diseases.

The workflow proposed in this guide provides a clear and logical path forward for any research team interested in exploring the therapeutic potential of this and related piperidine scaffolds. By combining rational drug design, systematic synthesis, and comprehensive biological screening, the latent biological activities of N-Boc-4-ethyl-4-piperidinecarboxylic acid derivatives can be successfully identified and optimized, potentially leading to the next generation of innovative therapeutics.

References

An In-depth Technical Guide to the Solubility of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid (Boc-4-Et-isonipecotic acid). As a key building block in medicinal chemistry and drug development, understanding its behavior in various organic solvents is critical for reaction optimization, purification, and formulation. This document synthesizes theoretical principles with practical, field-proven methodologies. It offers a detailed examination of the molecule's structural attributes, a predicted solubility profile across common organic solvent classes, and a rigorous, step-by-step protocol for the experimental determination of equilibrium solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound's physicochemical properties.

Introduction: The Importance of Solubility in Synthesis and Development

This compound is a bifunctional synthetic intermediate of significant interest. Its piperidine core is a common scaffold in neurologically active compounds, while the orthogonal protecting group strategy—an acid-labile Boc group on the nitrogen and a reactive carboxylic acid—allows for precise, sequential chemical modifications.[1]

The success of synthetic routes utilizing this building block is fundamentally tied to its solubility. Efficient reaction kinetics, ease of work-up, and the ability to achieve desired concentrations for crystallization or chromatographic purification are all governed by how well the compound dissolves in a chosen solvent system. In later stages of drug development, poor solubility can severely hamper formulation, leading to issues with bioavailability and therapeutic efficacy.[2][3] This guide, therefore, addresses the critical need for a detailed understanding of this molecule's solubility profile.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is a direct consequence of its molecular structure. The principle of "like dissolves like"—where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents—is the guiding tenet.[1] Let's dissect the structure of this compound to predict its behavior.

  • Tert-butoxycarbonyl (Boc) Group : This bulky, aliphatic protecting group is nonpolar and lipophilic. Its primary role is to mask the amine's reactivity, but it also significantly increases the molecule's overall hydrophobicity.[4][5] This moiety is a key driver for solubility in nonpolar and moderately polar organic solvents.

  • Piperidine Ring : A saturated heterocycle, the piperidine ring itself has moderate polarity. The nitrogen atom, even when protected as a carbamate, can act as a hydrogen bond acceptor.

  • Carboxylic Acid (-COOH) : This is a highly polar functional group capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This group strongly favors interaction with polar, protic solvents.

  • Ethyl Group (-CH₂CH₃) : A small, nonpolar alkyl chain that adds to the molecule's lipophilic character, further enhancing its affinity for nonpolar environments.

The molecule thus possesses a dual nature: the large, nonpolar Boc and ethyl groups promote solubility in lipophilic environments, while the polar carboxylic acid and piperidine heteroatom drive solubility in polar media. This amphiphilic character means its solubility will be highly dependent on the specific nature of the solvent.

Caption: Structural contributions to the solubility of the target molecule.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble The carboxylic acid can form strong hydrogen bonds with the solvent's hydroxyl groups. The solvent can solvate both the polar and nonpolar portions of the molecule effectively. Data on analogs supports this.[7]
Polar Aprotic Acetone, AcetonitrileSoluble These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions. The nonpolar regions are also well-solvated.
DMSO, DMFHighly Soluble These are strong polar aprotic solvents capable of disrupting intermolecular hydrogen bonds in the solid solute and effectively solvating the entire molecule.
Nonpolar / Halogenated Dichloromethane (DCM), ChloroformSoluble The large, lipophilic Boc group and hydrocarbon backbone favor solubility. While the carboxylic acid is polar, it can exist as hydrogen-bonded dimers, which are soluble in moderately polar solvents like DCM.[6]
Toluene, HexaneSparingly Soluble to Insoluble The high polarity of the carboxylic acid group is a strong mismatch for these highly nonpolar solvents, likely preventing dissolution despite the presence of the Boc group.
Ethers Diethyl Ether, THFModerately Soluble These solvents have intermediate polarity and can act as hydrogen bond acceptors. Solubility is expected to be moderate, driven by a balance between the polar and nonpolar functionalities. Analog data suggests solubility in ether.[7]
Esters Ethyl AcetateSoluble Ethyl acetate provides a good balance of moderate polarity, hydrogen bond accepting capability, and an alkyl component to solvate the entire molecule. This is confirmed by available qualitative data.[6]
Aqueous WaterInsoluble The large, nonpolar surface area of the Boc and ethyl groups dominates the molecule's character, leading to hydrophobicity that overcomes the polarity of the single carboxylic acid group. Analogs are reported as insoluble in water.[8]

Authoritative Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To move beyond prediction and obtain precise, quantitative data, a standardized experimental protocol is required. The saturation shake-flask method is the gold-standard for determining equilibrium solubility and is widely accepted by regulatory bodies and in pharmaceutical research.[9][10] The causality behind this choice is its reliability; by allowing the system to reach thermodynamic equilibrium, it provides a true measure of a compound's maximum solubility in a given solvent at a specific temperature, free from the artifacts of kinetic or supersaturation effects.[11]

Principle

An excess amount of the solid compound is agitated in a known volume of the solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method.

Experimental Workflow

Shake_Flask_Workflow cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Separation cluster_analysis Phase 4: Analysis A 1. Add excess solid to a known volume of solvent in a sealed vial B 2. Agitate at constant temperature (e.g., 25°C) for 18-24 hours A->B C 3. Allow solid to settle (or centrifuge) B->C D 4. Withdraw supernatant using a filter syringe to remove particulates C->D E 5. Prepare serial dilutions of the supernatant D->E F 6. Quantify concentration via validated analytical method (e.g., HPLC) E->F G 7. Calculate solubility (e.g., in mg/mL or mM) F->G

Caption: Standardized workflow for the Shake-Flask solubility assay.

Detailed Step-by-Step Methodology
  • Preparation of Vials :

    • Action : Add an excess amount of solid this compound to several (n=3 for statistical validity) 2 mL glass vials. An "excess" ensures that saturation is achieved; typically, 5-10 mg of solid is sufficient for this volume.

    • Causality : Using multiple replicates is essential to ensure the reproducibility and reliability of the measurement.[12] Glass is used as it is inert to most organic solvents.

  • Solvent Addition :

    • Action : Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

    • Causality : A precise volume is necessary for the final concentration calculation.

  • Equilibration :

    • Action : Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined time, typically 18-24 hours.[12]

    • Causality : Continuous agitation ensures maximal contact between the solid and the solvent, facilitating the dissolution process. A long incubation period is critical to ensure the system reaches thermodynamic equilibrium. Temperature control is paramount as solubility is highly temperature-dependent.

  • Phase Separation :

    • Action : After incubation, remove the vials and allow them to stand undisturbed for at least 1 hour to let the undissolved solid settle. For very fine suspensions, centrifugation (e.g., 10,000 x g for 15 minutes) is recommended.

    • Causality : This step is crucial for ensuring that the sample taken for analysis is only from the saturated liquid phase and is not contaminated with undissolved solid particles, which would artificially inflate the measured solubility.

  • Sampling :

    • Action : Carefully withdraw an aliquot of the clear supernatant.

    • Self-Validation Step : To prevent aspiration of solid particles, it is imperative to use a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter). Discard the first few drops to saturate the filter material before collecting the sample.

    • Causality : Filtration is a non-negotiable step for accuracy, providing a final guard against particulate contamination.

  • Quantification :

    • Action : Prepare a series of dilutions of the filtered supernatant. Analyze these samples, along with a set of calibration standards prepared from a stock solution of known concentration, using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Causality : HPLC-UV is a robust and common method for quantifying organic molecules. Creating a calibration curve from standards of known concentration allows for the accurate determination of the concentration in the unknown saturated sample.

  • Calculation :

    • Action : Using the calibration curve, determine the concentration of the analyte in the saturated solution. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature. Report the final value as an average of the replicates with the standard deviation.

Conclusion

While quantitative data for this compound is not widely published, a robust understanding of its solubility can be achieved through molecular structure analysis. The compound's amphiphilic nature—a balance between a large, lipophilic Boc-group and a polar carboxylic acid—predicts good solubility in a range of polar protic, polar aprotic, and halogenated organic solvents, with limited solubility in highly nonpolar or aqueous media. For drug development professionals and synthetic chemists requiring precise data, the shake-flask method detailed herein provides an authoritative and reliable means to quantify the equilibrium solubility, ensuring that subsequent research and development efforts are built upon a solid physicochemical foundation.

References

Spectroscopic Characterization of N-Boc-4-ethylpiperidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, piperidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The precise functionalization of these rings is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. N-Boc-4-ethylpiperidine-4-carboxylic acid is a key building block, offering a strategic point for molecular elaboration. Its N-Boc protecting group provides stability during synthetic manipulations, while the quaternary center at the 4-position, bearing both an ethyl and a carboxylic acid group, introduces a valuable three-dimensional architecture.

This technical guide provides an in-depth analysis of the essential spectroscopic techniques required to unambiguously characterize N-Boc-4-ethylpiperidine-4-carboxylic acid: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific ethyl-substituted compound are not widely published, this guide will leverage established data for the closely related parent compound, N-Boc-piperidine-4-carboxylic acid, to provide expert predictions and interpretive guidance. This approach, rooted in fundamental principles of spectroscopy, empowers researchers to confidently identify and assess the purity of their synthesized material.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of N-Boc-4-ethylpiperidine-4-carboxylic acid with a systematic numbering scheme that will be referenced throughout this guide.

Caption: Molecular structure of N-Boc-4-ethylpiperidine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-Boc-4-ethylpiperidine-4-carboxylic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure, we can predict the following signals. The predictions are informed by typical chemical shifts for similar functional groups and data for the parent compound, N-Boc-piperidine-4-carboxylic acid.[1][2]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Expert Insights
~12.0Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its integration confirms its presence.
~3.8 - 3.2Multiplet4HH2, H6These are the methylene protons adjacent to the nitrogen atom. The electron-withdrawing nature of the Boc-carbamate deshields them. They are expected to show complex splitting due to coupling with H3 and H5 protons.
~1.9 - 1.6Multiplet4HH3, H5These are the methylene protons adjacent to the C4 quaternary center. Their chemical shift is in the typical aliphatic range.
~1.8Quartet2H-CH₂-CH₃The methylene protons of the ethyl group are adjacent to a methyl group and the quaternary C4. They will appear as a quartet due to coupling with the methyl protons.
~1.45Singlet9H-C(CH₃)₃The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a characteristic sharp, strong singlet. This is a hallmark of the Boc protecting group.
~0.9Triplet3H-CH₂-CH₃The terminal methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-4-ethylpiperidine-4-carboxylic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale and Expert Insights
~178COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.
~155N-C=O (Boc)The carbamate carbonyl carbon of the Boc group is also significantly deshielded.
~80-C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group is characteristic of the Boc protecting group.
~45C4The quaternary carbon at the 4-position of the piperidine ring. Its signal is expected to be weaker than protonated carbons.
~42C2, C6The carbons adjacent to the nitrogen are deshielded by the carbamate group.
~32C3, C5The piperidine carbons beta to the nitrogen.
~30-CH₂-CH₃The methylene carbon of the ethyl group.
~28.5-C(CH₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.
~8-CH₂-CH₃The terminal methyl carbon of the ethyl group, appearing in the upfield aliphatic region.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-2048 scans are typically required.

  • Processing: Apply Fourier transformation with an exponential multiplication (line broadening of ~1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorptions and Interpretation
Frequency Range (cm⁻¹) Intensity Vibration Functional Group Assignment Expert Insights
3300 - 2500BroadO-H stretchCarboxylic AcidThis very broad absorption is a classic indicator of a carboxylic acid, arising from strong hydrogen bonding.
2975 - 2850StrongC-H stretchAliphatic (Piperidine and Ethyl C-H)These absorptions confirm the presence of sp³ C-H bonds.
~1710StrongC=O stretchCarboxylic Acid CarbonylThe carbonyl stretch of the carboxylic acid is expected to be a very strong and sharp peak.
~1685StrongC=O stretchN-Boc CarbonylThe carbamate carbonyl of the Boc group typically appears at a slightly lower wavenumber than the acid carbonyl. This may overlap with the acid C=O.
1470 - 1365MediumC-H bendAliphaticBending vibrations for the CH₂ and CH₃ groups.
1250 - 1160StrongC-O stretchCarbamate and Carboxylic AcidStrong absorptions corresponding to the C-O bonds in the Boc and carboxylic acid groups.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a more modern and rapid technique.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added for a good quality spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data and Interpretation

For a compound like N-Boc-4-ethylpiperidine-4-carboxylic acid (Molecular Formula: C₁₃H₂₃NO₄, Molecular Weight: 257.33 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique.

m/z (Mass-to-Charge Ratio) Ion Interpretation and Expert Insights
258.16[M+H]⁺The protonated molecular ion is expected to be the base peak in the positive ion mode ESI spectrum.
280.14[M+Na]⁺Adduct formation with sodium is very common in ESI-MS, providing further confirmation of the molecular weight.
202.13[M+H - C₄H₈]⁺A characteristic fragmentation of the Boc group is the loss of isobutylene (56 Da).
158.10[M+H - C₅H₉O₂]⁺Loss of the entire Boc group (101 Da) is another common fragmentation pathway.
Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap instrument for high-resolution mass spectrometry).

  • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Set to an appropriate temperature (e.g., 300-350 °C) and flow rate to desolvate the ions.

    • Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting spectrum to identify the protonated molecular ion and any characteristic adducts or fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Mass_Spec_Fragmentation M_H [M+H]⁺ m/z = 258.16 M_H_minus_isobutylene [M+H - C₄H₈]⁺ m/z = 202.13 M_H->M_H_minus_isobutylene - 56 Da M_H_minus_Boc [M+H - C₅H₉O₂]⁺ m/z = 158.10 M_H->M_H_minus_Boc - 101 Da

Caption: Predicted major fragmentation pathways for N-Boc-4-ethylpiperidine-4-carboxylic acid in ESI-MS.

Conclusion

The structural elucidation of N-Boc-4-ethylpiperidine-4-carboxylic acid is a critical step in its application as a synthetic building block. This guide provides a comprehensive framework for its characterization using NMR, IR, and MS. By combining the predicted data, based on sound spectroscopic principles and analogous compounds, with the detailed experimental protocols, researchers can confidently verify the identity and purity of their target molecule. The interplay of these techniques provides a self-validating system: NMR defines the C-H framework, IR confirms the key functional groups, and MS verifies the molecular weight and provides fragmentation clues. This rigorous analytical approach is indispensable for ensuring the integrity of subsequent research and development efforts.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,4-Disubstituted Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. Specifically, 4,4-disubstituted piperidines are crucial building blocks for creating compounds with constrained conformations, which can lead to enhanced potency and selectivity for their biological targets. The title compound, 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid, is a valuable intermediate for the synthesis of novel therapeutic agents, offering a synthetically versatile platform for further elaboration. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle on the piperidine nitrogen, while the carboxylic acid and ethyl group at the 4-position allow for diverse chemical modifications.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, starting from commercially available 4-piperidinecarboxylic acid. We will delve into the rationale behind the chosen synthetic strategy, highlighting key experimental considerations and offering insights into potential challenges and troubleshooting.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that can be logically divided into four key stages. This strategy is designed for efficiency and control over each chemical transformation.

Synthetic_Workflow A 4-Piperidinecarboxylic Acid B 1-(Tert-butoxycarbonyl)- piperidine-4-carboxylic acid A->B Boc Protection C Ethyl 1-(tert-butoxycarbonyl)- piperidine-4-carboxylate B->C Esterification D Ethyl 1-(tert-butoxycarbonyl)- 4-ethylpiperidine-4-carboxylate C->D α-Alkylation E 1-(Tert-butoxycarbonyl)- 4-ethylpiperidine-4-carboxylic acid D->E Hydrolysis

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

Part 1: Synthesis of 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid

The initial step involves the protection of the secondary amine of 4-piperidinecarboxylic acid with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions at the nitrogen atom in subsequent steps.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Piperidinecarboxylic acid129.1610.077.41.0
Di-tert-butyl dicarbonate218.2518.685.11.1
Sodium hydroxide (NaOH)40.003.485.11.1
tert-Butanol74.12100 mL--
Water (deionized)18.02100 mL--
Hydrochloric acid (1N HCl)36.46As needed--
Ethyl acetate (EtOAc)88.11As needed--

Procedure:

  • To a 500 mL round-bottom flask, add 4-piperidinecarboxylic acid (10.0 g, 77.4 mmol), tert-butanol (100 mL), and water (100 mL).

  • Cool the mixture to 0 °C in an ice bath and add a solution of sodium hydroxide (3.4 g, 85.1 mmol) in 50 mL of water.

  • Slowly add di-tert-butyl dicarbonate (18.6 g, 85.1 mmol) to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.[2]

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.

  • Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted di-tert-butyl dicarbonate.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl. A white precipitate will form.[3]

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as a white solid.

Part 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

Esterification of the carboxylic acid is necessary to protect it and to activate the α-proton for the subsequent alkylation step.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid229.2715.065.41.0
Iodoethane155.9712.278.51.2
Potassium carbonate (K₂CO₃)138.2113.597.71.5
N,N-Dimethylformamide (DMF)73.09150 mL--

Procedure:

  • To a 500 mL round-bottom flask, dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (15.0 g, 65.4 mmol) in anhydrous DMF (150 mL).

  • Add potassium carbonate (13.5 g, 97.7 mmol) to the solution.

  • Add iodoethane (12.2 g, 78.5 mmol) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate as a colorless oil.

Part 3: α-Alkylation to Synthesize Ethyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate

This is the key step where the ethyl group is introduced at the 4-position. The use of a strong, sterically hindered base like Lithium diisopropylamide (LDA) is critical for the efficient deprotonation at the α-carbon.

Alkylation_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Ester Starting Ester Enolate Lithium Enolate (Nucleophile) Ester->Enolate + LDA LDA LDA Product Alkylated Product Enolate->Product + Et-I EtI Ethyl Iodide (Electrophile)

Caption: Mechanism of the LDA-mediated α-alkylation.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mL/g)Moles (mmol)Equivalents
Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate257.3310.0 g38.91.0
Diisopropylamine101.196.0 mL42.81.1
n-Butyllithium (2.5 M in hexanes)64.0617.1 mL42.81.1
Iodoethane155.973.8 mL46.71.2
Anhydrous Tetrahydrofuran (THF)72.11200 mL--
Saturated aqueous ammonium chloride (NH₄Cl)53.49As needed--

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous THF (100 mL) and diisopropylamine (6.0 mL, 42.8 mmol) to the flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (17.1 mL of a 2.5 M solution in hexanes, 42.8 mmol) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate LDA.

  • In a separate flask, dissolve ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (10.0 g, 38.9 mmol) in anhydrous THF (100 mL).

  • Add the ester solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.[4][5] The use of a strong, non-nucleophilic base like LDA at low temperatures is crucial to quantitatively form the kinetic enolate and prevent side reactions such as Claisen condensation.[2][6]

  • Add iodoethane (3.8 mL, 46.7 mmol) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate.

Part 4: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to yield the desired carboxylic acid.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
Ethyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate285.388.028.01.0
Lithium hydroxide monohydrate (LiOH·H₂O)41.962.3556.02.0
Tetrahydrofuran (THF)72.1180 mL--
Water (deionized)18.0240 mL--
Hydrochloric acid (1N HCl)36.46As needed--

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate (8.0 g, 28.0 mmol) in a mixture of THF (80 mL) and water (40 mL).

  • Add lithium hydroxide monohydrate (2.35 g, 56.0 mmol) to the solution.

  • Stir the mixture at room temperature overnight. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Troubleshooting and Key Considerations

  • Incomplete Boc Protection: If the protection step is incomplete, ensure the reaction is stirred for a sufficient duration and that the di-tert-butyl dicarbonate is of good quality.

  • Low Yield in Alkylation: The alkylation step is highly sensitive to moisture and air. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). The quality of the n-butyllithium is also critical.

  • Formation of Side Products: Over-alkylation or side reactions can occur if the temperature is not strictly controlled during the LDA formation and alkylation steps. Maintaining the temperature at -78 °C is crucial.

  • Incomplete Hydrolysis: If the hydrolysis does not go to completion, increasing the reaction time or the amount of lithium hydroxide may be necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures and paying close attention to the key experimental parameters, researchers can efficiently produce this valuable building block for applications in medicinal chemistry and drug discovery. The synthetic route is robust and amenable to scale-up with appropriate modifications.

References

The Strategic Utility of 1-Boc-4-ethylpiperidine-4-carboxylic acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Saturated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine scaffold holds a position of prominence, frequently appearing in the structures of numerous approved pharmaceuticals.[1] Its prevalence is attributed to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while also providing a three-dimensional framework for precise substituent orientation. Among the diverse array of piperidine-based building blocks, 4,4-disubstituted derivatives have emerged as particularly valuable motifs.[2][3] The quaternary center at the 4-position introduces a degree of conformational rigidity and allows for the projection of substituents into distinct vectors of chemical space. This guide focuses on a key exemplar of this structural class: 1-Boc-4-ethylpiperidine-4-carboxylic acid . We will delve into its synthesis, reactivity, and strategic applications, providing detailed protocols for its use as a versatile building block in the synthesis of complex molecular architectures.

Physicochemical Properties and Structural Features

1-Boc-4-ethylpiperidine-4-carboxylic acid is a bifunctional molecule featuring a carboxylic acid for derivatization and a tert-butyloxycarbonyl (Boc) protected nitrogen atom. The Boc group serves as a crucial element, enabling selective reactions at the carboxylic acid moiety while preventing unwanted side reactions at the piperidine nitrogen.[4] It can be readily removed under acidic conditions, unmasking the secondary amine for subsequent functionalization.[5]

PropertyValueSource
Molecular FormulaC₁₃H₂₃NO₄N/A
Molecular Weight257.33 g/mol N/A
AppearanceWhite to off-white solid (predicted)N/A
SolubilitySoluble in many organic solvents

Synthesis of 1-Boc-4-ethylpiperidine-4-carboxylic acid: A Representative Protocol

Synthesis_Workflow A 4-Piperidinecarboxylic acid B 1-Boc-piperidine-4-carboxylic acid A->B Boc₂O, Base C Ethyl 1-Boc-piperidine-4-carboxylate B->C EtOH, H⁺ D Ethyl 1-Boc-4-ethylpiperidine-4-carboxylate C->D LDA, EtI E 1-Boc-4-ethylpiperidine-4-carboxylic acid D->E LiOH, H₂O/THF

Caption: Proposed synthetic workflow for 1-Boc-4-ethylpiperidine-4-carboxylic acid.

Protocol 1: Synthesis of 1-Boc-4-ethylpiperidine-4-carboxylic acid

Step 1: N-Boc Protection of 4-Piperidinecarboxylic acid

This initial step protects the piperidine nitrogen to prevent its interference in subsequent reactions.

  • Materials: 4-Piperidinecarboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), tert-Butanol, Water.

  • Procedure:

    • To a solution of 4-piperidinecarboxylic acid (1 equivalent) in a mixture of aqueous NaOH (1N) and tert-butanol at 0 °C, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.

    • Acidify the aqueous solution to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Boc-piperidine-4-carboxylic acid.

Step 2: Esterification to Ethyl 1-Boc-piperidine-4-carboxylate

Esterification of the carboxylic acid is necessary to activate the α-proton for the subsequent alkylation step.

  • Materials: 1-Boc-piperidine-4-carboxylic acid, Ethanol (absolute), Sulfuric acid (catalytic).

  • Procedure:

    • Dissolve 1-Boc-piperidine-4-carboxylic acid (1 equivalent) in absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Ethyl 1-Boc-piperidine-4-carboxylate.

Step 3: α-Alkylation with Ethyl Iodide

This is the key step for introducing the ethyl group at the 4-position. The use of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is crucial.

  • Materials: Ethyl 1-Boc-piperidine-4-carboxylate, Lithium diisopropylamide (LDA) solution in THF, Ethyl iodide (EtI), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve Ethyl 1-Boc-piperidine-4-carboxylate (1 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 equivalents) in THF via syringe, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield Ethyl 1-Boc-4-ethylpiperidine-4-carboxylate.

Step 4: Saponification to 1-Boc-4-ethylpiperidine-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

  • Materials: Ethyl 1-Boc-4-ethylpiperidine-4-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, Methanol.

  • Procedure:

    • Dissolve Ethyl 1-Boc-4-ethylpiperidine-4-carboxylate (1 equivalent) in a mixture of THF, methanol, and water.

    • Add lithium hydroxide (3 equivalents) and stir the mixture at room temperature overnight.

    • Remove the organic solvents under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 1-Boc-4-ethylpiperidine-4-carboxylic acid.

Application Notes: Strategic Use in Synthesis

1-Boc-4-ethylpiperidine-4-carboxylic acid is a valuable building block for the synthesis of a wide range of complex molecules, particularly in the development of novel therapeutics. Its bifunctional nature allows for sequential or orthogonal derivatization of the carboxylic acid and the piperidine nitrogen.

Application 1: Amide Bond Formation

The carboxylic acid moiety is a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry. This allows for the coupling of the piperidine scaffold to a diverse array of amines, leading to the generation of libraries of compounds for biological screening.

Protocol 2: General Procedure for Amide Coupling using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes side reactions and racemization.

  • Materials: 1-Boc-4-ethylpiperidine-4-carboxylic acid, Amine (R-NH₂), HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • In a dry flask, dissolve 1-Boc-4-ethylpiperidine-4-carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 equivalents) to the activated mixture.

    • Stir the reaction at room temperature for 1-12 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Application 2: Boc Deprotection and N-Functionalization

Following derivatization of the carboxylic acid, the Boc protecting group can be efficiently removed to reveal the piperidine nitrogen, which can then be further functionalized.

Deprotection_Functionalization A 1-Boc-4-ethyl-4-(aminocarbonyl-R)-piperidine B 4-ethyl-4-(aminocarbonyl-R)-piperidine A->B TFA or HCl/Dioxane C 1-(R')-4-ethyl-4-(aminocarbonyl-R)-piperidine B->C R'-X, Base

Caption: Workflow for Boc deprotection and subsequent N-functionalization.

Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)

TFA is a common and effective reagent for Boc deprotection.

  • Materials: Boc-protected piperidine derivative, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected piperidine derivative (1 equivalent) in anhydrous DCM.

    • Add TFA (5-10 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

    • The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted.

Conclusion

1-Boc-4-ethylpiperidine-4-carboxylic acid represents a strategically important building block for the synthesis of complex, three-dimensional molecules. Its synthesis, while requiring a multi-step approach, utilizes well-established and reliable chemical transformations. The orthogonal protecting group strategy allows for the selective functionalization of both the carboxylic acid and the piperidine nitrogen, making it a versatile tool for the construction of diverse chemical libraries for drug discovery and development. The protocols provided herein offer a practical guide for researchers and scientists to effectively utilize this valuable synthetic intermediate.

References

Application Notes and Protocols for Amide Bond Formation with 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of amide bonds is a cornerstone of modern medicinal chemistry and drug development. However, the coupling of sterically hindered carboxylic acids, such as 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid, with amines presents significant synthetic challenges. This document provides a comprehensive guide to the reaction conditions for this transformation, offering a comparative analysis of common coupling reagents and detailed, field-proven protocols to enable researchers to achieve high-yielding and pure products. The causality behind experimental choices is explained to provide a deeper understanding of the reaction intricacies.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. The piperidine scaffold is a common motif in bioactive compounds, and the ability to functionalize the 4-position carboxylic acid is crucial for molecular diversity. However, the presence of the ethyl group at the C4 position, adjacent to the carboxylic acid, creates significant steric hindrance. This bulkiness impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate, often leading to low yields, slow reaction rates, and the need for harsh reaction conditions that may compromise other functional groups in the molecule.[1][2]

The selection of an appropriate coupling reagent and the optimization of reaction conditions are therefore paramount to overcoming these steric challenges and achieving efficient amide bond formation.

Comparative Analysis of Coupling Reagents

Several classes of coupling reagents are available for amide bond formation, each with its own mechanism, advantages, and disadvantages. For a sterically demanding substrate such as this compound, the choice of reagent is critical.[3]

Coupling Reagent Class Examples Advantages Disadvantages Suitability for Sterically Hindered Substrates
Carbodiimides DCC, EDC, DICReadily available, cost-effective.Can cause racemization, byproducts can be difficult to remove (especially DCU).[4]Moderate. Often require additives like HOBt or HOAt to improve efficiency and reduce racemization.[1][4]
Uronium/Aminium Salts HATU, HBTU, HCTUHigh coupling efficiency, fast reaction rates, low racemization.[5]More expensive than carbodiimides, can lead to guanidinylation of the amine if not used correctly.[6]High . HATU is particularly effective for difficult couplings due to the formation of a highly reactive HOAt ester intermediate.[5][6]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, effective for hindered amino acids.[7]Byproducts can be difficult to remove.High. PyAOP is noted for its effectiveness with N-methylated amino acids, another challenging substrate class.[4]

For the coupling of this compound, uronium salts, particularly HATU, are highly recommended . The 7-azabenzotriazole (HOAt) moiety in HATU forms a more reactive activated ester compared to the HOBt esters generated by HBTU, leading to faster and more efficient coupling with sterically hindered substrates.[5]

Recommended Protocol: HATU-Mediated Amide Coupling

This protocol provides a detailed, step-by-step methodology for the coupling of this compound with a primary amine using HATU. The key to success with uronium-based reagents is the pre-activation of the carboxylic acid before the addition of the amine to prevent the formation of unwanted guanidinium byproducts.[8]

Materials:
  • This compound

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Experimental Procedure:
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1-0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This step is crucial for the formation of the highly reactive HOAt ester intermediate.[8]

  • Amine Addition: Add the amine (1.0-1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with sterically hindered substrates may require longer reaction times (4-24 hours) or gentle heating (e.g., 40-50 °C) to proceed to completion.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x). The aqueous washes help to remove unreacted starting materials, excess reagents, and water-soluble byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Alternative Protocol: EDC/HOBt-Mediated Coupling

For instances where a more cost-effective method is desired and the amine is not excessively hindered, an EDC/HOBt mediated coupling can be employed. The addition of HOBt is critical to form an active ester that is less prone to racemization and more reactive than the O-acylisourea intermediate formed with EDC alone.[1][4]

Materials:
  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Experimental Procedure:
  • Preparation: To a clean, dry round-bottom flask, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA or TEA (2.0 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HATU-mediated coupling of this compound.

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_reaction Reaction Steps cluster_workup Work-up & Purification start_acid 1-(Boc)-4-ethyl- piperidine-4-carboxylic acid pre_activation Pre-activation (15-30 min, RT) start_acid->pre_activation start_amine Amine (R-NH2) coupling Amine Addition & Coupling (4-24 h, RT) start_amine->coupling coupling_reagent HATU coupling_reagent->pre_activation base DIPEA base->pre_activation solvent Anhydrous DMF/DCM solvent->pre_activation pre_activation->coupling Activated Ester extraction Aqueous Work-up (NaHCO3, H2O, Brine) coupling->extraction Crude Product purification Column Chromatography extraction->purification product Purified Amide Product purification->product

Caption: Workflow for HATU-mediated amide coupling.

Conclusion

The successful amide coupling of the sterically hindered this compound is highly dependent on the judicious choice of coupling reagent and reaction conditions. Uronium-based reagents, particularly HATU, offer a superior methodology due to their high reactivity and ability to overcome steric hindrance, leading to cleaner reactions and higher yields. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently and efficiently synthesize a wide range of amide derivatives from this challenging yet valuable building block, accelerating the pace of drug discovery and development.

References

Application Notes & Protocols: Strategic Incorporation of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural, conformationally restricted amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic drug design. These building blocks are instrumental in enforcing specific secondary structures, enhancing proteolytic stability, and improving receptor affinity and selectivity. This guide provides a comprehensive overview and detailed protocols for the effective use of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid, a sterically hindered α,α-disubstituted cyclic amino acid, in solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the Boc/Bzl protection strategy, address the significant challenge of coupling sterically hindered residues, and provide validated, step-by-step protocols for its successful integration into peptide chains.

Introduction: The Rationale for Constrained Piperidine Scaffolds

This compound is a valuable building block for introducing conformational rigidity into a peptide backbone. Its piperidine ring structure, combined with the α,α-disubstitution imparted by the ethyl group, severely restricts the rotational freedom around the peptide bonds. This structural constraint can be leveraged to:

  • Induce and Stabilize Secondary Structures: Force the peptide chain into specific turn or helical conformations, which can be critical for mimicking the bioactive conformation of a natural peptide ligand.

  • Enhance Proteolytic Resistance: The unnatural structure and steric bulk at the α-carbon protect the adjacent peptide bonds from cleavage by endogenous proteases, thereby increasing the peptide's in vivo half-life.

  • Modulate Pharmacokinetic Properties: The piperidine moiety can alter the lipophilicity and hydrogen bonding capacity of the peptide, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The primary challenge in its application lies in the steric hindrance around the carboxylic acid group, which can significantly impede the efficiency of peptide bond formation[1][2]. This guide provides optimized strategies to overcome this hurdle.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of the reagent.

PropertyValueSource(s)
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-ethylpiperidine-4-carboxylic acid-
Molecular Formula C₁₃H₂₃NO₄[3]
Molecular Weight 257.33 g/mol [3]
Appearance White to off-white solid[]
Solubility Soluble in organic solvents like DCM, DMF, Chloroform, Ethyl Acetate.[3]
Storage Conditions Store at 2-8 °C in a dry, well-ventilated place.[]

Core Synthetic Strategy: Boc/Bzl Chemistry for Hindered Residues

The use of this compound necessitates a Boc-based protection strategy (Boc/Bzl). In this approach, the temporary Nα-protecting group is the acid-labile Boc group, while side-chain protecting groups are typically more acid-stable benzyl-based ethers, esters, or carbamates[5].

The Boc group is removed under moderately acidic conditions (e.g., 25-50% Trifluoroacetic Acid in Dichloromethane), while the benzyl-based groups require a much stronger acid, such as liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), for final cleavage[5][6]. This orthogonality is crucial for the stepwise assembly of the peptide chain.

Diagram: The Boc/Bzl Protection Scheme

Peptide Resin-Bound Peptide (Nα-Boc Protected) Deprotection Step 1: Deprotection (25-50% TFA in DCM) Peptide->Deprotection Neutralization Step 2: Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Step 3: Coupling (Incoming Boc-AA, Coupling Reagent) Neutralization->Coupling ElongatedPeptide Resin-Bound Peptide (n+1 Residues) Coupling->ElongatedPeptide Repeat Cycle ElongatedPeptide->Deprotection FinalCleavage Final Cleavage (HF or TFMSA) ElongatedPeptide->FinalCleavage FreePeptide Purified Peptide FinalCleavage->FreePeptide Start Start: Couple 1-(Boc)-4-ethylpiperidine- 4-carboxylic acid Check_Hindrance Is the amino acid sterically hindered? Start->Check_Hindrance Standard_Reagents Use Standard Reagents (e.g., DCC/HOBt, DIC/HOBt) Check_Hindrance->Standard_Reagents No Potent_Reagents Use High-Potency Reagents Check_Hindrance->Potent_Reagents Yes (α,α-disubstituted) End Proceed to Washing Step Standard_Reagents->End Reagent_Choice Select Reagent Class Potent_Reagents->Reagent_Choice Uronium Uronium/Aminium (HATU, HCTU) Reagent_Choice->Uronium Highest Reactivity Phosphonium Phosphonium (PyBOP, PyAOP) Reagent_Choice->Phosphonium Cleaner Reactions Uronium->End Phosphonium->End

References

Asymmetric Synthesis of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic Acid Enantiomers: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidines with Quaternary Stereocenters

The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2] The conformational rigidity of the piperidine ring allows for precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. When a quaternary stereocenter is introduced, particularly at the 4-position, the resulting three-dimensional structure becomes even more defined and novel.[3][4] The enantiomers of such 4,4-disubstituted piperidines often exhibit distinct pharmacological profiles, making their stereoselective synthesis a paramount objective in drug discovery and development.[4]

This guide provides a detailed technical overview and actionable protocols for the asymmetric synthesis of the enantiomers of 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid, a key building block for the synthesis of complex pharmaceutical agents. We will explore and provide detailed protocols for two primary, field-proven strategies: chiral auxiliary-mediated diastereoselective alkylation and asymmetric phase-transfer catalysis.

Strategic Approaches to the Asymmetric Synthesis

The core challenge in synthesizing the target molecule lies in the enantioselective installation of the ethyl group at the C4 position of the piperidine ring, creating a quaternary stereocenter. The two strategies detailed below offer robust and reliable solutions to this challenge.

Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Ethylation

This classical and highly reliable approach involves the temporary attachment of a chiral auxiliary to the starting material. This auxiliary directs the incoming electrophile (in this case, an ethyl group) to one face of the molecule, leading to a diastereoselective transformation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. Evans' oxazolidinones are a well-established class of chiral auxiliaries for such transformations, known for their high stereochemical control.[5]

Conceptual Workflow: Chiral Auxiliary-Mediated Synthesis

Start 1-Boc-piperidine-4-carboxylic acid Step1 Attachment of Chiral Auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) Start->Step1 Intermediate1 N-Acyl Oxazolidinone Intermediate Step1->Intermediate1 Step2 Diastereoselective Ethylation (LDA, Ethyl Iodide) Intermediate1->Step2 Intermediate2 Alkylated Intermediate (with new quaternary center) Step2->Intermediate2 Step3 Cleavage of Chiral Auxiliary (e.g., LiOH/H2O2) Intermediate2->Step3 Product (S)-1-Boc-4-ethylpiperidine- 4-carboxylic acid Step3->Product

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Strategy 2: Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a powerful and often more atom-economical approach to asymmetric synthesis.[6] In this method, a chiral quaternary ammonium salt shuttles the enolate of the substrate from a solid or aqueous phase into an organic phase where the alkylation occurs. The chiral environment created by the catalyst dictates the stereochemical outcome of the reaction. Cinchona alkaloid-derived phase-transfer catalysts are particularly effective for such transformations.[3]

Conceptual Workflow: Asymmetric Phase-Transfer Catalysis

Start Ester of 1-Boc-piperidine-4-carboxylic acid Step1 Enolate Formation (Solid Base, e.g., Cs2CO3) Start->Step1 Step2 Phase Transfer & Asymmetric Ethylation (Chiral PTC, Ethyl Iodide in Organic Solvent) Step1->Step2 Product Enantioenriched Ester Product Step2->Product Step3 Hydrolysis Product->Step3 FinalProduct (R)- or (S)-1-Boc-4-ethylpiperidine- 4-carboxylic acid Step3->FinalProduct

Caption: Workflow for Asymmetric Phase-Transfer Catalysis.

Detailed Experimental Protocols

Protocol 1: Chiral Auxiliary-Mediated Diastereoselective Ethylation

This protocol is based on the well-established Evans' asymmetric alkylation methodology.

Part A: Synthesis of the N-Acyl Oxazolidinone Intermediate

  • Materials:

    • 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid

    • (S)-4-Benzyl-2-oxazolidinone

    • Pivaloyl chloride

    • Triethylamine (TEA)

    • Lithium chloride (LiCl)

    • Tetrahydrofuran (THF), anhydrous

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (2.2 eq) followed by the dropwise addition of pivaloyl chloride (1.1 eq).

    • Stir the resulting mixture at 0 °C for 1 hour.

    • In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.05 eq) and LiCl (1.05 eq) in anhydrous THF.

    • Cool the oxazolidinone solution to 0 °C and add the freshly prepared mixed anhydride solution via cannula.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the N-acyl oxazolidinone intermediate.

Part B: Diastereoselective Ethylation

  • Materials:

    • N-Acyl oxazolidinone intermediate from Part A

    • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

    • Ethyl iodide (EtI)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the N-acyl oxazolidinone intermediate (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

    • Slowly add LDA solution (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

    • Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

    • Add ethyl iodide (1.5 eq) dropwise to the enolate solution.

    • Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to 0 °C over 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the ethylated product.

Part C: Cleavage of the Chiral Auxiliary

  • Materials:

    • Ethylated intermediate from Part B

    • Lithium hydroxide (LiOH)

    • Hydrogen peroxide (H₂O₂), 30% aqueous solution

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve the ethylated intermediate (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.

    • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).

    • Stir the mixture vigorously at 0 °C for 4 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite.

    • Acidify the mixture to pH ~3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, dichloromethane:methanol gradient) to obtain the desired enantiomer of this compound.

Step Reactant Product Typical Yield Diastereomeric Excess (de)
Part A 1-Boc-piperidine-4-carboxylic acidN-Acyl Oxazolidinone85-95%N/A
Part B N-Acyl OxazolidinoneEthylated Intermediate80-90%>98%
Part C Ethylated Intermediate(S)-Enantiomer85-95%>98% ee (after cleavage)
Protocol 2: Asymmetric Phase-Transfer Catalysis

This protocol utilizes a Cinchona alkaloid-derived phase-transfer catalyst for the enantioselective ethylation of a protected piperidine-4-carboxylic acid ester.

Part A: Synthesis of the Substrate (Methyl Ester)

  • Materials:

    • 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂) or Trimethylsilyldiazomethane

    • Dichloromethane (DCM)

  • Procedure (using SOCl₂):

    • Suspend 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in methanol at 0 °C.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester, which can be used without further purification.

Part B: Asymmetric Ethylation

  • Materials:

    • Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate from Part A

    • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (a Maruoka catalyst derivative)

    • Cesium carbonate (Cs₂CO₃), solid

    • Ethyl iodide (EtI)

    • Toluene, anhydrous

  • Procedure:

    • To a mixture of the methyl ester (1.0 eq) and the chiral phase-transfer catalyst (0.05 eq) in anhydrous toluene at -20 °C, add powdered cesium carbonate (5.0 eq).

    • Stir the suspension vigorously for 15 minutes.

    • Add ethyl iodide (2.0 eq) dropwise.

    • Continue stirring at -20 °C for 48 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the enantioenriched ethylated ester.

Part C: Hydrolysis to the Carboxylic Acid

  • Materials:

    • Enantioenriched ethylated ester from Part B

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve the enantioenriched ester (1.0 eq) in a mixture of THF and water (2:1).

    • Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 6 hours.

    • Acidify the reaction mixture to pH ~3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Step Reactant Product Typical Yield Enantiomeric Excess (ee)
Part A 1-Boc-piperidine-4-carboxylic acidMethyl Ester>95%N/A
Part B Methyl EsterEthylated Ester70-85%90-97%
Part C Ethylated Ester(R)- or (S)-Enantiomer>95%Maintained from Part B

Conclusion and Future Perspectives

The asymmetric synthesis of this compound enantiomers is a critical step in the development of novel therapeutics. The two detailed protocols, chiral auxiliary-mediated diastereoselective ethylation and asymmetric phase-transfer catalysis, represent robust and scalable methods to access these valuable building blocks with high enantiopurity. The choice of method will depend on factors such as the desired enantiomer, cost of reagents, and scalability requirements. Future research in this area may focus on the development of even more efficient and sustainable catalytic systems, such as organocatalytic approaches, to further streamline the synthesis of these important chiral piperidine derivatives.[3]

References

Application Notes & Protocols: Strategic Functionalization of N-Boc-4-ethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides detailed application notes and validated protocols for the chemical functionalization of the carboxylic acid moiety of N-Boc-4-ethylpiperidine-4-carboxylic acid. This building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in bioactive molecules.[1][2][3][4] The protocols herein describe three primary transformations: amide bond formation, esterification, and reduction to the corresponding primary alcohol. Emphasis is placed on addressing the steric hindrance at the C4-quaternary center, explaining the rationale behind reagent selection and reaction optimization. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for derivatizing this versatile scaffold.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved therapeutics.[1][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with biological targets. N-Boc-4-ethylpiperidine-4-carboxylic acid is a valuable bifunctional building block. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the piperidine nitrogen, while the carboxylic acid at the C4 position serves as a versatile handle for diversification.[2][5]

The key challenge in the chemistry of this substrate is the steric hindrance around the carboxylic acid, which is attached to a quaternary carbon. This steric bulk necessitates careful selection of reagents and reaction conditions to achieve efficient transformations. This guide provides detailed protocols that have been designed to overcome these challenges.

Amide Bond Formation: Accessing Novel Amide Derivatives

Amide bond formation is one of a medicinal chemist's most frequently performed reactions.[6] For a sterically hindered acid like N-Boc-4-ethylpiperidine-4-carboxylic acid, standard coupling conditions may be sluggish. The use of highly efficient uronium/iminium-based coupling reagents is therefore recommended.

Mechanism & Reagent Rationale

Coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) are effective for this transformation.[6][7][8]

  • HATU: This reagent reacts with the carboxylate to form a highly reactive OAt-active ester.[7][9] The subsequent aminolysis is often rapid and high-yielding, even with hindered substrates. The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[7][9]

  • EDC/HOBt: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate.[8] This intermediate is susceptible to side reactions. HOBt traps the activated acid to form a more stable HOBt-ester, which is less prone to racemization and reacts cleanly with the amine to form the desired amide.[8][10]

The workflow for amide bond formation is a two-stage process involving activation of the carboxylic acid followed by nucleophilic attack by the amine.

Amide_Formation_Workflow cluster_activation Activation Stage cluster_coupling Coupling Stage Carboxylic_Acid N-Boc-4-ethylpiperidine- 4-carboxylic acid Activated_Ester Reactive Intermediate (OAt-Ester or HOBt-Ester) Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU or EDC/HOBt) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amide_Product Final Amide Product Activated_Ester->Amide_Product Amine Primary or Secondary Amine (R-NH2) Amine->Amide_Product Aminolysis

Caption: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for most primary and secondary amines, including those that are less nucleophilic.

Materials:

  • N-Boc-4-ethylpiperidine-4-carboxylic acid

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)[7]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a clean, dry reaction vessel under a nitrogen atmosphere, add N-Boc-4-ethylpiperidine-4-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the mixture.

  • Finally, add DIPEA (2.5 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and reliable method, particularly suitable for routine amide synthesis.[8]

Materials:

  • N-Boc-4-ethylpiperidine-4-carboxylic acid

  • Amine (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)[8]

  • HOBt (1.2 equivalents)[8]

  • DIPEA or Triethylamine (TEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a round-bottom flask, add N-Boc-4-ethylpiperidine-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[8]

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[8]

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction by TLC or LC-MS.[8]

  • Work-up: If using DCM, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine. If using DMF, perform an aqueous workup by diluting with ethyl acetate and washing as described above.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
Coupling Reagent HATUEDC·HCl / HOBt
Base DIPEADIPEA or TEA
Solvent DMFDCM or DMF
Typical Time 4-16 hours8-24 hours
Key Advantage High efficiency for hindered substratesCost-effective, common reagents

Esterification: Synthesis of Ester Derivatives

Esterification of the hindered carboxylic acid can be achieved through several methods. The classic Fischer esterification is an equilibrium-controlled process that can be effective if driven to completion.[11][12][13][14]

Mechanism & Reagent Rationale

Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[15] The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11][15] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the products.[13] This is typically accomplished by using a large excess of the alcohol (if it is inexpensive) or by removing the water formed during the reaction.[11][15]

Fischer_Esterification Carboxylic_Acid N-Boc-4-ethylpiperidine- 4-carboxylic acid Ester Ester Product Carboxylic_Acid->Ester Alcohol Alcohol (R-OH) Alcohol->Ester Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Ester Catalyzes Water Water (byproduct) Ester->Water Forms

Caption: Fischer-Speier Esterification Reaction.

Protocol 3: Acid-Catalyzed Fischer Esterification

This protocol is most effective for simple, unhindered primary or secondary alcohols.

Materials:

  • N-Boc-4-ethylpiperidine-4-carboxylic acid

  • Alcohol (e.g., methanol, ethanol; used as solvent or in large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

  • Reaction vessel with reflux condenser

Procedure:

  • Dissolve N-Boc-4-ethylpiperidine-4-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, 20-50 equivalents or as solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a mmol scale reaction) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-48 hours. The reaction should be monitored by TLC or LC-MS to check for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude ester.

  • Purify by flash column chromatography if necessary.

Note on Steric Hindrance: For more sterically demanding alcohols (e.g., tert-butanol), Fischer esterification is often inefficient. In such cases, an alternative is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol in the presence of a base like pyridine.

Reduction to Primary Alcohol

The carboxylic acid can be fully reduced to the corresponding primary alcohol, providing a hydroxyl handle for further derivatization, such as ether formation or oxidation.

Mechanism & Reagent Rationale

Carboxylic acids are resistant to reduction by mild agents like sodium borohydride (NaBH₄).[16][17] Therefore, powerful hydride donors are required.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very strong, non-selective reducing agent that readily reduces carboxylic acids to primary alcohols.[16][17][18][19] The reaction proceeds through the formation of an aluminum-alkoxide intermediate, which is then hydrolyzed during the workup to release the alcohol.[20] Due to its high reactivity, LiAlH₄ must be used in anhydrous solvents (like THF or diethyl ether) and reacts violently with water.[17][18]

  • Borane (BH₃): Borane, typically used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is also effective for reducing carboxylic acids.[21][22] A key advantage of borane is its chemoselectivity; it will reduce carboxylic acids in the presence of other reducible functional groups like esters or ketones, which are less reactive towards BH₃.[20][22][23]

Reduction_Workflow Carboxylic_Acid N-Boc-4-ethylpiperidine- 4-carboxylic acid Alcohol Primary Alcohol Product Carboxylic_Acid->Alcohol 1. Reduction Reducing_Agent Reducing Agent (LiAlH₄ or BH₃•THF) Reducing_Agent->Alcohol Workup Aqueous Workup (e.g., H₃O⁺) Alcohol->Workup 2.

Caption: Two-step reduction of a carboxylic acid.

Protocol 4: Selective Reduction using Borane-THF Complex

This protocol is preferred when other reducible functional groups that are sensitive to LiAlH₄ are present in the molecule.

Materials:

  • N-Boc-4-ethylpiperidine-4-carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (3-4 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous HCl (e.g., 1 M) for workup

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-ethylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M solution of BH₃·THF (3-4 eq) dropwise via syringe. Hydrogen gas evolution may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, or heat to reflux to expedite the reaction. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases, followed by 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Conclusion

The protocols detailed in this guide provide robust and versatile methods for the functionalization of N-Boc-4-ethylpiperidine-4-carboxylic acid. By selecting the appropriate reagents and conditions as outlined, researchers can efficiently synthesize a wide array of amide, ester, and alcohol derivatives. These methods take into account the steric hindrance of the C4-quaternary center, offering reliable pathways for the elaboration of this important medicinal chemistry scaffold. Careful monitoring and purification are essential for obtaining high-purity materials for subsequent studies.

References

The Strategic Utility of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic Acid in the Genesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of 3D Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of molecular novelty with enhanced pharmacological properties is paramount. The increasing demand for compounds with improved three-dimensionality has led to a focus on scaffolds that depart from the flat, aromatic structures that have historically dominated drug discovery pipelines. The piperidine motif, a six-membered nitrogen-containing heterocycle, is a well-established privileged structure in pharmaceutical science.[1] Its conformational flexibility and the ability to project substituents in distinct spatial vectors make it an ideal foundation for the design of potent and selective therapeutics.

This guide focuses on a particularly valuable building block: 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid . The quaternary center at the 4-position, substituted with both an ethyl and a carboxylic acid group, provides a unique synthetic handle for the construction of complex heterocyclic systems, particularly spirocyclic architectures.[2] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures controlled reactivity during synthetic transformations, allowing for selective manipulation of the carboxylic acid functionality.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis of this key building block and its subsequent elaboration into novel heterocyclic frameworks. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Synthesis of the Core Building Block: this compound

A robust and scalable synthesis of the title compound is crucial for its widespread application. The following protocol outlines a reliable method starting from commercially available 1-Boc-4-piperidone.

Workflow for the Synthesis of this compound

A 1-Boc-4-piperidone B Strecker Reaction (KCN, (NH4)2CO3) A->B Formation of aminonitrile C Spirohydantoin Intermediate B->C Cyclization D Hydrolysis (e.g., Ba(OH)2 or KOH) C->D Ring opening E α-Amino Acid Intermediate D->E Acidification F Diazotization & Alkylation (NaNO2, H+, then Ethyl Grignard or equivalent) E->F Introduction of ethyl group G This compound F->G Final Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-tert-Butoxycarbonylpiperidine-4-spiro-5'-hydantoin [3]

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in a mixture of ethanol and water (1:1) is added potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq).

  • The reaction mixture is heated to 60°C and stirred for 12-16 hours.

  • Upon cooling to room temperature, the product precipitates and is collected by filtration. The crude solid is washed with cold water and dried under vacuum to yield the spirohydantoin.

Step 2: Hydrolysis to 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid [3]

  • The spirohydantoin from Step 1 (1.0 eq) is suspended in an aqueous solution of potassium hydroxide (4.0 eq).

  • The mixture is heated to reflux (approximately 110-120°C) for 24-48 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and acidified to pH 6-7 with concentrated hydrochloric acid.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Synthesis of this compound

This step is an adaptation based on known procedures for the alkylation of α-amino acids.

  • The amino acid from Step 2 (1.0 eq) is dissolved in an aqueous solution of sulfuric acid (2 M).

  • The solution is cooled to 0°C, and a solution of sodium nitrite (1.2 eq) in water is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for 1 hour at this temperature.

  • In a separate flask, ethylmagnesium bromide (3.0 eq, 1 M solution in THF) is cooled to 0°C. The diazonium salt solution is then added slowly to the Grignard reagent.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is acidified to pH 3-4 with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the title compound.

Application in the Synthesis of Novel Heterocycles

The true synthetic power of this compound lies in its utility as a scaffold for constructing more complex molecules. The carboxylic acid moiety is a versatile handle for various chemical transformations, most notably amide bond formation, which serves as a gateway to a diverse array of heterocyclic systems through subsequent intramolecular cyclization reactions.

Core Strategy: Amide Coupling followed by Intramolecular Cyclization

A common and effective strategy involves the coupling of the carboxylic acid with a suitably functionalized amine (e.g., an aniline or a benzylamine derivative) to form an amide intermediate. This intermediate can then be induced to cyclize, often under acidic or basic conditions, to generate novel heterocyclic structures.

A 1-(Boc)-4-ethylpiperidine- 4-carboxylic acid C Amide Coupling (e.g., HATU, EDC/HOBt) A->C B Amine (e.g., substituted aniline) B->C D Amide Intermediate C->D E Intramolecular Cyclization (e.g., Acid or Base catalysis) D->E F Novel Heterocycle (e.g., Spiro-oxindole, Benzodiazepine derivative) E->F G Deprotection (optional) (e.g., TFA) F->G H Final Product G->H

Caption: General workflow for heterocycle synthesis via amide coupling and cyclization.

Protocol 1: Synthesis of a Spiro-oxindole Scaffold

Spiro-oxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The following is a representative protocol for the synthesis of a spiro-oxindole derivative, adapted from known procedures for similar 4,4-disubstituted piperidines.[2]

Step 1: Amide Coupling with 2-Aminoaniline

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • 2-Aminoaniline (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Intramolecular Cyclization to the Spiro-oxindole

  • The amide from Step 1 is dissolved in a suitable solvent such as toluene.

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq), is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to yield the desired spiro-oxindole.

Rationale and Insights: The ethyl group at the 4-position is expected to have a minimal electronic effect on the reactivity of the carboxylic acid. However, it may exert a steric influence, potentially affecting the rate of both the amide coupling and the subsequent cyclization. The choice of a potent coupling reagent like HATU is recommended to overcome any potential steric hindrance.[4]

Protocol 2: Synthesis of a Spiro-hydantoin Scaffold

Spiro-hydantoins are another important class of heterocycles with applications in medicinal chemistry. The synthesis of a spiro-hydantoin can be achieved through a multi-step sequence starting with an amide coupling, followed by the introduction of the second nitrogen atom and cyclization.

Step 1: Reductive Amination to form a Diamine Precursor

  • The carboxylic acid of this compound (1.0 eq) is first converted to the corresponding aldehyde. This can be achieved by reduction of a Weinreb amide intermediate or by other standard methods.[5]

  • The resulting aldehyde is then subjected to reductive amination with an amino acid ester (e.g., glycine methyl ester hydrochloride) and a reducing agent such as sodium triacetoxyborohydride.

Step 2: Cyclization to the Spiro-hydantoin

  • The product from Step 1 is treated with an isocyanate (e.g., phenyl isocyanate) to form a urea intermediate.

  • The urea intermediate is then cyclized under acidic or basic conditions to form the spiro-hydantoin ring.

Rationale and Insights: This approach highlights the versatility of the 4,4-disubstituted piperidine scaffold. The carboxylic acid can be transformed into other functional groups, such as an aldehyde, which then serves as a key intermediate for the construction of different heterocyclic rings.

Data Presentation: Comparison of Amide Coupling Reagents

The efficiency of the initial amide coupling step is critical for the overall success of the synthetic sequence. The choice of coupling reagent can significantly impact the yield and purity of the amide intermediate. Below is a comparative table of commonly used coupling reagents for sterically hindered carboxylic acids.[4]

Coupling ReagentActivating AgentAdditive(s)Typical Solvent(s)Relative CostKey Advantages/Disadvantages
HATU Uronium saltNoneDMF, DCMHighHigh efficiency, fast reaction times, suitable for hindered substrates.
EDC/HOBt CarbodiimideHOBtDMF, DCMModerateCommonly used, good yields, HOBt suppresses racemization.
DCC/DMAP CarbodiimideDMAP (catalytic)DCMLowCost-effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.
T3P® Cyclic anhydrideNoneEthyl acetate, DCMModerateHigh reactivity, clean reaction profile, byproduct is water-soluble.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds, particularly those with a spirocyclic architecture. Its 4,4-disubstituted nature provides a unique starting point for creating molecules with enhanced three-dimensionality, a key attribute for modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this scaffold in their synthetic endeavors. Future work in this area could involve the development of enantioselective syntheses of this building block and its application in the construction of even more complex and biologically active heterocyclic systems.

References

Application Notes & Protocols: Strategic Amide Bond Formation with 1-Boc-4-ethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the successful amide bond formation using 1-Boc-4-ethylpiperidine-4-carboxylic acid. This sterically hindered building block is of significant interest in medicinal chemistry and drug development. We will explore the critical parameters for achieving high-yield and high-purity amide products, focusing on the selection of coupling reagents, bases, and solvents. The protocols provided are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Sterically Hindered Scaffolds

1-Boc-4-ethylpiperidine-4-carboxylic acid is a valuable scaffold in the synthesis of complex molecules, particularly in the development of novel therapeutics. The piperidine motif is a common feature in many biologically active compounds. However, the quaternary carbon center adjacent to the carboxyl group presents a significant steric challenge for amide bond formation.[1][2] Standard coupling protocols may prove inefficient, leading to low yields, side reactions, or failure to proceed altogether.

This guide will focus on overcoming these challenges by providing a detailed understanding of the reaction mechanism and a meticulously optimized protocol. We will primarily focus on the use of HATU as a highly efficient coupling reagent for this demanding substrate.

Reagent Selection and Rationale

The success of an amide coupling reaction, especially with sterically hindered substrates, is critically dependent on the judicious choice of reagents.

Coupling Reagents: A Comparative Overview

A multitude of coupling reagents are available for amide bond formation.[] For sterically demanding substrates like 1-Boc-4-ethylpiperidine-4-carboxylic acid, uronium-based reagents are generally superior.

Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium SaltHigh efficiency for hindered substrates, rapid reaction times, suppresses epimerization.[4][5][6]Can lead to guanidinylation of the amine if not pre-activated correctly.[4]
EDC/HOBt CarbodiimideWater-soluble byproducts, mild reaction conditions.[7][8][9]Can be less effective for highly hindered systems, potential for side reactions.[10][11]
PyBOP Phosphonium SaltGood for sterically hindered couplings, does not cause guanidinylation.[8]Phosphoramide byproduct can be difficult to remove.[8]

For the purposes of this protocol, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the recommended reagent due to its exceptional performance with sterically hindered systems.[4][5][6]

The Role of the Base: A Non-Nucleophilic Approach

The choice of base is crucial to deprotonate the carboxylic acid and neutralize the acidic byproducts generated during the reaction. A non-nucleophilic, sterically hindered base is essential to prevent unwanted side reactions.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the base of choice for HATU-mediated couplings.[12][13][14] Its bulky isopropyl groups prevent it from acting as a nucleophile, thus avoiding competition with the desired amine coupling partner.[12][13] It effectively scavenges protons to drive the reaction forward.[12][15]

Solvent Selection: Ensuring Solubility and Reactivity

The solvent must be anhydrous and capable of dissolving all reactants. Polar aprotic solvents are generally preferred for amide coupling reactions.[16][17][18][19]

  • N,N-Dimethylformamide (DMF): A common and effective solvent for HATU-mediated couplings due to its high polarity and ability to dissolve a wide range of substrates.[5]

  • Dichloromethane (DCM): Another suitable option, particularly for less polar substrates.

  • Acetonitrile (MeCN): Can also be an effective solvent.

For this protocol, we will utilize anhydrous DMF .

Mechanistic Insights: The HATU-Mediated Amide Coupling

Understanding the reaction mechanism allows for rational optimization and troubleshooting. The HATU-mediated amide bond formation proceeds through a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is deprotonated by DIPEA to form a carboxylate anion. This anion then attacks HATU to form a highly reactive OAt-active ester intermediate, with the release of tetramethylurea.[4][5][20]

  • Nucleophilic Attack by the Amine: The amine nucleophile then attacks the activated ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[4][20]

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + DIPEA DIPEA DIPEA Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU Tetramethylurea Tetramethylurea Amide_Product Amide Product (R-CO-NH-R') Active_Ester->Amide_Product + R'-NH₂ Amine R'-NH₂ HOAt HOAt

Figure 1. Mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the amide coupling of 1-Boc-4-ethylpiperidine-4-carboxylic acid with a primary or secondary amine using HATU.

Materials and Reagents
  • 1-Boc-4-ethylpiperidine-4-carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 eq)[4]

  • DIPEA (2.0 eq)[4]

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-ethylpiperidine-4-carboxylic acid (1.0 eq).

    • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

    • Add DIPEA (2.0 eq) to the stirred solution.

    • Add HATU (1.1 eq) to the mixture.

    • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester before the amine is introduced, which helps to minimize side reactions like guanidinylation of the amine.[4]

  • Amine Addition and Reaction:

    • In a separate vial, dissolve the amine (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

    • Stir the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][21][22]

    • For TLC analysis, a typical eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot indicates reaction progression.[23]

    • Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted carboxylic acid and HOAt, and then with brine (1x) to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[24][25] A gradient elution system of hexane and ethyl acetate is typically effective.

    • Alternatively, for crystalline products, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be an effective purification method.[26][27][28][29]

Protocol_Workflow Start Start Setup Reaction Setup: - Carboxylic Acid in DMF - Add DIPEA - Add HATU Start->Setup Preactivation Pre-activation (15-30 min) Setup->Preactivation Amine_Addition Add Amine Solution Preactivation->Amine_Addition Reaction Stir at Room Temperature Amine_Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up: - Dilute with EtOAc - Wash with NaHCO₃ & Brine Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Product Pure Amide Product Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Boc-4-ethylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-Boc-4-ethylpiperidine-4-carboxylic acid. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your purification workflow and enhance final product purity.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 1-Boc-4-ethylpiperidine-4-carboxylic acid in a practical question-and-answer format.

Question 1: My product has "oiled out" during recrystallization instead of forming crystals. How can I induce solidification?

Answer: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid above its melting point or as a supersaturated, amorphous oil.[1] This can be caused by several factors, including residual solvents from the reaction workup, an inappropriate recrystallization solvent, or too rapid cooling.

Solutions:

  • Ensure Complete Solvent Removal: Before attempting recrystallization, ensure your crude product is a solid or viscous oil by drying it under a high vacuum. Residual solvents like ethyl acetate or dichloromethane can act as co-solvents and inhibit crystallization.[1]

  • Trituration: If you have an oily product, trituration can induce solidification. This involves stirring or grinding the oil with a non-polar solvent in which the desired compound is insoluble, such as hexanes or diethyl ether.[1][2] This process often breaks up the oil and encourages the formation of a solid precipitate.

  • Solvent System Adjustment: Your chosen solvent may be too good, preventing the compound from precipitating. Try adding a non-polar "anti-solvent" dropwise to the solution until persistent turbidity is observed, then gently warm until the solution is clear again before slow cooling.

  • Induce Crystallization:

    • Seed Crystals: If available, add a few seed crystals of the pure product to the cooled, supersaturated solution to provide nucleation sites.[3][4]

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can initiate crystal growth.

  • Slow Cooling: Allow the heated solution to cool to room temperature slowly, and then transfer it to a 0-4 °C refrigerator. Rapid cooling often promotes oil formation over crystal growth.

Question 2: After an initial acid-base workup, the purity of my compound is still low. What are the likely remaining impurities and how do I remove them?

Answer: While acid-base extraction is excellent for removing neutral and basic impurities, it may not effectively remove impurities with similar acidic properties or those that get trapped in the precipitate.

Probable Causes & Solutions:

  • Unreacted Starting Material: If the starting material was the corresponding non-Boc protected piperidine carboxylic acid, it is also acidic and will be extracted along with your product.

  • Hydrolysis of the Ethyl Ester: If your synthesis started from an ethyl ester, incomplete hydrolysis will leave a neutral impurity (the ester) that should have been removed. However, if emulsions formed during extraction, some ester may carry over.

  • Closely Related Acidic Byproducts: The synthesis may have generated other acidic byproducts.

Advanced Purification Strategies:

  • Flash Column Chromatography: This is the most effective method for separating compounds with similar polarities.[5] For 1-Boc-4-ethylpiperidine-4-carboxylic acid, a silica gel column is standard. The mobile phase typically consists of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). A small amount of acetic or formic acid (0.5-1%) is often added to the mobile phase to suppress the ionization of the carboxylic acid, which results in sharper peaks and better separation.

  • Recrystallization: If the purity is moderately high (>90%), a carefully chosen recrystallization can significantly improve it. This technique is highly effective at removing small amounts of impurities with different solubility profiles.

Question 3: My overall yield is very low after purification. Where could I be losing my product?

Answer: Low recovery is a frustrating issue that can arise from losses at multiple stages of the purification process.

Potential Loss Points & Mitigation:

  • Acid-Base Extraction:

    • Incomplete Extraction: Ensure vigorous mixing in the separatory funnel to maximize the transfer of the carboxylate salt into the aqueous layer. Perform multiple extractions (e.g., 3x) with the basic solution.

    • Incomplete Precipitation: When re-acidifying the aqueous layer to precipitate your product, ensure the pH is sufficiently acidic (pH 2-3).[6][7] Use a pH meter or pH paper for accuracy. Add the acid slowly and cool the solution in an ice bath, as the precipitation can be slow.

    • Product Solubility: Your product may have some slight solubility in the acidic aqueous solution. After precipitation, cooling the mixture for an extended period can maximize the solid that crashes out.[8]

  • Column Chromatography:

    • Irreversible Adsorption: Highly polar compounds can sometimes stick irreversibly to the silica gel. Adding a competitive polar modifier to the eluent, like methanol or a small amount of acid, can help mitigate this.

    • Improper Fraction Collection: Monitor the elution closely using Thin Layer Chromatography (TLC) to avoid discarding fractions containing your product or mixing pure fractions with impure ones.

  • Recrystallization:

    • Solvent Choice: Using a solvent in which your compound is too soluble will result in a significant portion of it remaining in the mother liquor. The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Premature Crystallization: If the product crystallizes too early in the hot funnel during filtration, you will lose material. Use a pre-heated funnel and filter quickly.

Method Selection Guide

Choosing the right purification strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity.

Comparison of Purification Techniques
TechniquePrimary Use CaseProsCons
Acid-Base Extraction Removing neutral and basic impurities from the acidic product.Fast, inexpensive, scalable, requires minimal equipment.[9]Ineffective for removing acidic impurities; risk of emulsion formation.
Flash Chromatography Separating mixtures of compounds with similar polarities.High resolution, versatile, effective for a wide range of impurities.[5][10]Time-consuming, requires large solvent volumes, potential for product loss on the column.
Recrystallization Final purification step to achieve high purity (>99%).Cost-effective, scalable, can yield very pure material, removes trapped solvents.[10]Requires screening for a suitable solvent; can have lower recovery; ineffective for certain impurity profiles.
Purification Strategy Decision Workflow

This diagram outlines a logical approach to selecting a purification method.

G start Crude Product check_impurities What are the major impurities? (Analyze by TLC, LCMS, or NMR) start->check_impurities neutral_basic Neutral (e.g., (Boc)2O) or Basic (e.g., unreacted amine) check_impurities->neutral_basic acidic_similar Acidic or Structurally Similar check_impurities->acidic_similar acid_base Perform Acid-Base Extraction neutral_basic->acid_base Yes chromatography Perform Flash Column Chromatography neutral_basic->chromatography No/Unsure acidic_similar->chromatography Yes check_purity1 Check Purity (>95%?) acid_base->check_purity1 check_purity1->chromatography No recrystallize Perform Recrystallization check_purity1->recrystallize Yes check_purity2 Check Purity (>98%?) chromatography->check_purity2 check_purity2->recrystallize No, but >95% final_product Pure Product check_purity2->final_product Yes recrystallize->final_product

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: Is the N-Boc protecting group stable during purification? A1: The Boc (tert-butoxycarbonyl) group is sensitive to strong acidic conditions and can be cleaved.[10] During an acid-base extraction, it is crucial to use a mild base like sodium bicarbonate for the extraction and to avoid strong acids like concentrated HCl for the precipitation step. A dilute solution of HCl (e.g., 1-3 M) or a solid acid like citric acid is recommended.[8][11] Prolonged exposure to even mild acids should be avoided. The Boc group is generally stable under the conditions of silica gel chromatography and recrystallization.

Q2: What analytical techniques are best for assessing the purity of the final product? A2: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining purity with high precision. A reversed-phase C18 column is typically used.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any impurities. The absence of signals from starting materials or solvents is a good indicator of purity.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q3: How do I perform a systematic solvent screen for recrystallization? A3: Start with small amounts of your crude material (~20-30 mg) in test tubes.

  • Add a small volume of a single solvent at room temperature. If the compound dissolves, the solvent is unsuitable.

  • If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves completely, it's a potential candidate.

  • Allow the hot solution to cool slowly. The ideal solvent will produce a high yield of crystalline solid.

  • Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane). Solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Heptane) can also be effective.[10]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid to separate it from neutral and basic impurities.

Workflow Diagram:

G cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer crude 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) add_base 2. Add aq. NaHCO3 solution and Shake Vigorously crude->add_base separate 3. Separate Layers add_base->separate org_layer Contains Neutral & Basic Impurities separate->org_layer aq_layer Contains Sodium Salt of Product (Water Soluble) separate->aq_layer wash_org Wash with Brine, Dry (Na2SO4), and Evaporate org_layer->wash_org impurities Discard Impurities wash_org->impurities acidify Cool in Ice Bath and Acidify to pH 2-3 with 1M HCl aq_layer->acidify precipitate Product Precipitates as a Solid acidify->precipitate filter_dry Filter, Wash with Cold Water, and Dry Under Vacuum precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolve the crude 1-Boc-4-ethylpiperidine-4-carboxylic acid in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8][11]

  • Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas produced.

  • Allow the layers to separate. The deprotonated product (sodium carboxylate salt) will be in the upper aqueous layer (if using EtOAc) or lower aqueous layer (if using DCM). The organic layer contains neutral or basic impurities.[13][14]

  • Drain the organic layer. Extract the aqueous layer one more time with fresh organic solvent to remove any residual impurities.

  • Combine the aqueous layers in a beaker and cool in an ice bath.

  • Slowly add 1M HCl dropwise while stirring until the pH of the solution is between 2 and 3. A white precipitate of the pure product should form.[6]

  • Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under high vacuum.

References

Technical Support Center: Synthesis of N-Boc-4-ethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-4-ethylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction

N-Boc-4-ethylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents.[1][2] The piperidine scaffold is a prevalent motif in numerous drug classes.[3] The synthesis, while conceptually straightforward, can be prone to several side reactions that can complicate purification and reduce yields. This guide will focus on a common synthetic route starting from N-Boc-4-piperidone and address the potential pitfalls at each key stage.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and offering practical solutions.

Problem 1: Incomplete conversion or low yield during the addition of the ethyl group to N-Boc-4-piperidone.

Question: I am attempting to synthesize N-Boc-4-ethyl-4-hydroxypiperidine by adding an ethyl nucleophile to N-Boc-4-piperidone, but I'm observing a significant amount of unreacted starting material and low yields of the desired alcohol. What could be the cause?

Answer: This issue often stems from the reactivity of the ethyl nucleophile or the reaction conditions. The primary culprits are typically the quality of the Grignard reagent or organolithium reagent, and the presence of moisture.

Probable Causes & Solutions:

  • Degraded Grignard or Organolithium Reagent: Ethylmagnesium bromide or ethyllithium are highly reactive and sensitive to air and moisture.[4] If the reagent has degraded, its effective concentration will be lower than stated, leading to incomplete reaction.

    • Solution: Use a freshly prepared or recently titrated Grignard or organolithium reagent. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Presence of Water: Trace amounts of water in the solvent or on the glassware will quench the organometallic reagent, reducing the amount available to react with the piperidone.

    • Solution: Use anhydrous solvents. Dry all glassware in an oven and cool under a stream of inert gas before use.

  • Steric Hindrance: The bulky N-Boc group can sterically hinder the approach of the nucleophile to the carbonyl group.[5]

    • Solution: While the Boc group is standard, ensure the reaction temperature is appropriate. For sterically hindered ketones, reactions may require slightly elevated temperatures or longer reaction times to proceed to completion. However, be cautious as higher temperatures can also promote side reactions.

Experimental Protocol: Grignard Addition to N-Boc-4-piperidone

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add N-Boc-4-piperidone (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethylmagnesium bromide (1.2 eq) in THF dropwise via a syringe.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude N-Boc-4-ethyl-4-hydroxypiperidine.

Problem 2: Formation of an elimination byproduct during the conversion of the tertiary alcohol to a nitrile or carboxylic acid.

Question: After forming N-Boc-4-ethyl-4-hydroxypiperidine, I am attempting to convert the hydroxyl group to a nitrile (e.g., via reaction with TMSCN) or directly to the carboxylic acid, but I am isolating a significant amount of an alkene byproduct. How can I prevent this dehydration?

Answer: The tertiary alcohol at the 4-position is prone to elimination under acidic or harsh reaction conditions, leading to the formation of N-Boc-4-ethylidene-piperidine.

Probable Causes & Solutions:

  • Acidic Conditions: Many methods for nucleophilic substitution of tertiary alcohols proceed via an SN1-type mechanism, which involves the formation of a carbocation intermediate. This carbocation can readily undergo elimination.

    • Solution: Opt for reaction conditions that avoid strong acids. For cyanation, using a milder Lewis acid or converting the alcohol to a good leaving group under neutral or basic conditions before displacement with cyanide is preferable.

  • High Temperatures: Elevated temperatures can promote elimination reactions.

    • Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Workflow for Minimizing Elimination

G cluster_0 Problem: Dehydration Side Reaction cluster_1 Solution Pathway Tertiary_Alcohol N-Boc-4-ethyl-4-hydroxypiperidine Leaving_Group_Formation Convert -OH to a good leaving group (e.g., -OTs, -OMs) under non-acidic conditions Tertiary_Alcohol->Leaving_Group_Formation Avoids carbocation formation Nucleophilic_Substitution Displace leaving group with cyanide (e.g., NaCN in DMSO) Leaving_Group_Formation->Nucleophilic_Substitution SN2 pathway favored Target_Nitrile N-Boc-4-ethylpiperidine-4-carbonitrile Nucleophilic_Substitution->Target_Nitrile

Caption: Workflow to minimize dehydration.

Problem 3: Unwanted alkylation of the piperidine nitrogen during alkylation of the ester.

Question: I am trying to synthesize the target compound by alkylating the α-position of N-Boc-piperidine-4-carboxylic acid methyl ester with an ethyl halide. However, I am observing some N-alkylation in addition to the desired C-alkylation. How can I improve the selectivity?

Answer: While the Boc group significantly reduces the nucleophilicity of the piperidine nitrogen, under certain conditions, particularly with strong bases and reactive electrophiles, N-alkylation can still occur.

Probable Causes & Solutions:

  • Strongly Basic Conditions: The use of very strong bases like n-BuLi can potentially lead to partial deprotonation at positions other than the desired α-carbon, or complex interactions that facilitate N-alkylation.

  • Phase-Transfer Catalysis Issues: In phase-transfer catalysis (PTC), the choice of catalyst and conditions is crucial for selectivity.[6][7] Improper catalyst selection can lead to side reactions.

    • Solution: Employing a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) is the standard and most effective method for generating the enolate of the ester for subsequent C-alkylation. This minimizes the risk of N-alkylation. For PTC, optimizing the catalyst, solvent, and base concentration is key.[8]

Reaction Pathway: Selective C-Alkylation

G Start N-Boc-piperidine-4-carboxylic acid methyl ester Enolate Lithium Enolate Intermediate Start->Enolate LDA, THF, -78 °C Side_Product N-Alkylated Byproduct Start->Side_Product Incorrect base/conditions (Potential Pathway) Product N-Boc-4-ethylpiperidine-4-carboxylic acid methyl ester Enolate->Product Ethyl Iodide

Caption: Selective C-alkylation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the N-Boc protecting group, and are there any side reactions associated with its removal?

A1: The tert-butoxycarbonyl (Boc) group is an essential protecting group for the piperidine nitrogen.[9] It prevents the amine from acting as a nucleophile or base in subsequent reaction steps, thereby directing reactivity to other functional groups.[10]

Yes, the removal of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), can lead to a significant side reaction.[11][12] The mechanism of deprotection generates a stable tert-butyl cation.[5] This cation is an electrophile and can alkylate any nucleophilic sites on the desired product or other molecules in the reaction mixture, leading to tert-butylated byproducts.[5]

Q2: How can I minimize the formation of tert-butylated byproducts during Boc deprotection?

A2: The formation of tert-butylated byproducts can be suppressed by using a "scavenger" in the reaction mixture.[5] Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than the desired product.

Common Scavengers and Their Use:

ScavengerTypical ConcentrationNotes
Anisole5-10% (v/v)Effective for scavenging the tert-butyl cation.
Thioanisole5-10% (v/v)Also very effective and can be used similarly to anisole.
Triethylsilane (TES)1-2 equivalentsReduces the tert-butyl cation to isobutane.

Q3: Which synthetic route is generally preferred for the synthesis of N-Boc-4-ethylpiperidine-4-carboxylic acid?

A3: A common and often reliable route involves the following key steps:

  • Alkylation of N-Boc-4-piperidone: Reaction with an ethyl Grignard or ethyllithium reagent to form N-Boc-4-ethyl-4-hydroxypiperidine.[4][13]

  • Conversion to a Nitrile: The tertiary alcohol is converted to a nitrile, for example, by converting the alcohol to a good leaving group followed by displacement with a cyanide salt.

  • Hydrolysis of the Nitrile: The nitrile is then hydrolyzed under acidic or basic conditions to the desired carboxylic acid.

This route is often favored because it builds the carbon skeleton early and the subsequent functional group manipulations are well-established.

Q4: What analytical techniques are best for monitoring the progress of these reactions and identifying side products?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for confirming the mass of the desired product and detecting and identifying the masses of any side products, which is crucial for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated byproducts, providing definitive evidence of the chemical structure.

References

Technical Support Center: Stability of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability across a wide range of chemical conditions and its straightforward removal under acidic conditions.[1][2] However, the acid-labile nature of the Boc group necessitates a thorough understanding of its stability to ensure predictable and high-yield outcomes in multi-step syntheses.[3]

This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common issues encountered during experimental work, and detailed protocols to help you navigate the nuances of working with this compound.

Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Boc group on this compound?

The N-Boc group is a robust carbamate protecting group that is stable to most nucleophiles and bases.[4] This stability makes it compatible with a variety of reaction conditions, allowing for selective manipulation of other functional groups within a molecule. However, its key feature is its lability under anhydrous acidic conditions.[4] The stability is primarily dictated by the strength of the acid used, the reaction temperature, the solvent, and the duration of exposure.

Q2: What is the mechanism of Boc group cleavage under acidic conditions?

The cleavage of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-defined mechanism.[5]

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[5][6][7]

  • Carbocation Formation: This initial protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond. This step generates a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[5][6]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free secondary amine of the piperidine ring.[6][7] The deprotected amine is then typically protonated by the excess acid in the reaction mixture, forming an ammonium salt.[5][6]

.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Boc_Protected 1-(Boc)-4-ethylpiperidine- 4-carboxylic acid Protonated_Boc Protonated Intermediate Boc_Protected->Protonated_Boc + H⁺ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation (t-Bu⁺) Protonated_Boc->tBu_Cation Deprotected_Amine Deprotected Piperidine (Ammonium Salt) Carbamic_Acid->Deprotected_Amine - CO₂ CO2 CO₂ Troubleshooting_Workflow Start Start Deprotection Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Side_Products Side Products Observed Monitor->Side_Products Side Products? Workup Proceed to Workup Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Adjust_Conditions Adjust Conditions: - Increase Acid Conc. - Extend Time - Check Temp. Incomplete->Adjust_Conditions Add_Scavenger Add Scavenger (e.g., TIS, Anisole) Side_Products->Add_Scavenger Adjust_Conditions->Monitor Add_Scavenger->Monitor

References

Technical Support Center: Navigating Challenges with 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid (Boc-4-Et-piperidine-4-COOH). This resource is designed for researchers, medicinal chemists, and professionals in drug development who are incorporating this versatile building block into their synthetic workflows. Here, we address common and complex challenges, from fundamental solubility issues to nuanced reaction optimizations, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a white to off-white solid. Its solubility is largely dictated by the lipophilic Boc group and the polar carboxylic acid moiety. Generally, it exhibits good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM), as well as in alcohols like methanol and ethanol.[1][2] It has limited solubility in non-polar solvents and is poorly soluble in water.[1]

Q2: I'm having trouble dissolving the compound for my reaction. What should I do?

A2: If you are encountering solubility issues, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent. For amide coupling reactions, DMF or DCM are excellent starting points. For other applications, a solvent miscibility table can be helpful to identify suitable options.[3]

  • Sonication: Gentle warming and sonication can often help to dissolve the compound more effectively.

  • Co-solvent System: In some cases, a co-solvent system, such as DCM/methanol, can improve solubility.

Q3: What are the most common applications of this compound?

A3: This compound is a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many biologically active molecules. The Boc-protected amine and the carboxylic acid functional group allow for sequential and controlled elaboration of the molecule, making it ideal for the synthesis of complex targets, including enzyme inhibitors and receptor modulators.

Q4: What are the key stability concerns with this molecule?

A4: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions and will be cleaved to reveal the secondary amine.[4] Therefore, it is crucial to avoid strong acids in your reaction or work-up steps unless Boc deprotection is intended. The compound is generally stable under basic and neutral conditions.

Troubleshooting Guide: In-Depth Experimental Solutions

Section 1: Overcoming Solubility Challenges

A comprehensive understanding of solubility is the foundation of successful experimentation. Below is a detailed solubility profile to guide your solvent selection.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventPolarity IndexDielectric ConstantQualitative SolubilityObservations and Recommendations
Dichloromethane (DCM) 3.18.93SolubleA common solvent for amide coupling and other reactions.
N,N-Dimethylformamide (DMF) 6.436.71Very SolubleExcellent choice for amide coupling, especially with challenging substrates.
Tetrahydrofuran (THF) 4.07.58SolubleA versatile solvent, but ensure it is anhydrous for moisture-sensitive reactions.
Acetonitrile (ACN) 5.837.5SolubleCan be used, but may be less effective than DMF for some coupling reactions.
Methanol (MeOH) 5.132.70SolubleGood solubility, often used in co-solvent systems or for purification.[2]
Ethanol (EtOH) 4.324.55SolubleSimilar to methanol, good for dissolving the starting material.[2]
Ethyl Acetate (EtOAc) 4.46.02Sparingly SolubleCan be used for extractions and chromatography.
Toluene 2.42.38Poorly SolubleNot a recommended primary solvent for this compound.
Hexanes/Heptane ~0.1~1.9InsolubleUseful as an anti-solvent for precipitation or for chromatography.
Water 10.280.1InsolubleThe hydrophobic Boc group and ethyl substituent limit aqueous solubility.
Section 2: Amide Coupling Reactions: A Practical Guide

Amide bond formation is a primary application for this carboxylic acid. The 4,4-disubstituted nature of the piperidine ring introduces steric hindrance that can impact reaction rates and yields.

Q: My amide coupling reaction is slow or giving a low yield. What are the likely causes and how can I improve it?

A: Low yields in amide coupling reactions with this substrate are often due to steric hindrance from the C4-ethyl group and the bulky Boc protector. Here’s a systematic approach to troubleshooting:

1. Choice of Coupling Reagent:

  • Standard Carbodiimides (EDC, DCC): While economical, these may be less effective for sterically hindered substrates. If using EDC, the addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended to improve efficiency and reduce side reactions.[5]

  • Uronium/Aminium Reagents (HATU, HBTU): These reagents are generally more powerful and are often the preferred choice for challenging couplings. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for hindered systems.[6][7]

2. The Critical Role of the Base:

  • N,N-Diisopropylethylamine (DIPEA): Also known as Hünig's base, DIPEA is the recommended non-nucleophilic base for these reactions.[8][9][10] Its steric bulk prevents it from competing with the desired amine nucleophile, thereby minimizing side product formation.[8][9][10] Use 2-3 equivalents to neutralize the acid formed during the reaction and to deprotonate the carboxylic acid.

3. Reaction Conditions:

  • Pre-activation: When using HATU or a similar coupling reagent, pre-activating the carboxylic acid for 15-30 minutes before adding the amine can significantly improve the reaction rate.

  • Temperature: Most amide couplings are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but monitor for potential side reactions.

  • Concentration: Ensure the reaction is not too dilute, as this can slow down the rate of reaction. A concentration of 0.1-0.5 M is a good starting point.

Workflow for Troubleshooting Amide Coupling:

G start Low Yield in Amide Coupling reagent Review Coupling Reagent start->reagent base Check Base and Stoichiometry start->base conditions Optimize Reaction Conditions start->conditions purification Evaluate Purification Method start->purification sub_reagent1 Using EDC/DCC? Add HOBt or Oxyma. reagent->sub_reagent1 sub_reagent2 Consider switching to HATU or HBTU for hindered substrates. reagent->sub_reagent2 sub_base1 Using DIPEA? Ensure 2-3 equivalents. base->sub_base1 sub_base2 Avoid nucleophilic bases like triethylamine (TEA). base->sub_base2 sub_conditions1 Pre-activate acid with coupling reagent. conditions->sub_conditions1 sub_conditions2 Increase concentration or gently warm the reaction. conditions->sub_conditions2 sub_purification1 Analyze crude reaction mixture by LC-MS to identify byproducts. purification->sub_purification1 sub_purification2 Optimize chromatography conditions (e.g., gradient, solvent system). purification->sub_purification2

Figure 1. Decision tree for troubleshooting amide coupling reactions.

Q: What are the common side products in HATU-mediated amide coupling?

A: While HATU is highly efficient, byproducts can still form. The primary byproducts from the reagent itself are tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt).[11] These are generally water-soluble and can be removed during an aqueous work-up. A potential side reaction involving the amine is the formation of a guanidinium byproduct if the amine reacts with HATU. This can be minimized by ensuring the carboxylic acid is activated before the amine is introduced.

Experimental Protocol: Optimized HATU Coupling

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 20 minutes for pre-activation.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12]

Section 3: Boc Deprotection - Best Practices and Troubleshooting

The removal of the Boc group is a common final step to unmask the piperidine nitrogen for further functionalization or to yield the final product.

Q: What are the standard conditions for Boc deprotection of this compound?

A: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).[13] A solution of 20-50% TFA in DCM is typically used.[14] Alternatively, a 4M solution of HCl in 1,4-dioxane can be employed.[14]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection proceeds via protonation of the carbamate carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4][15]

Q: I am observing unexpected side products after Boc deprotection with TFA. What could they be?

A: The primary culprit for side product formation during Boc deprotection is the highly reactive tert-butyl cation intermediate.[14] This electrophile can alkylate any available nucleophiles in the reaction mixture. To mitigate this, the use of a "scavenger" is highly recommended.

Table 2: Common Scavengers for Boc Deprotection

ScavengerFunctionRecommended Concentration
Triisopropylsilane (TIS) A general-purpose scavenger that effectively traps the tert-butyl cation.2.5 - 5% (v/v)
Thioanisole Particularly useful for protecting tryptophan and methionine residues in peptide synthesis.2 - 5% (v/v)
Water Can act as a scavenger, but its use depends on the stability of your compound to aqueous acidic conditions.2.5 - 5% (v/v)

Workflow for Boc Deprotection and Work-up

G start Start: Boc-Protected Compound deprotection Dissolve in DCM. Add TFA and Scavenger (e.g., TIS). start->deprotection monitor Monitor reaction by TLC/LC-MS (typically 1-2 hours). deprotection->monitor evaporate Concentrate in vacuo to remove TFA and DCM. monitor->evaporate workup Choose Work-up Path evaporate->workup path_a Path A: Isolation as TFA Salt workup->path_a path_b Path B: Isolation as Free Base workup->path_b sub_a1 Triturate with cold diethyl ether to precipitate the salt. path_a->sub_a1 sub_b1 Dissolve residue in DCM. Wash with saturated NaHCO3 (aq). path_b->sub_b1 sub_a2 Filter and dry the solid. sub_a1->sub_a2 sub_b2 Separate organic layer, dry, and concentrate. sub_b1->sub_b2

Figure 2. Process flow for Boc deprotection and subsequent work-up.

Experimental Protocol: Boc Deprotection with TFA and Scavenger

  • Dissolve the Boc-protected compound in DCM (0.1-0.2 M).

  • To this solution, add TFA (to a final concentration of 25-50% v/v) and triisopropylsilane (5% v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.

  • For isolation of the TFA salt, triturate the resulting residue with cold diethyl ether and collect the precipitated solid by filtration.

  • For isolation of the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the free amine.

Purification and Characterization

Q: What are the best methods for purifying the final amide product or the deprotected amine?

A:

  • Flash Column Chromatography: This is the most common method for purifying both the amide coupling products and the free amine after deprotection. A silica gel column with a gradient elution of ethyl acetate in hexanes or methanol in DCM is typically effective.[16]

  • Recrystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material. For Boc-protected derivatives, a solvent system like ethanol/water can be effective.[17]

  • Acid/Base Extraction: For the deprotected amine, an acid/base work-up is a powerful purification tool to separate it from neutral organic impurities.

By understanding the principles outlined in this guide and applying these troubleshooting strategies, researchers can effectively overcome the challenges associated with the use of this compound, enabling its successful application in the synthesis of novel and complex molecules.

References

Technical Support Center: Optimizing Reaction Time for the Synthesis of N-Boc-4-ethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Boc-4-ethylpiperidine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block in their synthetic endeavors. The piperidine scaffold is a cornerstone in modern drug discovery, and efficient, predictable synthesis is paramount.[1][2] This guide moves beyond a simple recitation of steps to provide a deeper understanding of the reaction variables, enabling you to troubleshoot issues and significantly optimize your reaction times for this crucial Boc-protection step.

The primary utility of N-Boc-piperidine-4-carboxylic acid and its derivatives lies in their role as versatile intermediates in pharmaceutical development.[3][4] The Boc group offers robust protection for the piperidine nitrogen, allowing for selective transformations at the carboxylic acid moiety before its facile removal under acidic conditions.[3][4]

Section 1: The Core Synthesis and Mechanism

The synthesis of N-Boc-4-ethylpiperidine-4-carboxylic acid is typically achieved through the N-acylation of 4-ethylpiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc)₂O. The reaction involves the nucleophilic attack of the secondary amine of the piperidine ring on one of the electrophilic carbonyl carbons of the Boc anhydride.

SM 4-Ethylpiperidine-4-carboxylic acid Product N-Boc-4-ethylpiperidine-4-carboxylic acid SM->Product Nucleophilic Acylation Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Product Base Aqueous Base (e.g., NaOH, Na₂CO₃) Base->Product

Caption: General reaction scheme for Boc protection.

The reaction rate is highly dependent on the nucleophilicity of the piperidine nitrogen, the concentration of reactants, the solvent system, and the temperature. The following sections will address how to manipulate these factors to achieve optimal reaction times.

Section 2: Troubleshooting Guide for Reaction Time Optimization

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Q1: My reaction is proceeding very slowly or has stalled completely. What are the primary factors to investigate?

A stalled or sluggish reaction is a frequent issue. The root cause can typically be traced back to one of three areas: pH/Base, Temperature, or Reagent Quality.

Start Reaction Slow/Stalled? Check_pH Is the pH of the aqueous layer sufficiently basic (pH 9-11)? Start->Check_pH Check_Temp Is the reaction temperature appropriate (0°C to RT)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with more base. Ensure adequate mixing. Check_pH->Adjust_pH No Check_Reagents Are (Boc)₂O and starting material of high purity? Check_Temp->Check_Reagents Yes Adjust_Temp Gradually warm reaction to room temperature. Check_Temp->Adjust_Temp No Replace_Reagents Use fresh, verified (Boc)₂O. Confirm starting material purity. Check_Reagents->Replace_Reagents No Success Reaction Proceeds Check_Reagents->Success Yes Adjust_pH->Success Adjust_Temp->Success Replace_Reagents->Success

Caption: Troubleshooting workflow for a slow reaction.

Detailed Analysis:

  • Incorrect pH: The piperidine nitrogen must be in its free base form to be nucleophilic. If the reaction medium is too acidic, the nitrogen will be protonated, rendering it unreactive. Conversely, the starting material (an amino acid) has limited solubility at neutral pH. A basic environment (pH 9-11) ensures the nitrogen is deprotonated and the carboxylate is ionized, improving aqueous solubility.

  • Phase Transfer Issues: This reaction is often biphasic (e.g., aqueous base and an organic solvent like t-butanol or THF).[5] Insufficient stirring can lead to poor mixing between the phases, dramatically slowing the reaction as the reactants fail to interact.

  • Degraded (Boc)₂O: Di-tert-butyl dicarbonate is sensitive to moisture and can slowly hydrolyze over time. If your reagent is old or has been improperly stored, its effective concentration will be lower than expected, leading to an incomplete or slow reaction.

Q2: How does my choice of base and solvent system impact the reaction rate?

The base and solvent are intrinsically linked and are critical for optimizing reaction time.

  • Sodium Hydroxide (NaOH) in Water/t-Butanol: This is a common and effective system.[5] NaOH provides a strongly basic environment to deprotonate the piperidine nitrogen. The t-butanol acts as a co-solvent, improving the solubility of the slightly nonpolar (Boc)₂O in the aqueous phase. Optimization Tip: Using a 1:1 mixture of 1N NaOH and t-butanol at 0°C to room temperature often provides a good balance of solubility and reactivity, with reactions typically completing in 12-16 hours.[5]

  • Sodium Carbonate/Bicarbonate Buffer: This system provides a milder basic environment (pH ~10).[6] It can be advantageous if your molecule is sensitive to strongly caustic conditions. However, the lower pH may result in a slightly slower reaction compared to NaOH.

  • Homogeneous Systems (e.g., Acetonitrile, THF): Using an organic solvent with a non-nucleophilic organic base (like triethylamine, Et₃N) can lead to very fast, homogeneous reactions. However, the starting amino acid may have poor solubility in purely organic solvents. This approach is more common for piperidine esters rather than carboxylic acids.[7]

ParameterSystem 1: NaOH / H₂O / t-BuOHSystem 2: Na₂CO₃ / H₂OSystem 3: Et₃N / THF
Typical Time 12-16 hours18-24 hours2-6 hours
Pros Good solubility for amino acid, robust.Milder conditions, less risk of hydrolysis.Fast, homogeneous reaction.
Cons Strongly basic, potential for side reactions.Can be slower.Poor starting material solubility.
Best For Standard, reliable synthesis.Base-sensitive substrates.Esterified starting materials.

Table 1: Comparison of common base/solvent systems.

Q3: What is the optimal temperature, and what are the risks of increasing it to speed up the reaction?

Temperature is a double-edged sword. While increasing it will accelerate the desired reaction, it also accelerates undesirable side reactions.

  • Optimal Range (0°C to Room Temperature): Most Boc protections of this type are initiated at 0°C and allowed to warm to ambient temperature.[5][8] The initial cooling helps to control any exotherm from the addition of (Boc)₂O.

  • Risks of Higher Temperatures (>40°C):

    • Hydrolysis of (Boc)₂O: The rate of hydrolysis of the anhydride by water or hydroxide ions increases significantly with temperature, consuming your reagent.

    • Product Degradation: While the N-Boc group is generally stable, prolonged exposure to high temperatures under basic conditions can lead to degradation.

    • Formation of Side Products: At higher temperatures, di-acylation or other unforeseen side reactions may become more prominent.

Recommendation: For optimal balance, start the reaction at 0°C, add the (Boc)₂O, and then stir overnight at room temperature.[5] If the reaction is still slow, a gentle warming to 30-35°C for a few hours can be attempted while carefully monitoring for side product formation by TLC or LC-MS.[6]

Section 3: Validated Experimental Protocol

This protocol is designed to be a reliable and efficient baseline for the synthesis.

Step1 Step 1: Dissolve 4-ethylpiperidine-4-carboxylic acid in 1N NaOH(aq) and t-butanol. Step2 Step 2: Cool solution to 0°C in an ice bath. Step1->Step2 Step3 Step 3: Add (Boc)₂O slowly over 30 minutes. Step2->Step3 Step4 Step 4: Stir overnight, allowing to warm to room temperature. Step3->Step4 Step5 Step 5: Monitor progress via TLC or LC-MS. Step4->Step5 Step6 Step 6: Concentrate to remove t-butanol. Wash with a nonpolar solvent (e.g., ether). Step5->Step6 Step7 Step 7: Acidify aqueous layer to pH 2-3 with cold HCl. Step6->Step7 Step8 Step 8: Extract product with ethyl acetate and dry. Step7->Step8 Step9 Step 9: Concentrate in vacuo to yield the final product. Step8->Step9

Caption: Step-by-step experimental workflow.

Methodology:

  • Preparation: In a round-bottom flask, dissolve 4-ethylpiperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1N aqueous sodium hydroxide (2.5 eq) and tert-butanol. Stir until all solids have dissolved.

  • Reagent Addition: Cool the solution to 0°C using an ice-water bath. Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) over 30 minutes. Ensure the temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at ambient temperature overnight (approx. 16 hours).

  • Monitoring: Check for the consumption of starting material using Thin Layer Chromatography (TLC) or LC-MS. The product will be more nonpolar than the starting amino acid.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the tert-butanol.

    • Wash the remaining aqueous solution with ethyl ether (2x volumes) to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer again to 0°C and carefully acidify to pH 2-3 using cold 1N HCl. The product should precipitate as a white solid.

    • Extract the product with ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-ethylpiperidine-4-carboxylic acid.[5][6]

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Why is the Boc protecting group preferred for this synthesis? The Boc group is highly valued for its stability under a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation, nucleophilic attack) while being easily removable under mild acidic conditions (e.g., TFA in DCM).[3][4] This orthogonality is critical in multi-step syntheses common in drug development.[3]

  • FAQ 2: How can I effectively monitor the reaction progress to determine the optimal endpoint? Thin Layer Chromatography (TLC) is the most common and rapid method. Use a mobile phase like 10% Methanol in Dichloromethane. The starting material (amino acid) will remain at or near the baseline, while the Boc-protected product will have a higher Rf value. Staining with ninhydrin can also be used; the starting material will stain (as it has a secondary amine), while the fully protected product will not.

  • FAQ 3: My yield was low after workup. Where could the product have been lost? Low yield is often a workup issue.[9]

    • Incomplete Precipitation: Ensure the pH is truly 2-3 during acidification. If the solution is not acidic enough, the product will remain in the aqueous layer as the carboxylate salt.

    • Aqueous Solubility: While the product is much less water-soluble than the starting material, it still has some solubility. Ensure you perform multiple extractions (at least 3) with ethyl acetate to maximize recovery.

    • Emulsions: If an emulsion forms during extraction, it can trap the product. Breaking the emulsion with brine can help improve recovery.[9]

References

Removal of impurities from 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid (Boc-4-Et-piperidine-4-COOH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during their experiments. The following FAQs and protocols are based on established chemical principles and field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of Boc-4-Et-piperidine-4-COOH?

A1: Impurities in Boc-4-Et-piperidine-4-COOH typically originate from its synthesis or degradation. The most common synthetic route involves the reaction of 4-ethylpiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]

Potential impurities include:

  • Unreacted Starting Materials:

    • 4-ethylpiperidine-4-carboxylic acid: The free amine starting material, which is significantly more polar than the desired product.

    • Di-tert-butyl dicarbonate (Boc₂O): Excess reagent used to drive the reaction to completion.

  • Synthesis By-products:

    • tert-Butanol and CO₂: Formed from the decomposition of Boc₂O.

    • Deprotected Species: The Boc group can be labile under acidic conditions, leading to the formation of the starting material, 4-ethylpiperidine-4-carboxylic acid.[]

    • Residual Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) used as catalysts or bases during the reaction.[3]

  • Solvent Residues: Acetonitrile, Dichloromethane (DCM), or Tetrahydrofuran (THF) are common reaction solvents that can be retained in the final product.[3]

Q2: My preliminary analysis (TLC/LC-MS) indicates the presence of the unreacted free amine. What is the most effective removal strategy?

A2: The presence of the unreacted starting material, 4-ethylpiperidine-4-carboxylic acid, introduces a more polar and basic impurity. The most straightforward removal method leverages the difference in basicity and solubility between the impurity and the N-Boc protected product.

Method: Mild Acidic Wash (Liquid-Liquid Extraction)

The rationale behind this method is to protonate the basic piperidine nitrogen of the impurity, forming a water-soluble salt that partitions into the aqueous phase, while the desired Boc-protected product, with its less basic carbamate nitrogen, remains in the organic phase.

Step-by-Step Protocol:

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute, cold (0-5 °C) aqueous acid solution, such as 1% citric acid or 0.5 N HCl. Perform this wash 2-3 times.[4] Caution: Using strong or concentrated acid can cause cleavage of the Boc protecting group.[]

  • Follow with a wash using saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Guide: Common Experimental Issues
Symptom / Observation Potential Cause(s) Recommended Solution(s)
The product is an oil or wax and fails to solidify.Residual solvents; Presence of greasy by-products like tert-butanol or unreacted Boc₂O.1. Dry the product under high vacuum for an extended period (12-24h).2. Triturate the crude material: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane, or cold diethyl ether), stir vigorously, and filter the resulting solid.
NMR spectrum shows a broad singlet around δ 1.4 ppm, but integration is higher than expected for the 9H of the Boc group.Overlapping signals from the Boc group and residual grease or tert-butanol.Purify via flash column chromatography or recrystallization.
The product's melting point is broad and lower than the literature value.Presence of multiple impurities.A multi-step purification approach is recommended. Start with an acid/base wash, followed by either recrystallization or flash chromatography for optimal purity.
During workup, an emulsion forms in the separatory funnel.High concentration of salts or amphiphilic impurities.1. Add a small amount of brine to the separatory funnel to "break" the emulsion.2. Allow the funnel to stand undisturbed for a longer period.3. Filter the entire mixture through a pad of Celite®.
In-Depth Purification Protocols
Protocol 1: Flash Column Chromatography

Flash chromatography is a highly effective method for separating compounds with different polarities. For Boc-4-Et-piperidine-4-COOH, it can efficiently remove both more polar (free amine) and less polar (Boc₂O) impurities.

Core Principle: The separation relies on the differential partitioning of the components of the mixture between a stationary phase (silica gel) and a mobile phase (solvent eluent). The carboxylic acid group on the target molecule can cause "streaking" on the silica gel. To mitigate this, a small amount of acid (e.g., acetic acid) is often added to the eluent.

G cluster_prep Preparation cluster_column Chromatography cluster_final Finalization prep_crude Dissolve Crude Product (in min. DCM) prep_slurry Adsorb onto Silica Gel (Slurry Method) prep_crude->prep_slurry prep_dry Dry to Free-Flowing Powder prep_slurry->prep_dry col_load Load Dried Slurry onto Column prep_dry->col_load Transfer to Column col_pack Pack Column with Silica (in Hexanes/EtOAc) col_pack->col_load col_elute Elute with Gradient (e.g., 10% to 50% EtOAc in Hexanes + 0.5% AcOH) col_load->col_elute col_collect Collect Fractions (Monitor by TLC) col_elute->col_collect final_pool Pool Pure Fractions col_collect->final_pool Identify with TLC final_evap Evaporate Solvent (Rotary Evaporator) final_pool->final_evap final_dry Dry Under High Vacuum final_evap->final_dry end end final_dry->end Pure Product

Caption: Workflow for Flash Column Chromatography Purification.

Step-by-Step Methodology:

  • Stationary Phase: Silica gel (60-120 mesh).[5]

  • Mobile Phase (Eluent): A gradient system of Ethyl Acetate (EtOAc) in Hexanes is recommended. A typical starting point is 10% EtOAc in hexanes, gradually increasing to 50-60%. To improve peak shape and prevent tailing, add 0.5% acetic acid to the mobile phase.

  • Preparation: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method typically results in better separation.

  • Packing and Loading: Pack the column with silica gel slurried in the initial, low-polarity eluent. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Collection: Begin elution with the mobile phase, gradually increasing the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with a suitable agent like potassium permanganate.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove any residual solvents.

Protocol 2: Recrystallization

Recrystallization is an ideal technique for purifying crystalline solids when impurities have different solubility profiles from the product. The key is selecting an appropriate solvent or solvent system.

Core Principle: This technique relies on the principle that the solubility of a compound increases in a given solvent at higher temperatures. A near-saturated solution is prepared at high temperature, and as it cools, the solubility decreases, forcing the desired compound to crystallize out, leaving impurities behind in the solution.

Solvent Selection Table:

Solvent SystemRationale
Ethyl Acetate / Hexanes The product is soluble in hot ethyl acetate but sparingly soluble in cold ethyl acetate and insoluble in hexanes.[6] This is a classic "good solvent/bad solvent" pair.
Isopropanol / Water Similar to above, where isopropanol is the "good solvent" and water is the "anti-solvent."

G start Place Crude Solid in Flask dissolve Add Minimum Hot EtOAc to Dissolve start->dissolve add_hex Add Hot Hexanes Dropwise Until Solution Becomes Cloudy dissolve->add_hex clarify Add Hot EtOAc Dropwise Until Solution is Clear Again add_hex->clarify cool_slow Allow to Cool Slowly to Room Temp clarify->cool_slow cool_ice Cool in Ice Bath to Maximize Yield cool_slow->cool_ice filter Collect Crystals by Vacuum Filtration cool_ice->filter wash Wash Crystals with Cold Hexanes filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step Recrystallization Workflow.

Step-by-Step Methodology (Using EtOAc/Hexanes):

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Heat the flask and add a minimal amount of hot ethyl acetate, just enough to fully dissolve the solid.

  • While still hot, add hexanes dropwise until you observe persistent cloudiness (the point of saturation).

  • Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes to remove any residual soluble impurities.

  • Dry the purified crystals under high vacuum.

References

1-Boc-4-ethylpiperidine-4-carboxylic acid storage and handling guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: How should I store 1-Boc-4-ethylpiperidine-4-carboxylic acid to ensure its long-term stability?

Proper storage is crucial to maintain the integrity of the compound. For long-term storage, it is recommended to keep the solid material in a cool, dry, and dark environment.[] Many suppliers of similar piperidine derivatives recommend refrigeration at 2-8 °C.[] The container should be tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.

Q2: What is the primary stability concern with this compound?

The tert-butyloxycarbonyl (Boc) protecting group is the most sensitive part of the molecule. It is highly susceptible to cleavage under acidic conditions.[2] Exposure to strong acids, and even some Lewis acids, will lead to deprotection, yielding the free piperidine. Therefore, it is imperative to avoid acidic contaminants in solvents and reagents during storage and use.

Q3: What are the known chemical incompatibilities for this compound?

You should avoid storing or mixing 1-Boc-4-ethylpiperidine-4-carboxylic acid with:

  • Strong Acids: Will cause rapid cleavage of the Boc group.[2]

  • Strong Oxidizing Agents: Can potentially react with the piperidine ring or other parts of the molecule.[2]

Q4: What personal protective equipment (PPE) is required when handling this compound?

Based on safety data sheets for similar compounds, 1-Boc-4-ethylpiperidine-4-carboxylic acid should be handled with standard laboratory PPE. This includes:

  • Safety glasses or goggles[3]

  • Chemical-resistant gloves[3]

  • A laboratory coat[3]

  • Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[2]

Storage and Handling Summary

ParameterGuidelineRationale
Temperature Store at 2-8°C for long-term stability.Minimizes potential degradation over time.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. Keep container tightly sealed.Protects from moisture and atmospheric contaminants.
Light Store in an opaque or amber-colored vial.Protects from potential light-induced degradation.
Incompatibilities Avoid strong acids and strong oxidizing agents.The Boc group is acid-labile, and the molecule can be oxidized.[2]

Troubleshooting Experimental Issues

This section addresses common problems encountered during synthetic procedures using 1-Boc-4-ethylpiperidine-4-carboxylic acid.

Diagram: Troubleshooting Low Yield in Amide Coupling

troubleshooting_amide_coupling start Low Yield in Amide Coupling check_activation Problem with Carboxylic Acid Activation? start->check_activation check_amine Amine Deactivation or Steric Hindrance? check_activation->check_amine No solution_activation Change Coupling Reagent (e.g., HATU, PyBOP). Consider in situ Acyl Fluoride formation for very hindered systems. check_activation->solution_activation Yes check_conditions Suboptimal Reaction Conditions? check_amine->check_conditions No solution_amine Ensure Amine is Not Protonated (check base). Increase reaction time and/or temperature for hindered amines. check_amine->solution_amine Yes solution_conditions Use Anhydrous Solvents (e.g., DMF, DCM). Optimize base (non-nucleophilic, e.g., DIPEA). Monitor reaction by TLC/LC-MS. check_conditions->solution_conditions Yes end Improved Yield check_conditions->end No/Resolved solution_activation->end solution_amine->end solution_conditions->end

Caption: A decision-making workflow for troubleshooting low yields in amide coupling reactions.

Q5: My amide coupling reaction with an amine is giving a low yield. What could be the cause?

Low yields in amide bond formation involving 1-Boc-4-ethylpiperidine-4-carboxylic acid are often due to its steric hindrance. Here are the common culprits and solutions:

  • Incomplete Carboxylic Acid Activation: The bulky ethyl group at the 4-position can hinder the approach of activating agents.

    • Solution: Switch to a more powerful coupling reagent. While standard carbodiimides like EDC might be insufficient, phosphonium (e.g., PyBOP) or uronium/aminium salts (e.g., HATU, HBTU) are generally more effective for coupling sterically hindered acids.[4] For extremely challenging couplings, in situ formation of the acyl fluoride using reagents like BTFFH can be highly effective.[5]

  • Amine Deactivation: An acid-base reaction between your carboxylic acid and the amine can form a non-nucleophilic ammonium salt.[4]

    • Solution: Ensure you are using a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction without deactivating your amine.[4]

  • Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid before it has a chance to react with the amine.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[4]

Q6: I am having trouble with the Boc deprotection step. The reaction is either incomplete or I see side products. What should I do?

  • Incomplete Deprotection: The steric hindrance around the nitrogen might slow down the deprotection.

    • Solution: Increase the reaction time or the concentration of the acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.[6] Gentle warming (e.g., to 40°C) can also help, but should be done cautiously as it can promote side reactions.[2]

  • Formation of Side Products: The cleavage of the Boc group generates a reactive tert-butyl cation. This cation can alkylate nucleophiles in your reaction mixture, including your deprotected product.

    • Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or thioanisole.[2]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a starting point for the coupling of 1-Boc-4-ethylpiperidine-4-carboxylic acid with a primary or secondary amine.

  • Dissolve 1-Boc-4-ethylpiperidine-4-carboxylic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).[4]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[4]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[4]

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group.

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution, typically to a final concentration of 20-50%.

  • If your substrate is sensitive to alkylation by the tert-butyl cation, add a scavenger such as triethylsilane (1-2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The product will be the TFA salt. To obtain the free amine, dissolve the crude salt in water and basify with a suitable base (e.g., NaHCO₃ or a mild NaOH solution) to a pH of 9-10.

  • Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield the deprotected product.

Safe Disposal

Dispose of 1-Boc-4-ethylpiperidine-4-carboxylic acid and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as chemical waste and disposed of through a licensed waste disposal company.[3] Do not dispose of it down the drain.

References

Technical Support Center: Troubleshooting Boc Deprotection of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<-Original_M_Content>

Welcome to the technical support center for the Boc deprotection of 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this critical synthetic step. Here, we address common challenges and provide solutions grounded in chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the standard, recommended protocols for Boc deprotection of this specific substrate?

The two most reliable and widely used methods for the deprotection of N-Boc protected amines are treatment with trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane.[1]

  • TFA/DCM Method: A solution of 25-50% TFA in dichloromethane (DCM) is a common choice for efficient Boc removal.[1]

  • HCl/Dioxane Method: A 4M solution of HCl in dioxane is also highly effective and can be advantageous in certain situations.[1][2][3]

Q2: My Boc deprotection is incomplete. What are the likely causes?

Incomplete deprotection is a frequent issue that can often be traced back to several key factors:

  • Insufficient Acid: The molar equivalents or concentration of the acid may be too low to drive the reaction to completion.[1]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to ensure full deprotection.[1]

  • Low Temperature: While most Boc deprotections proceed efficiently at room temperature, particularly sluggish reactions may require gentle warming. However, be aware that higher temperatures can also promote side reactions.[1]

  • Steric Hindrance: The presence of the ethyl and carboxylic acid groups at the 4-position of the piperidine ring can create steric hindrance, slowing down the approach of the acid to the Boc-protected nitrogen.[1]

  • Reagent Quality: The purity of your reagents is critical. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[4]

Q3: I'm observing unexpected side products in my reaction mixture. What could they be and how can I prevent them?

The formation of side products is often attributed to the generation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group.[1] This carbocation can then alkylate any available nucleophiles in the reaction mixture.[1]

To mitigate this, the use of scavengers is highly recommended. Scavengers are nucleophilic compounds added to the reaction to trap the reactive tert-butyl cation, thus preventing it from reacting with your desired product or other sensitive functional groups.[1]

In-Depth Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection Insufficient acid, short reaction time, low temperature, steric hindrance.[1][4][5]Increase the concentration or equivalents of the acid (TFA or HCl). Extend the reaction time and monitor closely by TLC or LC-MS. Consider gentle warming of the reaction mixture if it is proceeding slowly at room temperature.[1]
Formation of Side Products (t-Butylation) Reaction of the tert-butyl cation with the deprotected product or other nucleophiles.[1]Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[1]
Low Yield of Desired Product Incomplete reaction, side product formation, or issues with work-up and isolation.Optimize reaction conditions as described above. Ensure proper work-up procedures to neutralize any remaining acid and effectively extract the product. Consider alternative purification methods if standard extraction is problematic.
Difficulty in Monitoring Reaction Progress The starting material and product have similar polarities, making TLC analysis challenging.Utilize LC-MS for more accurate monitoring of the reaction progress by observing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[6][7] ¹H NMR can also be used to definitively track the disappearance of the characteristic tert-butyl proton signal of the Boc group.[5][6]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol outlines a standard procedure for the acidic removal of a Boc protecting group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)[7]

  • Trifluoroacetic acid (TFA)[7]

  • Saturated sodium bicarbonate solution[7]

  • Brine[7]

  • Anhydrous sodium sulfate or magnesium sulfate[7]

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM.[7]

  • Add an equal volume of TFA for a 50% solution.[7]

  • Stir the reaction mixture at room temperature.[7]

  • Monitor the reaction progress by TLC or LC-MS.[7]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[7]

  • For a basic work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.[7]

Protocol 2: Boc Deprotection using HCl in Dioxane

This method provides an alternative to TFA and typically yields the hydrochloride salt of the deprotected amine.[1]

Materials:

  • This compound

  • 4M solution of HCl in 1,4-dioxane[1]

  • Suitable solvent (e.g., methanol, ethyl acetate)[1]

Procedure:

  • Dissolve the N-Boc-piperidine substrate in a minimal amount of a suitable solvent.[1]

  • Add the 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.[1]

  • Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. A precipitate of the hydrochloride salt may form.[1]

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.[1]

  • Upon completion, the product can often be isolated by filtration if it has precipitated. Alternatively, the solvent can be removed under reduced pressure.

Visualizing the Chemistry

Boc Deprotection Mechanism

The acid-catalyzed removal of the Boc group proceeds through a well-established mechanism.[8]

Boc_Deprotection sub Boc-Protected Amine protonated Protonated Carbamate sub->protonated + H⁺ carbocation tert-Butyl Cation protonated->carbocation Cleavage carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid isobutylene Isobutylene carbocation->isobutylene - H⁺ amine Deprotected Amine (as salt) carbamic_acid->amine Decarboxylation co2 CO₂ carbamic_acid->co2

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting Workflow

A systematic approach is key to resolving experimental issues.

Troubleshooting_Workflow decision decision action action start Start: Boc Deprotection Reaction monitor Monitor Reaction (TLC/LC-MS) start->monitor is_complete Reaction Complete? monitor->is_complete action_workup Proceed to Work-up & Purification is_complete->action_workup Yes check_side_products Check for Side Products is_complete->check_side_products No side_products_present Side Products Present? check_side_products->side_products_present action_add_scavenger Action: Add Scavenger (e.g., TES) side_products_present->action_add_scavenger Yes action_optimize Action: Optimize Conditions - Increase acid concentration - Extend reaction time - Gentle warming side_products_present->action_optimize No (Incomplete Reaction) action_add_scavenger->monitor action_optimize->monitor

Caption: A logical workflow for troubleshooting Boc deprotection.

Analytical Methods for Monitoring Deprotection

A comparison of common analytical techniques can help in selecting the most appropriate method for your experimental setup.[6]

Analytical Method Principle Advantages Disadvantages
¹H NMR Spectroscopy Measures the magnetic environment of protons, allowing for the identification of specific functional groups.[6]- Provides definitive evidence of Boc group removal by observing the disappearance of the tert-butyl proton signal.[6] - Allows for quantitative analysis of reaction completion.[6]- Requires a relatively pure sample for clear analysis.[6] - The resulting amine salt may cause peak broadening.[6]
Thin-Layer Chromatography (TLC) Separates components of a mixture based on their polarity.[6]- Simple, rapid, and cost-effective for monitoring reaction progress.[6][7] - The deprotected, more polar amine product will have a lower Retention Factor (Rf).[6][7]- Not quantitative.[6] - Can be difficult to interpret if multiple products or impurities are present.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components and determines their mass-to-charge ratio.[6]- Provides accurate assessment of reaction progress by quantifying starting material and products.[6][7] - Confirms the expected molecular weight of the deprotected product.[6]- More complex and expensive than TLC and NMR.[6] - Requires specialized equipment.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of novel chemical entities is paramount. 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid serves as a key building block, and its unambiguous characterization is a critical checkpoint for quality control and downstream applications. This guide provides an in-depth ¹H NMR analysis of this compound, comparing its spectral features with theoretical predictions and discussing alternative analytical methodologies. As Senior Application Scientists, our focus is on the "why" behind the experimental choices, ensuring a robust and self-validating analytical approach.

The Structural Context: Why ¹H NMR is the Primary Tool

This compound possesses a unique combination of functional groups: a bulky tert-butoxycarbonyl (Boc) protecting group, a piperidine ring, an ethyl substituent at a quaternary center, and a carboxylic acid. Each of these moieties contains protons in distinct chemical environments, making ¹H NMR spectroscopy an exceptionally powerful tool for its structural verification. The technique allows for the determination of the number of different types of protons, their relative abundance, and their connectivity, providing a detailed molecular fingerprint.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is the foundation of accurate analysis. The following protocol is designed to yield optimal results.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but for carboxylic acids, DMSO-d₆ can be advantageous as it often allows for the observation of the acidic proton.[1][2][3]

  • Solvent Selection Rationale: The chemical shifts of protons, particularly those capable of hydrogen bonding like the carboxylic acid proton, can be significantly influenced by the solvent.[1][2][4] DMSO-d₆ is a more polar solvent that can better solvate the carboxylic acid, often resulting in a sharper, more observable -COOH signal compared to CDCl₃, where it may be very broad or exchange with trace amounts of water.[3][5]

  • Shimming: After inserting the sample into the spectrometer, perform an automated or manual shimming process to optimize the homogeneity of the magnetic field. This is crucial for achieving sharp spectral lines and accurate resolution of multiplets.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically sufficient for routine analysis, balancing signal intensity with a shorter relaxation delay.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration on a modern spectrometer.

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Carefully phase the spectrum to ensure that all peaks have a pure absorption lineshape.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Referencing: Reference the spectrum by setting the TMS signal to 0 ppm. If using a solvent with a known residual peak, such as CDCl₃ (δ ≈ 7.26 ppm), this can be used for referencing.

    • Integration: Integrate all the peaks to determine the relative ratios of the protons.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show several distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Spectral Data:

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
-COOH10-12 (broad)Singlet1HThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[6][7][8][9] Its position can be highly variable depending on concentration and solvent.[6]
Piperidine (axial)~3.8-4.1Multiplet2HProtons on the carbons adjacent to the nitrogen atom are deshielded. The Boc group restricts conformational flexibility, leading to distinct axial and equatorial signals.
Piperidine (equatorial)~2.8-3.2Multiplet2HThese protons are also adjacent to the nitrogen but are in a different chemical environment than the axial protons.
Piperidine (other)~1.5-2.2Multiplet4HProtons on the carbons beta to the nitrogen atom are less deshielded and often show complex splitting patterns due to coupling with multiple neighbors.
-CH₂-CH₃ (ethyl)~1.6-1.9Quartet2HThe methylene protons of the ethyl group are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 rule).[10][11][12][13]
-CH₂-CH₃ (ethyl)~0.8-1.0Triplet3HThe methyl protons of the ethyl group are adjacent to a methylene group (2 protons), resulting in a triplet.[10][11][12][13]
-C(CH₃)₃ (Boc)~1.45Singlet9HThe nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, thus they appear as a sharp singlet.[14][15] This signal is often a prominent feature in the spectrum due to its high integration value.[14]

Visualizing the Assignments:

Caption: Molecular structure and predicted ¹H NMR signal assignments.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a primary tool, a comprehensive characterization often involves orthogonal techniques.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal, useful for confirming the number of different carbon environments.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Does not provide information on proton connectivity.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.High sensitivity and accuracy in molecular weight determination. Confirms the elemental composition.Does not provide detailed structural information about the connectivity of atoms. Isomeric compounds may not be distinguishable.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Quick and non-destructive. Excellent for identifying characteristic functional groups like C=O (carbonyl) and O-H (carboxylic acid).Provides limited information on the overall molecular structure. Can be difficult to interpret complex spectra.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for quantification.High resolution for separating impurities. Can be coupled with other detectors (e.g., MS) for further characterization.Does not provide structural information on its own. Requires the development of a suitable analytical method.

Workflow for Comprehensive Characterization:

G cluster_workflow Analytical Workflow start Synthesis of Target Compound nmr ¹H and ¹³C NMR (Structural Elucidation) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms ftir FTIR (Functional Groups) start->ftir hplc HPLC (Purity Assessment) nmr->hplc ms->hplc ftir->hplc end Verified Compound hplc->end

Caption: A typical workflow for the comprehensive characterization of a novel compound.

Conclusion

The ¹H NMR analysis of this compound provides a wealth of structural information that is essential for its unambiguous identification. By carefully selecting experimental parameters and understanding the expected chemical shifts and coupling patterns, researchers can confidently verify the structure of this important building block. While ¹H NMR is a powerful standalone technique, its integration with other analytical methods such as ¹³C NMR, MS, FTIR, and HPLC provides a more complete and robust characterization, ensuring the highest level of scientific integrity in research and development.

References

A Senior Application Scientist's Guide to the 13C NMR Characterization of N-Boc-4-ethylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic signature of N-Boc-4-ethylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry. By comparing its spectral features with those of closely related, commercially available analogs, this document serves as a practical reference for the characterization of substituted piperidine scaffolds.

The piperidine ring is a prevalent motif in a vast array of pharmaceuticals and bioactive molecules.[1] The introduction of substituents at the 4-position dramatically influences the compound's physicochemical properties and biological activity. The N-tert-butoxycarbonyl (Boc) protecting group is a common feature in the synthesis of these molecules, offering robust protection of the piperidine nitrogen that can be readily removed under acidic conditions.[1] Accurate spectroscopic characterization is therefore paramount to ensure the structural integrity of these intermediates throughout a synthetic campaign.

Predicted 13C NMR Spectral Analysis of N-Boc-4-ethylpiperidine-4-carboxylic acid

Table 1: Predicted 13C NMR Chemical Shifts for N-Boc-4-ethylpiperidine-4-carboxylic acid

Carbon AtomPredicted Chemical Shift (δ) in ppmRationale for Assignment
C=O (Carboxylic Acid)~178-182The carboxylic acid carbonyl carbon is expected in this downfield region.[2]
C=O (Boc)~155The carbamate carbonyl of the Boc group typically appears in this range.
C(CH3)3 (Boc)~80The quaternary carbon of the tert-butyl group is characteristically found here.
C -4 (Piperidine)~45-50The quaternary carbon at the 4-position, substituted with both an ethyl and a carboxylic acid group, will be shifted downfield.
C H2-2,6 (Piperidine)~40-44These carbons are adjacent to the nitrogen atom and are influenced by the Boc group.
C H2-3,5 (Piperidine)~30-35These carbons are beta to the nitrogen and their chemical shift is influenced by the substituents at C-4.
C (CH3)3 (Boc)~28The methyl carbons of the tert-butyl group are shielded and appear in this region.
C H2CH3 (Ethyl)~25-30The methylene carbon of the ethyl group.
CH2C H3 (Ethyl)~8-12The methyl carbon of the ethyl group is typically found in the upfield region.

Comparative 13C NMR Data of Structural Analogs

To provide a robust framework for the interpretation of the 13C NMR spectrum of N-Boc-4-ethylpiperidine-4-carboxylic acid, a comparison with its structural analogs is invaluable. We will consider two key comparators: N-Boc-piperidine-4-carboxylic acid (the parent compound without the ethyl group) and Ethyl N-Boc-piperidine-4-carboxylate (the ethyl ester of the parent compound).

Table 2: Comparative 13C NMR Data of N-Boc-4-ethylpiperidine-4-carboxylic acid and its Analogs

Carbon AtomN-Boc-4-ethylpiperidine-4-carboxylic acid (Predicted)N-Boc-piperidine-4-carboxylic acidEthyl N-Boc-piperidine-4-carboxylate
C=O (Carboxylic Acid/Ester)~178-182~179~175
C=O (Boc)~155~155~155
C(CH3)3 (Boc)~80~80~80
C-4 (Piperidine)~45-50~41~41
CH2-2,6 (Piperidine)~40-44~43~43
CH2-3,5 (Piperidine)~30-35~28~28
C(CH3)3 (Boc)~28~28~28
OC H2CH3 (Ethyl Ester)N/AN/A~60
OCH2C H3 (Ethyl Ester)N/AN/A~14
C H2CH3 (Ethyl at C-4)~25-30N/AN/A
CH2C H3 (Ethyl at C-4)~8-12N/AN/A

Causality Behind Experimental Choices and Spectral Interpretation

The choice of CDCl3 as the solvent is standard for many organic molecules due to its excellent solubilizing properties and the single, well-defined solvent peak at approximately 77 ppm, which serves as a convenient internal reference.[2]

The predicted downfield shift of the C-4 carbon in N-Boc-4-ethylpiperidine-4-carboxylic acid compared to its unsubstituted analog is a direct consequence of the α-effect of the additional ethyl group. The presence of two distinct signals for the ethyl group carbons (methylene and methyl) provides a clear diagnostic marker for this substitution.

The chemical shifts of the piperidine ring carbons (C-2,6 and C-3,5) are expected to be similar across the three compounds, with minor variations due to the different substitution patterns at the 4-position. The N-Boc group significantly influences the chemical shifts of the C-2 and C-6 carbons due to its electronic and steric effects.

Experimental Protocols

Sample Preparation for 13C NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. If necessary, gentle warming in a water bath can be applied.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is observed, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

13C NMR Data Acquisition

The following is a standard set of acquisition parameters for a typical 400 MHz NMR spectrometer.

  • Spectrometer Setup: Tune and match the 13C probe.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl3 and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker spectrometer).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons).

    • Number of Scans: 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing:

    • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

    • Referencing: Reference the spectrum to the CDCl3 solvent peak at 77.16 ppm or the TMS signal at 0.00 ppm.

Visualization of Key Structures and Workflows

Figure 1: Molecular Structure of N-Boc-4-ethylpiperidine-4-carboxylic acid cluster_mol C1 C1(Boc) O1 O C1->O1 =O O2 O C1->O2 N N C1->N C2 C2(quat) O2->C2 C3 C3(Me) C2->C3 C4 C4(Me) C2->C4 C5 C5(Me) C2->C5 C6 C6 N->C6 C10 C10 N->C10 C7 C7 C6->C7 C8 C8(quat) C7->C8 C9 C9 C8->C9 C11 C11(COOH) C8->C11 C12 C12(Et) C8->C12 C9->C10 O3 O C11->O3 =O O4 OH C11->O4 C13 C13(Et) C12->C13

Caption: Molecular structure with key carbons labeled.

Figure 2: Workflow for 13C NMR Characterization cluster_workflow start Start: Sample of N-Boc-4-ethylpiperidine-4-carboxylic acid prep Sample Preparation (Dissolve in CDCl3 with TMS) start->prep 10-20 mg acquire 13C NMR Data Acquisition (400 MHz Spectrometer) prep->acquire 0.6-0.7 mL process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Peak Picking & Referencing) process->analyze compare Comparative Analysis (vs. Analogs & Predicted Data) analyze->compare confirm Structural Confirmation compare->confirm

References

A Comparative Guide to the Mass Spectrometry of 1-Boc-4-ethyl-4-piperidinecarboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. 1-Boc-4-ethyl-4-piperidinecarboxylic acid, a substituted piperidine derivative, represents a core scaffold in numerous contemporary drug discovery programs. Its purity, stability, and structural integrity are critical quality attributes that necessitate robust analytical methodologies for confirmation. This guide provides an in-depth technical comparison of mass spectrometry with other key analytical techniques for the comprehensive analysis of this molecule, offering field-proven insights for researchers, scientists, and drug development professionals.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) stands as a cornerstone technique for the molecular weight determination and structural elucidation of synthetic intermediates like 1-Boc-4-ethyl-4-piperidinecarboxylic acid. Its high sensitivity and specificity make it an indispensable tool for confirming molecular identity and probing fragmentation pathways, which can reveal intricate structural details.

Electrospray Ionization (ESI): The Preferred Ionization Technique

For a polar and thermally labile molecule such as 1-Boc-4-ethyl-4-piperidinecarboxylic acid, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a soft ionization technique that typically generates intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing in-source fragmentation and providing a clear indication of the molecular weight.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Dissolve 1-2 mg of 1-Boc-4-ethyl-4-piperidinecarboxylic acid in 1 mL of a suitable solvent system, such as a mixture of acetonitrile and water (e.g., 1:1 v/v), often with the addition of a small amount of formic acid (0.1%) to promote protonation in positive ion mode or ammonium hydroxide (0.1%) for deprotonation in negative ion mode.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Mass Spectrometer Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (can be optimized to induce some in-source fragmentation if desired)

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

    • Mass Range: m/z 50 - 500

Predicted Fragmentation Pattern of 1-Boc-4-ethyl-4-piperidinecarboxylic acid

A key fragmentation pathway for Boc-protected compounds involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The presence of the carboxylic acid and the ethyl group at the 4-position will also influence the fragmentation.

Below is a diagram illustrating the predicted fragmentation of 1-Boc-4-ethyl-4-piperidinecarboxylic acid.

M [M+H]⁺ m/z 258.17 F1 Loss of C₄H₈ (isobutylene) m/z 202.11 M->F1 - 56 Da F2 Loss of Boc (C₅H₉O₂) m/z 158.10 M->F2 - 100 Da F3 Loss of H₂O m/z 240.16 M->F3 - 18 Da F4 Loss of COOH m/z 213.18 M->F4 - 45 Da F5 Loss of C₂H₅ m/z 229.14 M->F5 - 29 Da

Caption: Predicted ESI-MS/MS fragmentation of 1-Boc-4-ethyl-4-piperidinecarboxylic acid.

Comparative Analysis with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a multi-faceted analytical approach is crucial for comprehensive characterization. The following section compares the performance of MS with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Technique Information Provided Advantages Limitations Application for 1-Boc-4-ethyl-4-piperidinecarboxylic acid
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information (MS/MS).High sensitivity, high specificity, fast analysis time.Isomeric differentiation can be challenging, quantification requires standards.Ideal for identity confirmation and impurity identification.
High-Performance Liquid Chromatography (HPLC) Purity, quantification, separation of isomers and impurities.Robust, reproducible, excellent for quantification.Does not provide structural information on its own.The primary method for purity assessment and quantification.
Gas Chromatography (GC) Purity of volatile compounds, analysis of residual solvents.High resolution for volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids.[1]Limited utility without derivatization due to the low volatility of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation, stereochemistry, quantification (qNMR).Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, more complex data interpretation.Essential for definitive structure confirmation and stereochemical analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and quantification in pharmaceutical analysis. For 1-Boc-4-ethyl-4-piperidinecarboxylic acid, a reversed-phase HPLC method with UV detection is typically employed.

Experimental Protocol: RP-HPLC Purity Analysis

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte and any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

  • Injection Volume: 10 µL.

cluster_0 HPLC System Solvent Mobile Phase Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data

Caption: A typical workflow for HPLC analysis.

Gas Chromatography (GC)

Direct analysis of 1-Boc-4-ethyl-4-piperidinecarboxylic acid by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group. Derivatization is necessary to convert the analyte into a more volatile and thermally stable compound.[1] Common derivatization techniques include esterification of the carboxylic acid group (e.g., with diazomethane or by forming a methyl ester) and silylation.[1]

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization: React the sample with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form the trimethylsilyl ester.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium.

  • MS Detector: Operated in electron ionization (EI) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the presence of the Boc, ethyl, and carboxylic acid functionalities.

Expected ¹H NMR Signals:

  • Boc group: A singlet around 1.4 ppm (9H).

  • Ethyl group: A triplet around 0.9 ppm (3H, CH₃) and a quartet around 1.6 ppm (2H, CH₂).

  • Piperidine ring protons: A series of multiplets in the region of 1.5-3.5 ppm.

  • Carboxylic acid proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR Signals:

  • Boc group: Signals around 28 ppm (CH₃), 80 ppm (quaternary C), and 155 ppm (C=O).

  • Ethyl group: Signals for the CH₃ and CH₂ carbons.

  • Piperidine ring carbons: Signals in the aliphatic region.

  • Carboxylic acid carbon: A signal in the downfield region (>175 ppm).

Conclusion: An Integrated Analytical Strategy

For the comprehensive characterization of 1-Boc-4-ethyl-4-piperidinecarboxylic acid, a single analytical technique is insufficient. A synergistic approach, integrating the strengths of multiple methodologies, is imperative for ensuring the quality and integrity of this important pharmaceutical building block.

  • Mass Spectrometry (LC-MS) is the primary tool for rapid identity confirmation and impurity profiling.

  • HPLC is the gold standard for purity assessment and quantification.

  • NMR Spectroscopy provides unambiguous structural confirmation and is crucial for the definitive characterization of the molecule and its potential isomers.

  • GC-MS can be a valuable tool for specific applications, such as the analysis of volatile impurities or after appropriate derivatization of the target analyte.

By leveraging this integrated analytical workflow, researchers and drug development professionals can confidently advance their programs with a well-characterized and high-quality starting material.

References

A Comparative Guide to the HPLC Analysis of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic Acid for Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel therapeutics derived from complex synthetic routes, such as those involving 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid, rigorous analytical characterization is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of this critical building block. The methodologies presented are grounded in established chromatographic principles and validated against the standards set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5]

The Analyte: this compound

This compound is a substituted piperidine derivative. The presence of the ionizable carboxylic acid and the bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group gives the molecule a distinct polarity that must be considered during HPLC method development. The primary analytical challenge lies in separating the main compound from structurally similar impurities that may arise during synthesis. These can include starting materials, by-products from incomplete reactions, or degradation products. For instance, premature deprotection of the Boc group could lead to the formation of the more polar 4-ethylpiperidine-4-carboxylic acid.[6][7]

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established and robust technique for the purity analysis of pharmaceutical compounds.[8][9][10] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.[11][12] This technique separates compounds based on their hydrophobicity, with more non-polar compounds having a stronger interaction with the stationary phase and thus eluting later.[11]

Rationale for Method Design

The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation. A C18 column is a common choice for RP-HPLC due to its excellent retention of a wide range of organic molecules.[11] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is adjusted to achieve the desired retention and separation. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial for suppressing the ionization of the carboxylic acid group on the analyte. This ensures a consistent interaction with the stationary phase and results in sharper, more symmetrical peaks. UV detection is appropriate given the presence of the carbonyl group in the Boc protecting group, which provides a chromophore for UV absorbance.

Experimental Protocol: HPLC

Objective: To determine the purity of this compound and separate it from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Method 2: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures.[13][14][15][16] This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.[13][14][15][16]

Rationale for Method Design

The principles of separation in UPLC are the same as in HPLC, but the smaller particle size provides a greater surface area for interaction, leading to more efficient separation.[15] The higher pressure capabilities of UPLC systems are necessary to push the mobile phase through the densely packed column.[8][14] The benefits of UPLC are particularly evident in high-throughput environments where rapid analysis is crucial.[15]

Experimental Protocol: UPLC

Objective: To achieve a faster and higher-resolution purity analysis of this compound.

Instrumentation:

  • UPLC system with a binary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6.1-7 min: 30% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Performance Comparison

The choice between HPLC and UPLC often depends on the specific needs of the laboratory, including sample throughput, required sensitivity, and available instrumentation.

ParameterHPLCUPLC
Analysis Time ~25 minutes~7 minutes
Resolution GoodExcellent
Sensitivity StandardHigh
Solvent Consumption HigherLower
System Pressure Lower (500-6,000 psi)[8][14]Higher (up to 15,000 psi)[8][14]
Column Particle Size 3-5 µm[13]< 2 µm[13][15]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the purity analysis of a pharmaceutical intermediate like this compound.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC/UPLC Dissolve->Inject Separate Separation on Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC/UPLC Purity Analysis.

Logical Comparison Flow

The decision to use HPLC versus UPLC involves a trade-off between established robustness and the advantages of modern, high-efficiency systems.

Comparison Logic Start Need Purity Analysis? HighThroughput High Throughput Needed? Start->HighThroughput HighSensitivity High Sensitivity Required? HighThroughput->HighSensitivity No UseUPLC Choose UPLC HighThroughput->UseUPLC Yes HighSensitivity->UseUPLC Yes UseHPLC Choose HPLC HighSensitivity->UseHPLC No

Caption: Decision flow for selecting HPLC vs. UPLC.

Conclusion

Both HPLC and UPLC are powerful techniques for assessing the purity of this compound. The HPLC method provides a reliable and robust analysis suitable for standard quality control laboratories. However, for laboratories focused on high-throughput screening or requiring enhanced sensitivity to detect trace impurities, the UPLC method offers significant advantages in terms of speed, resolution, and reduced solvent consumption.[13][14] The choice of method should be guided by the specific analytical requirements and available resources, with both methods being fully validatable according to ICH guidelines to ensure data integrity and regulatory compliance.[1][2][3]

References

Synthetic route comparison for 4-alkyl-piperidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Analysis of Synthetic Routes for 4-Alkyl-Piperidine-4-Carboxylic Acid Derivatives

Introduction

The 4-alkyl-piperidine-4-carboxylic acid scaffold is a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an invaluable component in the design of therapeutic agents targeting a wide range of biological targets, including GPCRs, ion channels, and enzymes. Derivatives are found in numerous pharmaceuticals, from potent analgesics to novel treatments for neurological disorders.[1] The strategic placement of both an alkyl group and a carboxylic acid at the C4 position creates a quaternary center that can impart unique pharmacological properties, such as improved potency, selectivity, and optimized pharmacokinetic profiles.

Given its significance, the development of efficient, scalable, and versatile synthetic routes to access these derivatives is a critical endeavor for drug discovery and development teams. This guide provides a comparative analysis of the primary synthetic strategies, delving into the mechanistic underpinnings, practical advantages, and limitations of each approach. We will present supporting experimental data, detailed protocols, and visual workflows to empower researchers in selecting and implementing the optimal route for their specific research objectives.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-alkyl-piperidine-4-carboxylic acids can be broadly classified into three main approaches:

  • Route A: Direct Alkylation of Piperidine-4-Carboxylate Precursors. This strategy involves the direct introduction of the alkyl group onto a pre-existing piperidine-4-carboxylic acid ester scaffold.

  • Route B: Ring Formation via Acyclic Precursors (Cyclization). This approach constructs the piperidine ring from linear starting materials, incorporating the desired substituents during the cyclization process.

  • Route C: Elaboration from 4-Piperidones via Strecker-type Synthesis. This versatile and widely used method begins with a 4-piperidone, which is converted to a 4-cyano-4-aminopiperidine intermediate (an α-amino nitrile), followed by hydrolysis to the target amino acid and subsequent modification.

The choice of strategy depends heavily on the availability of starting materials, the desired complexity of the final molecule, scalability requirements, and stereochemical considerations.

Route A: Direct Alkylation of Piperidine-4-Carboxylate Enolates

This is arguably the most direct approach, conceptually. It relies on the generation of a nucleophilic enolate at the C4 position of a piperidine-4-carboxylic acid ester, which is then trapped by an alkyl electrophile (e.g., an alkyl halide).

Mechanistic Principle

The core of this method is the deprotonation of the α-proton at C4. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), is required to generate the enolate quantitatively at low temperatures to prevent side reactions. The N-protecting group on the piperidine ring is crucial; an electron-withdrawing group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) is typically used to increase the acidity of the α-proton and stabilize the resulting enolate.

Start N-Protected Piperidine-4-carboxylate Enolate Lithium Enolate Intermediate Start->Enolate Deprotonation Base Strong Base (e.g., LDA, -78 °C) Product 4-Alkyl-Piperidine-4-carboxylate Enolate->Product SN2 Alkylation AlkylHalide Alkyl Halide (R-X) FinalProduct 4-Alkyl-Piperidine-4-carboxylic Acid Product->FinalProduct Ester Hydrolysis

Caption: Workflow for direct C4-alkylation of a piperidine ester.

Advantages and Disadvantages
  • Advantages:

    • Convergent and Direct: It is a very direct route to the target scaffold, often involving few steps if the starting ester is readily available.

    • Potentially High Yields: For reactive alkyl halides (methyl, benzyl, allyl), yields can be quite good.

  • Disadvantages:

    • Over-alkylation: A significant risk is the formation of dialkylated products, although this is minimized by using a strong base to form the enolate fully before adding the electrophile.

    • Elimination Side Reactions: With secondary and sterically hindered alkyl halides, elimination (E2) can compete with the desired substitution (SN2), lowering the yield.

    • Limited Substrate Scope: This method is less effective for introducing bulky or less reactive alkyl groups.

    • Strictly Anhydrous Conditions: Requires stringent control of anhydrous and anaerobic conditions due to the highly reactive nature of the lithium enolates.

Route B: Piperidine Ring Formation via Cyclization

This strategy builds the heterocyclic ring from the ground up. One of the classic methods for forming 4-substituted piperidones, which are precursors to the target acids, is the Dieckmann condensation.[2]

Mechanistic Principle

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. For piperidone synthesis, an acyclic amine is subjected to a double Michael addition with two equivalents of an acrylate ester, followed by intramolecular cyclization promoted by a base (e.g., sodium ethoxide). The resulting β-keto ester can then be alkylated and subsequently hydrolyzed and decarboxylated to yield a 4-alkyl-4-piperidone, which requires further steps to install the carboxylic acid.

Start Primary Amine (R'-NH2) + 2x Acrylate Ester Michael Double Michael Addition Start->Michael Acyclic Acyclic Diester Intermediate Michael->Acyclic Dieckmann Dieckmann Condensation (Base) Acyclic->Dieckmann BetaKetoEster N-Substituted-3-carboxy-4-piperidone Dieckmann->BetaKetoEster Hydrolysis Hydrolysis & Decarboxylation BetaKetoEster->Hydrolysis Piperidone N-Substituted-4-piperidone Hydrolysis->Piperidone Conversion Conversion to Target Acid (e.g., via Route C) Piperidone->Conversion

Caption: Cyclization strategy via Dieckmann condensation to form a piperidone precursor.

Advantages and Disadvantages
  • Advantages:

    • Access to Diverse Scaffolds: Excellent for creating a wide variety of N-substituted piperidones from simple, inexpensive starting materials.[2]

    • Good for Scalability: The reactions are often robust and can be performed on a large scale.

  • Disadvantages:

    • Multi-step Process: This route is often longer and less convergent than others, as the 4-piperidone product must then be converted to the target 4-alkyl-4-carboxylic acid.

    • Potential for Polymerization: The Michael addition step can be prone to polymerization if not controlled carefully.

    • Limited Control at C4: The desired alkyl and carboxyl groups at C4 must be installed in subsequent steps after the ring is formed.

Route C: Elaboration from 4-Piperidones via Strecker Synthesis

This is one of the most reliable and widely employed methods for accessing α,α-disubstituted amino acids, including the target piperidine derivatives. The route starts from a readily available N-protected-4-piperidone.

Mechanistic Principle

The synthesis begins with a three-component Strecker reaction involving the 4-piperidone, an amine source (often aniline or ammonia), and a cyanide source (e.g., KCN or TMSCN).[3] This forms a stable α-amino nitrile intermediate. The nitrile is then hydrolyzed under harsh acidic or basic conditions to the corresponding carboxylic acid. This route is particularly well-documented in the synthesis of precursors for potent opioid analgesics like carfentanil.[3][4]

A key challenge in this route is the final ester hydrolysis, especially for methyl or ethyl esters, which can lead to N-deacylation under harsh basic conditions. A significant process improvement involves the use of a tert-butyl ester, which can be cleaved under milder acidic conditions (e.g., with TFA), preserving other sensitive functional groups.[3][4]

Piperidone N-Protected-4-piperidone Strecker Strecker Reaction (e.g., Aniline, KCN) Piperidone->Strecker Nitrile α-Amino Nitrile Intermediate Strecker->Nitrile Hydrolysis Nitrile Hydrolysis (e.g., KOH, heat) Nitrile->Hydrolysis AminoAcid 4-Amino-piperidine-4-carboxylic Acid Hydrolysis->AminoAcid Functionalization N-Alkylation/ Acylation AminoAcid->Functionalization Target Final Product Functionalization->Target

Caption: Strecker synthesis pathway from a 4-piperidone precursor.

Advantages and Disadvantages
  • Advantages:

    • High Reliability and Versatility: A robust and well-established method that works for a wide range of substrates.

    • Readily Available Starting Materials: N-protected 4-piperidones are common and commercially available starting points.

    • Good Overall Yields: Although multi-step, the individual reaction yields are often high, leading to good overall throughput.[3]

  • Disadvantages:

    • Use of Toxic Cyanide: Requires careful handling of highly toxic cyanide reagents.

    • Harsh Hydrolysis Conditions: The nitrile hydrolysis step often requires high temperatures and strong acids or bases, which may not be compatible with sensitive functional groups.[3]

    • Multiple Steps: The overall sequence from piperidone to the final alkylated product involves several transformations.

Quantitative Data and Performance Comparison

Parameter Route A: Direct Alkylation Route B: Cyclization (Dieckmann) Route C: Strecker Synthesis
Starting Materials N-Protected Piperidine-4-carboxylatePrimary amine, acrylate estersN-Protected-4-piperidone
Key Reactions Enolate formation, SN2 alkylationDouble Michael addition, Dieckmann condensationStrecker reaction, nitrile hydrolysis
Typical Overall Yield Moderate to Good (highly substrate dependent)Moderate (yields for individual steps are good)Good to Excellent[3]
Scalability Challenging due to cryogenic/anhydrous conditionsGoodVery Good, used in industrial processes[3]
Key Advantages Direct, convergentUses simple starting materials, versatile for N-substituentsHighly reliable, versatile, good yields[3]
Key Disadvantages Limited to reactive alkyl halides, side reactionsMulti-step, indirect route to targetUse of toxic cyanide, harsh hydrolysis conditions[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-1-benzyl-piperidine-4-carboxylic Acid via Strecker Route (Route C)

This protocol is adapted from methodologies used in the synthesis of 4-anilidopiperidine derivatives.[3][4]

Step 1: Synthesis of 1-benzyl-4-phenylamino-4-piperidinecarbonitrile (α-Amino Nitrile)

  • To a stirred solution of 1-benzyl-4-piperidone (18.9 g, 100 mmol) in glacial acetic acid (100 mL), add aniline (9.3 g, 100 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the enamine intermediate.

  • Cool the mixture in an ice bath and add a solution of potassium cyanide (7.8 g, 120 mmol) in water (25 mL) dropwise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water (500 mL) and basify with concentrated ammonium hydroxide to pH 9-10.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to 4-Phenylamino-1-benzyl-4-piperidinecarboxylic Acid

  • Suspend the α-amino nitrile (29.1 g, 100 mmol) in a mixture of ethylene glycol (150 mL) and a solution of potassium hydroxide (56 g, 1 mol) in water (50 mL).

  • Heat the mixture to reflux (approx. 190 °C) for 24 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

  • Acidify the solution to pH 5-6 with concentrated HCl. The product will precipitate.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the target carboxylic acid. An overall yield of 33-39% from the piperidone has been reported for this two-step process.[3]

Protocol 2: Direct C4-Alkylation of N-Boc-piperidine-4-carboxylic acid methyl ester (Route A)

This protocol is a representative procedure for direct alkylation.

  • Set up a flame-dried, three-neck flask under a nitrogen atmosphere, equipped with a dropping funnel and a magnetic stirrer.

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (4.2 mL, 30 mmol) to the THF, followed by the dropwise addition of n-butyllithium (12 mL of a 2.5 M solution in hexanes, 30 mmol). Stir for 30 minutes at -78 °C to generate LDA.

  • In a separate flask, dissolve N-Boc-piperidine-4-carboxylic acid methyl ester (4.86 g, 20 mmol) in anhydrous THF (40 mL).

  • Add the ester solution dropwise to the LDA solution at -78 °C over 30 minutes. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the alkyl halide (e.g., methyl iodide, 1.5 mL, 24 mmol) dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the 4-alkylated ester.

Conclusion

The synthesis of 4-alkyl-piperidine-4-carboxylic acid derivatives can be accomplished through several distinct strategies, each with its own set of strengths and weaknesses.

  • Direct Alkylation (Route A) offers a fast and convergent path but is limited by substrate scope and the need for stringent reaction conditions.

  • Cyclization strategies (Route B) are powerful for generating diverse piperidone cores from simple acyclic precursors but represent a more lengthy and indirect approach to the final target.

  • The Strecker Synthesis from 4-piperidones (Route C) stands out as the most versatile, reliable, and scalable method.[3][4] Its robustness has been proven in complex synthetic campaigns, and process improvements, such as the use of tert-butyl esters to facilitate deprotection, have further enhanced its utility.[3]

For researchers in drug discovery, a thorough understanding of these routes is essential. While the Strecker approach is often the method of choice for its reliability, the other routes provide valuable alternatives, particularly when specific substitution patterns are required or when starting materials for one route are not readily accessible. The optimal synthetic design will always be a balance of efficiency, scalability, and chemical compatibility with the target molecule's overall structure.

References

A Comparative Guide to the Biological Activity of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid and its analogs, with a particular focus on their interactions with opioid receptors. While the parent compound is primarily a synthetic intermediate, its structural backbone is a key feature in a variety of biologically active molecules.[1][2][3] This analysis will explore how modifications to this core structure influence receptor affinity and functional activity, offering insights into the rational design of novel therapeutics.

The Core Scaffold: 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic Acid

The 1-(Tert-butoxycarbonyl)-piperidine-4-carboxylic acid framework is a versatile building block in medicinal chemistry.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical transformations at the C4-carboxylic acid position.[1] Subsequent removal of the Boc group under acidic conditions provides a secondary amine that can be further functionalized. This strategic protection and deprotection are fundamental in the synthesis of complex piperidine-containing compounds.[1]

The piperidine ring itself is a prevalent motif in numerous bioactive compounds due to its ability to adopt a stable chair conformation, presenting substituents in well-defined spatial orientations.[4][5] This conformational rigidity is crucial for specific interactions with biological targets.

Structure-Activity Relationship (SAR) of 4-Substituted Analogs

The biological activity of piperidine-4-carboxylic acid derivatives is highly dependent on the nature of the substituent at the 4-position. This section will compare the parent compound with analogs featuring different 4-position modifications and their impact on opioid receptor activity.

Alkyl Substitution at the 4-Position

The introduction of an ethyl group at the 4-position, as in our topic compound, this compound, adds lipophilicity and steric bulk compared to the unsubstituted parent. While direct biological data for this specific molecule is scarce in publicly available literature, we can infer its likely role as a precursor for more complex analogs. The ethyl group can influence the orientation of the carboxylic acid and how the molecule fits into a receptor's binding pocket.

In the broader context of opioid receptor ligands, alkyl substitution on the piperidine ring can significantly modulate potency and selectivity. For instance, in the fentanyl series of µ-opioid receptor agonists, methylation of the piperidine ring can dramatically increase analgesic potency.[6]

Aryl Substitution at the 4-Position

Replacing the ethyl group with an aryl moiety, such as a phenyl group, introduces the potential for aromatic interactions (e.g., π-π stacking, cation-π interactions) with the receptor. This is a key feature in many potent opioid receptor ligands. For example, meperidine and its analogs, which feature a 4-phenyl-piperidine-4-carboxylate core, exhibit significant analgesic properties.[7]

The nature and substitution pattern of the aryl ring are critical. For instance, a 3-hydroxyphenyl group is a common pharmacophore in opioid antagonists, contributing to high affinity for kappa-opioid receptors.

Functionalization of the Carboxylic Acid

The carboxylic acid group at the 4-position is a versatile handle for creating amides and esters, which can drastically alter the pharmacological profile of the molecule. For instance, esterification of the carboxylic acid is a common strategy in the development of analgesics.[7][8] Amide coupling with various amines can lead to compounds with a wide range of biological activities, including dopamine reuptake inhibition and antibacterial effects.

The following table summarizes the general trends observed with modifications at the 4-position of the N-Boc-piperidine-4-carboxylic acid scaffold, with a focus on opioid receptor activity.

Modification at C4 Structural Feature General Impact on Opioid Receptor Activity Example Class of Compounds
Ethyl Group Increased lipophilicity and steric bulk.Likely serves as a synthetic intermediate; biological activity not well-characterized.Precursors for more complex analgesics.
Phenyl Group Aromatic ring for potential π-interactions.Often leads to potent µ-opioid receptor agonism.Meperidine and analogs.[7]
Esterification of COOH Increased lipophilicity, potential for hydrolysis in vivo.Can enhance analgesic activity.Ethyl 4-phenylpiperidine-4-carboxylates.[7]
Amide Formation from COOH Introduces hydrogen bonding capabilities and diverse side chains.Can lead to a wide range of activities, including potent opioid agonism (e.g., fentanyl analogs).4-anilidopiperidines (e.g., carfentanil).[6]

Experimental Protocols for Biological Evaluation

To quantitatively compare the biological activity of these analogs, standardized in vitro assays are essential. The following are detailed protocols for two key assays used to characterize opioid receptor ligands.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for an opioid receptor subtype (e.g., µ-opioid receptor).

Materials:

  • Receptor source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for the µ-opioid receptor).

  • Test compound: The analog of interest.

  • Non-specific binding control: A high concentration of a non-selective opioid antagonist (e.g., naloxone).

  • Assay buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus: A cell harvester with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.[9]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competitive binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes setup_plate Set up 96-well plate (Total, Non-specific, Competitive) prep_membranes->setup_plate prep_ligands Prepare Radioligand and Test Compounds prep_ligands->setup_plate incubation Incubate to reach equilibrium setup_plate->incubation filtration Filter and wash incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding determine_ic50 Determine IC50 calc_binding->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by an agonist.[10][11][12][13]

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at an opioid receptor.

Materials:

  • Receptor source: Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS: A non-hydrolyzable analog of GTP.

  • GDP: To regulate the basal binding of [³⁵S]GTPγS.

  • Test compound: The potential agonist.

  • Assay buffer: Containing MgCl₂, NaCl, and a buffer such as Tris-HCl.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

  • Microplate scintillation counter.

Procedure:

  • Membrane and Reagent Preparation: Prepare cell membranes and all reagents in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following:

    • Assay buffer.

    • Cell membranes.

    • GDP.

    • Varying concentrations of the test compound.

    • [³⁵S]GTPγS.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting.[12]

    • SPA Method: If using SPA beads, the reaction is stopped by centrifugation, and the plate is read directly in a microplate scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to generate a dose-response curve. From this curve, determine the EC50 and Emax values.

Signaling Pathway in GTPγS Assay

G cluster_receptor Cell Membrane GPCR Opioid Receptor G_protein Gα(GDP)-Gβγ GPCR->G_protein 2. Activates GTP_gamma_S [³⁵S]GTPγS G_protein->GTP_gamma_S 4. [³⁵S]GTPγS binds GDP GDP G_protein->GDP 3. GDP released G_alpha Gα-[³⁵S]GTPγS G_protein->G_alpha 5. Subunits dissociate G_beta_gamma Gβγ G_protein->G_beta_gamma 5. Subunits dissociate Agonist Agonist Agonist->GPCR 1. Binds

Caption: Agonist-induced G-protein activation in the GTPγS assay.

Conclusion

While this compound is primarily a synthetic intermediate, its core structure is fundamental to a vast array of biologically active compounds, particularly those targeting opioid receptors. The structure-activity relationships of its analogs demonstrate that modifications at the 4-position of the piperidine ring are critical determinants of pharmacological activity. Aryl substitution and functionalization of the carboxylic acid can lead to potent agonists and antagonists. A thorough understanding of these relationships, supported by robust experimental evaluation using assays such as radioligand binding and [³⁵S]GTPγS binding, is essential for the rational design of novel therapeutics with improved efficacy and safety profiles.

References

The Definitive Guide to the Structural Elucidation of 1-Boc-4-ethylpiperidine-4-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical cornerstone of modern chemical research.[1] This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of 1-Boc-4-ethylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry. We will explore the nuances of single-crystal X-ray diffraction (SCXRD) and contrast its capabilities with alternative analytical techniques, offering field-proven insights to guide your experimental choices.

Introduction: The Imperative of Structural Verification

1-Boc-4-ethylpiperidine-4-carboxylic acid and its derivatives are integral components in the synthesis of a wide array of pharmaceutical agents. The piperidine ring, a prevalent scaffold in drug discovery, can adopt various conformations that significantly influence a molecule's biological activity.[2] Therefore, unambiguous confirmation of its structure, including stereochemistry and solid-state conformation, is paramount. While various spectroscopic methods provide valuable data, single-crystal X-ray diffraction remains the gold standard for providing a definitive atomic-level three-dimensional structure.[1][3]

This guide will delve into the practical application of SCXRD for 1-Boc-4-ethylpiperidine-4-carboxylic acid, offering a detailed protocol and examining the critical factors for success. Furthermore, we will present a comparative analysis with other widely used techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—to provide a holistic understanding of their respective strengths and limitations in the characterization of this important synthetic intermediate.

I. The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[4] The fundamental principle lies in the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice.[5][6] By analyzing the resulting diffraction pattern, a three-dimensional model of the electron density, and thus the atomic arrangement, can be constructed.[7][8]

The Crystallization Challenge: From Solution to Structure

The most significant bottleneck in SCXRD is often the growth of high-quality single crystals of suitable size (typically 0.1-0.3 mm).[3][5][9] This process can be more of an art than a science, relying on empirical optimization of various parameters.[10]

The following protocol outlines common methods for obtaining diffraction-quality crystals of small organic molecules like 1-Boc-4-ethylpiperidine-4-carboxylic acid.

1. Material Purity:

  • Rationale: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Procedure: Ensure the compound is of high purity (>98%), as confirmed by techniques like NMR or LC-MS. If necessary, purify by column chromatography or recrystallization.

2. Solvent Selection:

  • Rationale: The choice of solvent is critical as it influences solubility, supersaturation, and crystal packing.[10]

  • Procedure:

    • Perform solubility tests with a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane).

    • Ideal solvents will fully dissolve the compound when heated but show limited solubility at room temperature.

    • Binary solvent systems, where the compound is soluble in one (the solvent) and insoluble in the other (the anti-solvent), are often effective.[11]

3. Crystallization Techniques:

  • Slow Evaporation:

    • Principle: This is one of the simplest methods.[10] A saturated or near-saturated solution is left undisturbed, allowing the solvent to evaporate slowly, which increases the solute concentration and induces crystallization.

    • Method: Dissolve the compound in a suitable solvent in a vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to control the rate of evaporation.[10] Store in a vibration-free environment.

  • Vapor Diffusion:

    • Principle: This is a highly effective method for small quantities of material.[10] A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile solvent (the anti-solvent) in which the compound is insoluble.[11] The vapor of the anti-solvent diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[10][11]

    • Method: Prepare a concentrated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Place this vial inside a larger, sealed jar containing an anti-solvent (e.g., hexane).[11]

  • Thermal Control (Slow Cooling):

    • Principle: This method relies on the temperature-dependent solubility of the compound. A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

    • Method: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Insulate the container (e.g., in a dewar flask) to ensure slow cooling to room temperature or below.

Diagram: General Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Selection Crystal Selection Crystallization->Selection Mounting Mount on Goniometer Selection->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solve Structure Solution (Phase Problem) Diffraction->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis Refine->Validate Final_Structure Final_Structure Validate->Final_Structure Final Structure

Caption: Workflow for SCXRD from synthesis to final structure.

Data Interpretation and Key Parameters

Once a suitable crystal is obtained and diffraction data is collected, the structure is solved and refined. The output is a crystallographic information file (CIF) containing a wealth of data. For a related compound, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, the crystal structure has been reported, revealing a monoclinic crystal system and a chair conformation for the piperidine ring.[12]

Table 1: Key Crystallographic Data for a Representative Piperidine Derivative

Parameter Description Typical Value/Observation
Crystal System The symmetry of the unit cell. Monoclinic[12]
Space Group The symmetry of the crystal lattice. P2₁/c
Unit Cell Dimensions The lengths and angles of the unit cell. a, b, c (Å), α, β, γ (°)[12]
R-factor (R₁) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. < 0.05 for a good quality structure
Goodness-of-fit (GOF) Should be close to 1 for a good refinement. ~1.0

| Conformation | The spatial arrangement of atoms. | Piperidine ring in a chair conformation.[12] |

II. Comparative Analysis: Alternative Characterization Techniques

While SCXRD provides the ultimate structural proof, other techniques offer complementary and often more readily accessible information.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For piperidine derivatives, ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the relative positions of substituents.[2][13][14]

  • Strengths:

    • Provides detailed information about the molecular connectivity and electronic environment of atoms.

    • Can be used to study dynamic processes, such as conformational changes of the piperidine ring.[13]

    • Non-destructive and requires relatively small amounts of sample.

  • Limitations:

    • Provides an average structure in solution, which may differ from the solid-state conformation.

    • Does not directly provide bond lengths or angles.

    • Absolute stereochemistry cannot be determined without chiral auxiliaries or advanced techniques.

For 1-Boc-4-ethylpiperidine-4-carboxylic acid, characteristic NMR signals would include the broad singlet for the Boc protons around 1.4 ppm, and distinct signals for the ethyl group and the non-equivalent piperidine ring protons.[15][16] The carboxylic acid proton typically appears as a broad singlet at a high chemical shift (>10 ppm).[17][18]

B. Mass Spectrometry (MS)

MS is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule.

  • Strengths:

    • High sensitivity, requiring very small amounts of sample.

    • Provides an accurate molecular weight, confirming the elemental composition.

    • Fragmentation patterns can help identify structural motifs.[19]

  • Limitations:

    • Does not provide information about stereochemistry or conformation.

    • The Boc protecting group is known to be labile under certain MS conditions and can lead to fragmentation, which may complicate interpretation.[20][21][22]

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.

  • Strengths:

    • Fast, non-destructive, and requires minimal sample preparation.

    • Excellent for confirming the presence of key functional groups.

  • Limitations:

    • Provides limited information about the overall molecular structure.

    • Cannot distinguish between isomers.

For 1-Boc-4-ethylpiperidine-4-carboxylic acid, the IR spectrum would show characteristic stretches for the carboxylic acid O-H (a very broad band from 3300-2500 cm⁻¹), the Boc and carboxylic acid C=O groups (around 1760-1680 cm⁻¹), and C-O bonds (1320-1210 cm⁻¹).[17][23][24]

III. Integrated Approach: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked. For routine reaction monitoring and identity confirmation, a combination of NMR and MS is often sufficient. However, for unambiguous structural determination, especially for novel compounds or when stereochemistry is critical, SCXRD is unparalleled.

Diagram: Decision Matrix for Structural Analysis

Decision_Matrix Start Need for Structural Information Q1 Confirming Connectivity & Functional Groups? Start->Q1 Q2 Need Absolute 3D Structure? (Stereochemistry, Conformation) Q1->Q2 No, need more detail NMR_MS_FTIR Use NMR, MS, FTIR Q1->NMR_MS_FTIR Yes Q3 Is a High-Quality Crystal Available? Q2->Q3 Yes Q2->NMR_MS_FTIR No SCXRD Perform SCXRD Q3->SCXRD Yes Alt_Methods Consider Alternative Methods (e.g., Powder XRD, NMR with chiral agents) Q3->Alt_Methods No

Caption: Decision tree for selecting the appropriate analytical method.

Table 2: Comparative Summary of Analytical Techniques

Technique Information Provided Strengths Limitations
SCXRD Precise 3D atomic arrangement, bond lengths/angles, absolute stereochemistry.[6] Definitive structural elucidation.[1] Requires high-quality single crystals, which can be difficult to obtain.[3]
NMR Molecular connectivity, solution-state conformation, dynamic processes.[13] Detailed structural information in solution, non-destructive. Provides an average structure, does not give bond lengths/angles directly.
MS Molecular weight, elemental composition, fragmentation patterns. High sensitivity, confirms molecular formula. No stereochemical or conformational information, potential for fragmentation.[22]

| FTIR | Presence of functional groups.[23] | Fast, simple, requires minimal sample. | Provides limited structural detail, cannot distinguish isomers. |

Conclusion

The structural elucidation of 1-Boc-4-ethylpiperidine-4-carboxylic acid is a multi-faceted task that can be approached with a variety of powerful analytical techniques. While NMR, MS, and FTIR provide rapid and valuable data for routine characterization, single-crystal X-ray diffraction remains the unequivocal method for determining the precise three-dimensional atomic arrangement. The primary challenge of SCXRD lies in the generation of diffraction-quality crystals, a process that requires careful optimization. By understanding the capabilities and limitations of each technique, researchers can develop a logical and efficient workflow, ensuring the scientific integrity of their work and accelerating the drug development process.

References

A Senior Application Scientist's Guide to the Reactivity of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of C4-Disubstituted Piperidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, prized for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] The strategic introduction of substituents allows for the fine-tuning of a molecule's pharmacological profile. Among these, 4,4-disubstituted piperidines are of particular interest as they introduce a rigidifying quaternary center, which can lock the conformation of a molecule, reduce its metabolic lability, and provide a vector for exploring chemical space.[3][4][5]

This guide focuses on 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid , a versatile building block that combines the conformational constraint of a C4,C4-disubstituted core with orthogonally protected functional groups. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protection for the piperidine nitrogen, while the carboxylic acid serves as a handle for elaboration, most commonly through amide bond formation.[6][7]

Understanding the reactivity of this compound is not merely an academic exercise; it is critical for optimizing reaction conditions, maximizing yields, and streamlining the synthesis of complex target molecules. This guide provides a comparative analysis of its reactivity against structurally similar analogues, supported by experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Comparative Framework: Selecting the Right Analogues

To contextualize the reactivity of our target compound, we will compare it against a series of analogues that systematically vary the steric bulk at the C4 position. This allows us to isolate the impact of the C4-substituent on key chemical transformations.

Compound IDCompound NameKey Structural FeaturePubChem CID
1 (Target) This compoundC4-Ethyl group23282848 (analogue)
2 (Baseline) 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acidNo C4-alkyl substituent392871
3 (Methyl) 1-(Tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acidC4-Methyl group23282848
4 (Bipiperidine) 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acidBulky C4-piperidine group51063818

Visualizing Steric Influence

The primary factor governing the differential reactivity of these compounds is the steric environment around the C4 carboxylic acid. As the size of the C4-substituent increases, so does the steric hindrance, impeding the approach of reagents to the carbonyl carbon.

G cluster_0 Compound 2 (Baseline) cluster_1 Compound 3 (Methyl) cluster_2 Compound 1 (Ethyl - Target) cluster_3 Compound 4 (Bipiperidine) C2 C2 C3 C3 C2->C3 Increasing Steric Hindrance C1 Image Not Available (Structure similar to C3 but with C2H5 at C4) C3->C1 Increasing Steric Hindrance C4 C4 C1->C4 Increasing Steric Hindrance G BocNH R₂N-Boc ProtonatedBoc R₂N-C(=O+H)-O-tBu BocNH->ProtonatedBoc + H⁺ CarbamicAcid [R₂N-COOH] ProtonatedBoc->CarbamicAcid Fragmentation tBuCation (CH₃)₃C⁺ ProtonatedBoc->tBuCation Amine R₂NH₂⁺ CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 G start Dissolve Piperidine Acid (1 eq), Amine (1.1 eq), HOBt (1.2 eq) in anhydrous DMF/DCM add_base Add Base (e.g., DIPEA, 3 eq) start->add_base cool Cool to 0 °C add_base->cool add_edc Add EDC·HCl (1.2 eq) portion-wise cool->add_edc warm Warm to RT, stir 12-24h add_edc->warm monitor Monitor by TLC/LC-MS warm->monitor monitor->warm Incomplete workup Aqueous Workup (e.g., H₂O, sat. NaHCO₃, brine) monitor->workup Complete extract Extract with EtOAc or DCM workup->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify

References

A Comparative Guide to the Enantiomeric Purity Determination of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the precise determination of its enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of two leading analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a causal explanation for experimental choices, ensuring a robust and scientifically sound approach to enantiomeric purity analysis.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, or worse, toxic. The rigorous quantification of the desired enantiomer relative to its counterpart, expressed as enantiomeric excess (% ee), is therefore a non-negotiable aspect of drug development. The choice of analytical methodology for this determination hinges on a balance of resolution, speed, sensitivity, and environmental impact.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a gold-standard and widely accessible technique for enantioseparation. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.

Mechanistic Insight: The Role of Polysaccharide-Based CSPs

For a molecule like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. The chiral recognition mechanism is a complex interplay of forces including hydrogen bonding, dipole-dipolet and π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[1][2] The carbamate groups on the polysaccharide backbone, along with the overall chiral structure, create a stereoselective environment where one enantiomer forms a more stable, transient complex with the stationary phase than the other, resulting in a longer retention time.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or PDA detector.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral column, for instance, a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H). The selection of this phase is based on its proven broad enantiorecognition capabilities for a wide range of pharmaceutical compounds.[3]

  • Mobile Phase: A normal-phase eluent is typically preferred for these types of CSPs. A starting point would be a mixture of n-Hexane and a polar modifier like 2-Propanol (Isopropanol, IPA). An acidic additive is crucial for protonating the analyte's carboxylic acid group, which can improve peak shape and interaction with the CSP. A typical mobile phase would be n-Hexane/IPA/Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Maintaining a constant temperature is critical for reproducible retention times and selectivity.

  • Detection: UV detection at a low wavelength, such as 210 nm, is suitable as the molecule lacks a strong chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Dissolve Sample (1 mg/mL in Mobile Phase) s_filter Filter Sample (0.45 µm PTFE filter) s_prep->s_filter hplc_inj Inject 10 µL s_filter->hplc_inj hplc_col Chiral Column (e.g., Chiralcel OD-H) Mobile Phase: Hexane/IPA/TFA (90:10:0.1) hplc_inj->hplc_col hplc_det UV Detection (210 nm) hplc_col->hplc_det d_acq Acquire Chromatogram hplc_det->d_acq d_int Integrate Peaks d_acq->d_int d_calc Calculate % ee d_int->d_calc

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and environmental sustainability.[4][5] This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.

Mechanistic Insight & Causality of Choices

Supercritical CO₂ has low viscosity and high diffusivity, properties that are intermediate between a liquid and a gas.[6][7] This allows for higher flow rates and faster column equilibration without a significant loss in chromatographic efficiency, leading to shorter analysis times.[8] For the separation of polar compounds like our target analyte, a polar organic co-solvent (modifier), such as methanol or ethanol, is added to the CO₂ to increase the mobile phase's solvating power. The fundamental chiral recognition mechanism on the polysaccharide CSP remains similar to that in HPLC.

Experimental Protocol: Chiral SFC

Objective: To achieve a rapid separation and quantification of the enantiomers of this compound.

Instrumentation:

  • SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator (BPR). A PDA detector is typically used.

Chromatographic Conditions:

  • Column: The same polysaccharide-based chiral columns used in HPLC are generally effective in SFC. An amylose-based column, for example, amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H), can offer complementary selectivity to cellulose-based phases.

  • Mobile Phase: Supercritical CO₂ and a modifier. A common starting point is a gradient elution to screen for the optimal modifier percentage. For instance, a gradient of 5% to 40% Methanol (containing 0.1% TFA as an additive) in CO₂ over 5 minutes. The acidic additive is again essential for good chromatography of the carboxylic acid.

  • Flow Rate: 3.0 mL/min. The lower viscosity of the mobile phase allows for higher flow rates compared to HPLC.[5]

  • Back Pressure: 150 bar. This pressure is necessary to maintain CO₂ in its supercritical state.

  • Column Temperature: 40 °C.

  • Detection: PDA detection, scanning from 200-400 nm, with extraction at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase modifier (e.g., Methanol) at a concentration of approximately 1 mg/mL.

Workflow Diagram:

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis sfc_prep Dissolve Sample (1 mg/mL in Methanol) sfc_filter Filter Sample (0.45 µm PTFE filter) sfc_prep->sfc_filter sfc_inj Inject 5 µL sfc_filter->sfc_inj sfc_col Chiral Column (e.g., Chiralpak AD-H) Mobile Phase: CO2/Methanol (Gradient) sfc_inj->sfc_col sfc_bpr Back-Pressure Regulator (150 bar) sfc_col->sfc_bpr sfc_det PDA Detection sfc_bpr->sfc_det sfcd_acq Acquire Chromatogram sfc_det->sfcd_acq sfcd_int Integrate Peaks sfcd_acq->sfcd_int sfcd_calc Calculate % ee sfcd_int->sfcd_calc

Caption: Workflow for enantiomeric purity determination by Chiral SFC.

Performance Comparison: HPLC vs. SFC

The choice between Chiral HPLC and Chiral SFC is often dictated by the specific needs of the laboratory, including throughput requirements, operating costs, and environmental policies.

ParameterChiral HPLCChiral SFCRationale & Insights
Analysis Time ~15-20 min~3-7 min SFC's low-viscosity mobile phase allows for higher flow rates and faster equilibration, significantly reducing run times.[8]
Resolution (Rs) Typically > 2.0Often ≥ 2.0Both techniques can achieve excellent resolution. SFC can sometimes offer superior or complementary selectivity compared to normal-phase HPLC.[9][10]
Solvent Consumption High (organic solvents)Significantly Lower SFC primarily uses recycled CO₂ with only a small percentage of organic modifier, making it a "greener" technique.[4][8]
Operating Cost Moderate to HighLower (long-term) While the initial instrument cost for SFC can be higher, the reduced consumption of expensive HPLC-grade organic solvents leads to lower long-term operating costs.[11]
Method Development Well-established, but can be time-consuming.Faster Screening The rapid equilibration in SFC allows for faster screening of columns and mobile phase conditions.[12]
Sensitivity Good (UV)Good (UV/PDA)Sensitivity is generally comparable, depending on the detector and analyte.
Environmental Impact HighLow The drastic reduction in organic solvent waste makes SFC a much more environmentally friendly option.[6]

Illustrative data based on typical performance for similar chiral separations.

Conclusion and Recommendation

Both Chiral HPLC and Chiral SFC are robust and reliable methods for determining the enantiomeric purity of this compound.

  • Chiral HPLC is a well-established and widely available technique that provides excellent resolution. It is a dependable workhorse for laboratories where high throughput is not the primary concern.

  • Chiral SFC represents a more modern approach, offering significant advantages in speed and sustainability. For laboratories focused on high-throughput screening, process development, and green chemistry initiatives, Chiral SFC is the superior choice. Its ability to deliver results in a fraction of the time with minimal environmental impact makes it an increasingly attractive option in the pharmaceutical industry.[13]

Ultimately, the selection of the optimal method will depend on a laboratory's specific priorities, balancing the established reliability of HPLC against the speed and environmental benefits of SFC. For new method development, a screening approach on both platforms would be the most comprehensive strategy to identify the best overall conditions for routine analysis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid (CAS No. 188792-67-8), a common building block in medicinal chemistry. The protocols outlined here are designed to ensure operator safety, environmental protection, and adherence to regulatory standards, reflecting the "cradle-to-grave" management principle mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

Hazard Identification and Regulatory Context

Before handling any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This informs every subsequent step, from the selection of personal protective equipment to the final disposal method.

1.1 GHS Hazard Profile

This compound is a solid powder that, while not acutely toxic, presents several hazards according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][3][4]

  • H315 - Causes skin irritation (Category 2) [2][3][4][5]

  • H319 - Causes serious eye irritation (Category 2/2A) [2][3][4][5]

  • H335 - May cause respiratory irritation (Category 3) [2][3][4]

  • H302/H332 - May be harmful if swallowed or inhaled [6]

The causality is clear: direct contact with the solid or inhalation of its dust can lead to irritation of the skin, eyes, and respiratory tract. Therefore, all handling and disposal procedures must be designed to minimize direct contact and aerosolization.

1.2 Regulatory Framework: The RCRA Perspective

The EPA's RCRA regulations govern the management of hazardous waste.[1][7] A critical first step in compliance is "hazardous waste determination."[8] Wastes are generally classified as hazardous if they are specifically "listed" by the EPA (e.g., F, K, P, or U-wastes) or if they exhibit hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[1][9]

This compound is not a specifically listed hazardous waste.[9][10] Therefore, its classification depends on its characteristics. While it is a carboxylic acid, it is a solid and unlikely to meet the corrosivity definition (pH ≤ 2 or ≥ 12.5) in its pure form. It is not known to be ignitable or reactive. However, due to its GHS hazard classifications and as a matter of best practice, it is Purdue University's policy that all staff assume that all chemical wastes are hazardous. [1] This conservative approach ensures the highest level of safety and compliance. All waste from this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Personal Protective Equipment (PPE) and Handling

Proper PPE is the first line of defense against exposure. The following table summarizes the required equipment for handling and disposing of this compound.

EquipmentSpecificationRationale
Eye Protection Safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3]Protects against accidental splashes of solutions or airborne dust particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact, which can cause irritation.[3] Contaminated gloves should be disposed of as chemical waste.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[11][12]
Respiratory Protection Not typically required for small-scale laboratory use where work is performed in a well-ventilated area or chemical fume hood.[4]A NIOSH-approved respirator may be necessary when handling bulk quantities or cleaning up large spills to prevent respiratory tract irritation from dust.[13]

Waste Segregation and Containment Protocol

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Step 1: Designate a Waste Container. Use a dedicated, sealable, and chemically compatible container for solid waste. The container must be in good condition and not leak.[1]

  • Step 2: Collect Waste. Place all contaminated materials, including the compound itself, contaminated filter paper, weighing boats, and grossly contaminated paper towels, into the designated solid waste container.

  • Step 3: Handle Contaminated Sharps. Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[14]

  • Step 4: Avoid Co-mingling. Do not mix this waste stream with incompatible materials such as strong acids, bases, or reducing agents.[3] In general, segregate organic solids from other waste categories like halogenated solvents or heavy metal waste.[8]

  • Step 5: Label the Container. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[14] Do not use abbreviations or chemical formulas on the primary label.[14]

Disposal Workflow: From Laboratory to Final Disposition

The following diagram and protocol outline the complete, self-validating workflow for proper disposal. This process ensures that waste is handled safely at the point of generation and correctly transferred for final disposition.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Institutional Waste Management A Waste Generation (Unused reagent, contaminated labware) B Hazard Assessment (Consult SDS, Treat as Hazardous) A->B Step 1 C Waste Segregation & Containerization (Labeled, sealed, compatible container) B->C Step 2 D Accumulation in Satellite Area (SAA) (Kept closed, <55 gallons) C->D Step 3 E Request Waste Pickup (Contact EHS/Licensed Contractor) D->E Step 4 F Transport to Central Facility (Manifested by trained personnel) E->F G Final Disposal (High-temperature incineration) F->G Step 5

Caption: Disposal workflow for this compound.

Step-by-Step Methodology:

  • Waste Generation & Assessment: At the point of generation, treat all unused or unwanted this compound and any material contaminated with it as hazardous chemical waste.

  • Containerization: Following the protocol in Section 3, place the waste into a properly labeled, sealed, and compatible container.

  • Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][15] This area must be at or near the point of generation and under the control of the operator. Keep the container closed at all times except when adding waste.[1] This is a critical EPA compliance point.

  • Coordinate Pickup: Once the container is full, or if you are ceasing work with the material, contact your institution's EHS department to arrange for a waste pickup.[8] Do not pour this chemical waste down the drain.[11]

  • Final Disposition: Your EHS department or a licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method for this type of organic solid is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[16]

Spill and Decontamination Procedures

Accidents happen, and a clear plan is essential for a safe and effective response.

5.1. Small Spill (Solid Powder)

  • Restrict Access: Keep unnecessary personnel away from the spill area.

  • Don PPE: Wear the PPE outlined in Section 2 (goggles, gloves, lab coat).

  • Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to prevent the dust from becoming airborne.[11] Avoid breathing in the dust.[11]

  • Collect: Carefully sweep or vacuum the absorbed material into the designated hazardous waste container.[11] Use spark-proof tools if a solvent was involved.

  • Decontaminate: Wipe the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Inform your supervisor and EHS department of the spill.

5.2. Large Spill

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your supervisor and your institution's EHS or emergency response team immediately.

  • Secure: Restrict access to the area and post warning signs.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

Do not attempt to clean up a large spill without specialized training and equipment. Await the arrival of the professional response team.

By adhering to these scientifically grounded and regulation-aware procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Navigating the Safe Handling of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile and requisite safety precautions from its close structural analog, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid (Boc-isonipecotic acid). This foundational approach allows us to establish robust safety protocols that uphold the highest standards of laboratory practice.

The piperidine scaffold is a ubiquitous feature in many biologically active compounds, and its derivatives warrant careful handling. The information presented herein is synthesized from authoritative sources on structurally related compounds and is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Safety Principles

Based on the GHS classifications for the closely related 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid, we can anticipate that this compound will present the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled.[1][2][3]

The underlying principle for handling this compound is the precautionary principle . In the absence of specific data, we assume a hazard profile consistent with its chemical class and take all necessary steps to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical goggles.Chemical-resistant gloves (e.g., nitrile, neoprene).Laboratory coat, long pants, and closed-toe shoes.Not generally required if performed in a well-ventilated area or chemical fume hood.
Conducting reactions Chemical goggles. A face shield is recommended if there is a splash hazard.Chemical-resistant gloves (e.g., nitrile, neoprene) tested to EN 374 standard.Laboratory coat. A chemical-resistant apron is advisable for larger quantities.Not required if performed in a certified chemical fume hood.
Purification (e.g., chromatography) Chemical goggles and a face shield.Double-gloving with chemical-resistant gloves is recommended.Laboratory coat and a chemical-resistant apron.Not required with proper engineering controls (e.g., fume hood).
Handling spills Chemical goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.A NIOSH-approved respirator may be necessary depending on the spill size and ventilation.
The Rationale Behind PPE Selection
  • Eye and Face Protection: Given the risk of serious eye irritation, robust eye protection is non-negotiable.[2][3] Safety glasses with side shields offer a baseline of protection, while chemical goggles provide a more complete seal. A face shield should be used in conjunction with goggles whenever there is a significant risk of splashing.

  • Hand Protection: To prevent skin irritation, chemical-resistant gloves are mandatory.[2][4] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, gloves with a higher level of chemical resistance, such as neoprene or butyl rubber, should be considered. Always inspect gloves for any signs of degradation before use and change them frequently.

  • Body Protection: A standard laboratory coat, worn fully buttoned, along with long pants and closed-toe shoes, prevents accidental skin contact.[4][5] For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: While respiratory protection is not typically required under normal laboratory use with adequate ventilation, it is crucial to avoid inhaling the dust or aerosols of this compound.[2][3] All manipulations that could generate airborne particles should be performed in a chemical fume hood.

Step-by-Step Guide to Safe Handling

Preparation and Weighing
  • Designated Area: Conduct all handling of solid this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure.

  • Don PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Weighing: Use a tared weigh boat or paper. Avoid creating dust by handling the material gently.

  • Transfer: Carefully transfer the weighed solid to your reaction vessel.

  • Clean-up: Immediately clean any spills on the balance and surrounding area using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Solution Preparation and Reactions
  • Fume Hood: All solution preparations and subsequent reactions should be carried out in a certified chemical fume hood.

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are appropriately sealed to prevent the release of vapors.

  • Monitoring: Monitor the reaction from outside the fume hood whenever possible.

Emergency Procedures: A Plan for the Unexpected

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][3]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]

Spill Response
  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste.[2][6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Tree start Start: Handling This compound is_inhalation_risk Inhalation Risk? start->is_inhalation_risk is_splash_risk Splash Risk? ppe_low Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat is_splash_risk->ppe_low No ppe_medium Enhanced PPE: - Chemical Goggles - Face Shield - Nitrile Gloves - Lab Coat is_splash_risk->ppe_medium Yes is_inhalation_risk->is_splash_risk No ppe_high Full Protection: - Chemical Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat & Apron - Work in Fume Hood is_inhalation_risk->ppe_high Yes (Work in Fume Hood)

Caption: PPE selection workflow based on procedural risks.

Conclusion

By adhering to the principles of proactive hazard assessment and the diligent use of personal protective equipment, researchers can safely handle this compound. This guide serves as a foundational resource, and it is imperative that all laboratory personnel supplement this information with their institution's specific safety protocols and consult with their safety officer. A culture of safety is integral to innovative and successful scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.